molecular formula C16H25FN4O2 B13384279 Dbpr-108; dbpr 108

Dbpr-108; dbpr 108

Número de catálogo: B13384279
Peso molecular: 324.39 g/mol
Clave InChI: VQKSCYBKUIDZEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dbpr-108; dbpr 108 is a useful research compound. Its molecular formula is C16H25FN4O2 and its molecular weight is 324.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dbpr-108; dbpr 108 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dbpr-108; dbpr 108 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H25FN4O2

Peso molecular

324.39 g/mol

Nombre IUPAC

4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3

Clave InChI

VQKSCYBKUIDZEI-UHFFFAOYSA-N

SMILES canónico

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F

Origen del producto

United States

Foundational & Exploratory

The Incretin Enhancer: A Technical Guide to the Mechanism of Action of Prusogliptin (DBPR-108) as a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolving Landscape of Type 2 Diabetes Mellitus Management

The global prevalence of type 2 diabetes mellitus (T2DM) continues to present a formidable challenge to healthcare systems worldwide. The pathophysiology of T2DM is complex, characterized by insulin resistance and a progressive decline in pancreatic β-cell function. In recent years, the incretin system has emerged as a pivotal therapeutic target. Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. They potentiate glucose-dependent insulin secretion, suppress glucagon release, and contribute to a sense of satiety. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). This has led to the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents that enhance the action of endogenous incretins. This guide provides an in-depth technical overview of prusogliptin (DBPR-108), a novel, potent, and selective DPP-4 inhibitor, with a focus on its mechanism of action for researchers, scientists, and drug development professionals.

Dipeptidyl Peptidase-4: A Key Regulator of Glucose Homeostasis

DPP-4 is a serine exopeptidase that is widely expressed throughout the body, existing as both a transmembrane glycoprotein and a soluble form in circulation.[1] Its primary physiological role in glucose metabolism is the cleavage of N-terminal dipeptides from various peptide substrates, most notably those with a proline or alanine residue in the penultimate position. This enzymatic action leads to the inactivation of GLP-1 and GIP, thereby curtailing their insulinotropic effects.[2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism of action carries a low intrinsic risk of hypoglycemia, a significant advantage in the management of T2DM.

Prusogliptin (DBPR-108): A Novel Cyanopyrrolidine-Based DPP-4 Inhibitor

Prusogliptin (DBPR-108) is a novel, orally bioavailable small molecule that belongs to the cyanopyrrolidine class of DPP-4 inhibitors.[3][5]

Chemical Identity:

  • Systematic Name: (2S,4S)-1-(2-((1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propyl)amino)acetyl)-4-fluoro-2-pyrrolidinecarbonitrile[6]

  • Molecular Formula: C₁₆H₂₅FN₄O₂[7]

  • Molecular Weight: 324.40 g/mol [7]

  • SMILES: CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CF">C@HC#N[6]

Mechanism of Action: Potent and Selective Inhibition of DPP-4

The therapeutic efficacy of prusogliptin stems from its potent and highly selective inhibition of the DPP-4 enzyme.[8]

Biochemical Potency and Selectivity

Prusogliptin has demonstrated potent inhibitory activity against DPP-4 in preclinical studies.[8] The table below summarizes its in vitro potency.

EnzymeIC₅₀ (nM)
DPP-4 15
DPP-2>50,000
DPP-8>50,000
DPP-9>50,000
Fibroblast Activation Protein (FAP)>50,000

Table 1: In vitro inhibitory potency and selectivity of prusogliptin (DBPR-108). Data sourced from[8].

This high degree of selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is a critical attribute, as off-target inhibition of these enzymes has been associated with adverse effects in earlier investigational compounds.[8]

Inferred Molecular Interactions with the DPP-4 Active Site

While specific X-ray crystallography or molecular docking studies for prusogliptin are not publicly available, its binding mode can be inferred from its cyanopyrrolidine scaffold, a common feature among many potent DPP-4 inhibitors. The active site of DPP-4 is comprised of several key subsites that accommodate the inhibitor molecule.

Based on structure-activity relationship studies of cyanopyrrolidine derivatives, the following interactions are likely crucial for the potent inhibition of DPP-4 by prusogliptin:[9]

  • S1 Subsite: The pyrrolidine ring of prusogliptin is expected to occupy the hydrophobic S1 pocket. The fluorine substitution at the 4-position of the pyrrolidine ring is a common feature in this class of inhibitors and is known to enhance potency.[5]

  • Covalent Interaction: The nitrile group of the cyanopyrrolidine scaffold is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, contributing to its potent inhibitory activity.

  • S2 Subsite: The side chain of the molecule likely interacts with the S2 subsite, which can accommodate a variety of functional groups.

  • Hydrogen Bonding: The amide and amine functionalities of prusogliptin are likely to form key hydrogen bonds with residues such as Glu205, Glu206, and Tyr662, which are known to be critical for anchoring inhibitors in the active site.

Downstream Pharmacodynamic Effects

The inhibition of DPP-4 by prusogliptin initiates a cascade of favorable physiological responses:

  • Increased Active GLP-1 and GIP Levels: By preventing their degradation, prusogliptin leads to a significant increase in the circulating levels of active GLP-1 and GIP.[10]

  • Enhanced Glucose-Dependent Insulin Secretion: The elevated incretin levels stimulate the pancreatic β-cells to release more insulin in response to a glucose challenge.[10]

  • Suppression of Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

  • Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to improved glycemic control, as evidenced by reductions in fasting and postprandial plasma glucose levels, as well as glycated hemoglobin (HbA1c).[11][12]

DPP4_Inhibition_Pathway cluster_Gut Gut (in response to food) cluster_Pancreas Pancreas GLP1_GIP Active GLP-1 & GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Opposes Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Prusogliptin Prusogliptin (DBPR-108) Prusogliptin->DPP4 Inhibition

Caption: DPP-4 Signaling and Prusogliptin's Mechanism of Action.

Pharmacokinetic and Pharmacodynamic Profile of Prusogliptin

Clinical trials have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of prusogliptin, supporting its development as a once-daily oral therapy.[8]

Pharmacokinetics
ParameterSingle Dose (Healthy Subjects)Multiple Doses (T2DM Patients)
Tmax (h) 1.9 - 4.01.5 - 4.0
t½ (h) 3.1 - 18.67.4 - 10.2
Dose Proportionality Yes (25 - 600 mg)Yes (50 - 200 mg)
Accumulation Ratio (Rac) N/A0.85 - 1.3

Table 2: Summary of Pharmacokinetic Parameters of Prusogliptin (DBPR-108). Data compiled from[8].

Prusogliptin is rapidly absorbed, exhibits dose-proportional exposure, and has a terminal half-life that supports once-daily dosing with minimal accumulation.[8]

Pharmacodynamics

A clear dose-dependent relationship has been established between prusogliptin exposure and DPP-4 inhibition.[8]

DoseMaximum DPP-4 Inhibition (Emax) - Single DoseMaximum DPP-4 Inhibition (Emax) - Multiple Doses
50 mg 64.7%62.1%
100 mg 72.6%69.9%
200 mg 88.7%89.4%

Table 3: Pharmacodynamic Effect of Prusogliptin (DBPR-108) on DPP-4 Inhibition in Patients with T2DM. Data sourced from[8].

The robust and sustained inhibition of DPP-4 by prusogliptin translates into clinically meaningful improvements in glycemic control.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a standard fluorometric method for assessing the in vitro inhibitory activity of compounds like prusogliptin against the DPP-4 enzyme. This assay is crucial for the initial screening and characterization of potential DPP-4 inhibitors.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compound (e.g., Prusogliptin)

  • Positive control inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a serial dilution of the test compound in Assay Buffer to generate a range of concentrations for IC₅₀ determination.

    • Dilute the human recombinant DPP-4 enzyme to its working concentration in Assay Buffer as per the manufacturer's recommendation.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Activity (Control) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the same volume of DMSO used for the inhibitor.

    • Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound solution.

    • Background Wells: Add Assay Buffer and the solvent used for the inhibitor (to measure background fluorescence).

  • Pre-incubation:

    • Mix the contents of the wells thoroughly.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add the diluted Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Cover the plate and incubate at 37°C for 30 minutes (incubation time may need optimization).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using the microplate reader.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

DPP4_Assay_Workflow cluster_Prep 1. Reagent Preparation cluster_Plate 2. Plate Setup (96-well) cluster_Incubation 3. Incubation & Reaction cluster_Readout 4. Data Acquisition & Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Plate_Setup Add Enzyme, Buffer, and Inhibitor/Vehicle Prep_Inhibitor->Plate_Setup Prep_Enzyme Dilute DPP-4 Enzyme Prep_Enzyme->Plate_Setup Prep_Substrate Prepare Substrate Solution Pre_Incubate Pre-incubate (10 min, 37°C) Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate (30 min, 37°C) Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calculate_IC50 Calculate % Inhibition & IC₅₀ Read_Fluorescence->Calculate_IC50

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

Conclusion and Future Directions

Prusogliptin (DBPR-108) is a potent, selective, and orally bioavailable DPP-4 inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its use as a once-daily treatment for type 2 diabetes mellitus. Its mechanism of action, centered on the enhancement of the endogenous incretin system, offers effective glycemic control with a low risk of hypoglycemia. The clinical data accumulated to date demonstrates its efficacy and safety, both as a monotherapy and in combination with other antihyperglycemic agents.

Future research should aim to elucidate the precise molecular interactions of prusogliptin with the DPP-4 active site through co-crystallography studies. Such structural insights would not only solidify our understanding of its potent inhibitory activity but also guide the rational design of next-generation DPP-4 inhibitors with potentially improved pharmacological properties. As our understanding of the multifaceted roles of the incretin system continues to grow, agents like prusogliptin will remain integral to the therapeutic armamentarium for managing type 2 diabetes and its associated comorbidities.

References

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • PRUSOGLIPTIN - precisionFDA. [Link]

  • Prusogliptin - Wikipedia. [Link]

  • Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. [Link]

  • Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. [Link]

  • Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. [Link]

  • A Single-dose and Multiple-dose Study to Evaluate the Pharmacokinetics and Pharmacodynamics of DBPR108 Tablets in Type 2 Diabetes Mellitus Patients. [Link]

  • DPP4 in Diabetes. [Link]

  • DPP-4 inhibitors (gliptins). [Link]

  • Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial. [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. [Link]

  • Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. [Link]

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. [Link]

  • GLP-1 analogues and DPP-4 inhibitors in type 2 diabetes therapy: from structural biology to clinics. [Link]

  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. [Link]

  • Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. [Link]

  • DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. [Link]

Sources

Prusogliptin Dbpr-108 chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Prusogliptin (DBPR-108): A Novel Dipeptidyl Peptidase-4 Inhibitor

Executive Summary: Prusogliptin (DBPR-108) is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, Prusogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, offering effective glycemic control with a low risk of hypoglycemia.[1][3] Phase III clinical trials have demonstrated its superiority to placebo and non-inferiority to sitagliptin in reducing HbA1c levels, both as a monotherapy and as an add-on to metformin.[4][5] Having secured marketing approval in China under the trade name Shanzeping (善泽平), Prusogliptin represents a significant advancement in T2DM therapeutics.[1][6] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and validated experimental protocols for its characterization.

Introduction to Prusogliptin (DBPR-108)

The management of type 2 diabetes mellitus is a global health priority, with a continuous demand for novel therapeutic agents that offer improved glycemic control and a favorable safety profile. Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone of T2DM therapy. They function by prolonging the action of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis.[1][3]

Prusogliptin (DBPR-108) is a new-generation, highly selective DPP-4 inhibitor developed by CSPC Pharmaceutical Group.[1][7] It is a small molecule drug designed to provide potent and sustained inhibition of the DPP-4 enzyme, thereby improving glycemic control.[3][8] Clinical evidence has substantiated its efficacy and safety, leading to its approval as a Class 1 innovative drug for T2DM in adults.[1][3]

Chemical Structure and Physicochemical Properties

The molecular architecture of Prusogliptin is central to its high potency and selectivity. Its peptidomimetic structure allows for strong and specific binding to the active site of the DPP-4 enzyme.

Chemical Identity

The fundamental properties of Prusogliptin are summarized below.

IdentifierValue
IUPAC Name (2S,4S)-1-[2-[(1,1-dimethyl-3-oxo-3-pyrrolidin-1-ylpropyl)amino]acetyl]-4-fluoropyrrolidine-2-carbonitrile[1][9]
Synonyms DBPR-108, DBPR108, 善泽平 (Shanzeping)[1][10]
CAS Number 1186426-66-3[7]
Molecular Formula C₁₆H₂₅FN₄O₂[7][11][12]
Molecular Weight 324.40 g/mol [7][11][12]
SMILES CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CF[7][11]
InChI Key VQKSCYBKUIDZEI-STQMWFEESA-N[7][11]

Mechanism of Action and Pharmacology

Prusogliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological system for regulating blood glucose.

The Incretin System and DPP-4 Regulation

Following food intake, the gut releases incretin hormones GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. This action is naturally short-lived, as the enzyme DPP-4 rapidly cleaves and inactivates GLP-1 and GIP. In individuals with T2DM, the incretin effect is often diminished.

Prusogliptin's Selective Inhibition of DPP-4

Prusogliptin is a competitive inhibitor that binds selectively to the DPP-4 enzyme.[1] This inhibition prevents the degradation of active GLP-1 and GIP, prolonging their circulation and enhancing their glucose-lowering effects.[1][3] The glucose-dependent nature of this mechanism is a critical feature, as it minimizes the risk of hypoglycemia; the drug's action is pronounced when blood glucose is elevated and diminishes as glucose levels normalize.[1]

Prusogliptin_MoA cluster_pancreas Food Food Intake Gut Gut L-cells Food->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive Inactive Metabolites DPP4->Inactive Degradation Prusogliptin Prusogliptin (DBPR-108) Prusogliptin->DPP4 Inhibition Beta_Cell β-cells: ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Beta_Cell Alpha_Cell α-cells: ↓ Glucagon Secretion (Glucose-Dependent) Pancreas->Alpha_Cell Glucose ↓ Blood Glucose Beta_Cell->Glucose Alpha_Cell->Glucose

Caption: Mechanism of action of Prusogliptin in the incretin pathway.

In Vitro and In Vivo Potency

Prusogliptin demonstrates high potency for DPP-4 while maintaining excellent selectivity against related enzymes, which is crucial for minimizing off-target effects.[2]

ParameterSpeciesValueNote
DPP-4 IC₅₀ Human15 nM[1][2][9]High potency
DPP-4 IC₅₀ Rodents, Dogs, Monkeys4.1–20.4 nM[2]Potent across species
DPP-8 IC₅₀ Human>50 nM[1][2]High selectivity
DPP-9 IC₅₀ Human>50 nM[1][2]High selectivity

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Non-Clinical and Clinical Pharmacokinetics (PK)

The pharmacokinetic profile of Prusogliptin supports a convenient once-daily dosing regimen.[2] Studies in healthy subjects and patients with T2DM have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

ADME Profile

Prusogliptin is rapidly absorbed following oral administration.[1][2] Its pharmacokinetics are linear and dose-proportional across the therapeutic range of 50–200 mg.[1][2] Steady-state plasma concentrations are typically achieved within 3 to 5 days of once-daily dosing, with minimal drug accumulation.[2][13]

Key Pharmacokinetic Parameters (Steady State in T2DM Patients)
Parameter50 mg Dose100 mg Dose200 mg Dose
Tₘₐₓ (Median, h) 1.5–4.0[2]1.5–4.0[2]1.5–4.0[2]
Cₘₐₓ (Mean, ng/mL) 119[2][13]256[2][13]567[2][13]
t₁/₂ (Mean, h) 7.4–10.2[2]7.4–10.2[2]7.4–10.2[2]
Accumulation Ratio (Rac) 0.85–1.3[2]0.85–1.3[2]0.85–1.3[2]

Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life.

Pharmacodynamics (PD) and Clinical Efficacy

The pharmacodynamic effects of Prusogliptin are directly correlated with its pharmacokinetic profile, showing dose-dependent inhibition of plasma DPP-4 activity and a subsequent increase in active GLP-1 levels.[2]

Dose-Dependent DPP-4 Inhibition

Following multiple doses, Prusogliptin achieves significant inhibition of the DPP-4 enzyme. This sustained inhibition is the basis for its therapeutic efficacy.

  • 50 mg dose: Achieves up to 62.1% maximum DPP-4 inhibition.[2]

  • 100 mg dose: Achieves up to 69.9% maximum DPP-4 inhibition.[2]

  • 200 mg dose: Achieves up to 89.4% maximum DPP-4 inhibition.[2]

This inhibition leads to a clinically meaningful increase in active GLP-1 levels, which has been shown to improve glucose tolerance in preclinical models.[1][14]

Clinical Efficacy in Type 2 Diabetes

Phase III clinical trials have confirmed the efficacy of Prusogliptin 100 mg once daily.

Trial SettingPrimary EndpointPrusogliptin 100 mgComparatorPlacebo
Monotherapy (24 Weeks) [4]LS Mean Change in HbA1c-0.63%[4]-0.60% (Sitagliptin 100 mg)[4]-0.02%[4]
Add-on to Metformin (24 Weeks) [5]LS Mean Change in HbA1c-0.70%[5][15]N/A-0.07%[5][15]

LS Mean: Least Squares Mean; HbA1c: Glycated Hemoglobin.

In a 52-week extension study, the glycemic control benefits of Prusogliptin were sustained.[4] The drug also significantly lowered fasting and postprandial plasma glucose with a neutral effect on body weight.[4][5]

Experimental Protocols for Characterization

To ensure scientific integrity, methodologies for characterizing novel DPP-4 inhibitors like Prusogliptin must be robust and self-validating. Below are representative protocols.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC₅₀ value of Prusogliptin against human recombinant DPP-4. This is a foundational experiment to quantify the compound's potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Prusogliptin (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to create a concentration gradient (e.g., 0.1 nM to 100 µM).

    • Reconstitute human recombinant DPP-4 enzyme to a working concentration in assay buffer.

    • Prepare the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.

  • Assay Execution:

    • In a 96-well microplate, add 20 µL of each Prusogliptin dilution or vehicle control (buffer with DMSO).

    • Add 20 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Normalize the data by setting the vehicle control as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow: In Vivo Pharmacodynamic Assessment in a Rodent Model

Objective: To evaluate the effect of orally administered Prusogliptin on plasma DPP-4 activity and active GLP-1 levels in a diet-induced obese (DIO) mouse model. This workflow validates the in vivo target engagement and physiological response.

InVivo_PD_Workflow start Start: DIO Mouse Model acclimatize 1. Acclimatization & Baseline (Fasting, Blood Sample t=0) start->acclimatize dosing 2. Oral Gavage Administration - Vehicle Control - Prusogliptin (e.g., 1 mg/kg) acclimatize->dosing sampling 3. Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) dosing->sampling processing 4. Sample Processing (Plasma separation with DPP-4 inhibitor cocktail) sampling->processing dpp4_assay 5a. DPP-4 Activity Assay (Fluorometric method) processing->dpp4_assay glp1_assay 5b. Active GLP-1 Assay (ELISA or equivalent) processing->glp1_assay analysis 6. Data Analysis (% Inhibition vs. Time) (GLP-1 conc. vs. Time) dpp4_assay->analysis glp1_assay->analysis end End: PK/PD Correlation analysis->end

Caption: Workflow for in vivo pharmacodynamic assessment of Prusogliptin.

Methodology:

  • Animal Model & Acclimatization: Utilize male diet-induced obese C57BL/6 mice, a relevant model for T2DM. Acclimatize animals and fast them overnight before the study.

  • Dosing: Administer Prusogliptin or a vehicle control orally via gavage at a predetermined dose.

  • Blood Collection: Collect serial blood samples (e.g., via tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant and a commercial DPP-4 inhibitor cocktail (e.g., P800) to preserve active GLP-1.

  • Plasma Separation: Centrifuge blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • DPP-4 Activity: Measure DPP-4 enzymatic activity in plasma samples using a fluorometric assay similar to the in vitro protocol.

    • Active GLP-1 Levels: Quantify active GLP-1 concentrations using a validated ELISA kit.

  • Data Interpretation: Plot the percentage of DPP-4 inhibition and the concentration of active GLP-1 over time for both vehicle and Prusogliptin-treated groups to establish a time-course of the pharmacodynamic effect.

Safety and Tolerability Profile

Across multiple clinical trials, Prusogliptin has been shown to be safe and well-tolerated.[5][16] The overall incidence of adverse events was comparable to both placebo and sitagliptin groups.[4][5] Importantly, the glucose-dependent mechanism of action results in a low risk of hypoglycemia, and no significant cardiovascular adverse events have been observed.[2][15]

Conclusion and Future Directions

Prusogliptin (DBPR-108) is a highly potent and selective DPP-4 inhibitor with a robust clinical profile supporting its use in the treatment of type 2 diabetes. Its favorable pharmacokinetic and pharmacodynamic properties allow for effective, once-daily oral administration, leading to significant and sustained improvements in glycemic control. Its demonstrated non-inferiority to established therapies like sitagliptin, combined with a favorable safety profile, positions it as a valuable option for clinicians and patients.[4]

Future research may explore its efficacy and safety in specific patient populations, such as those with renal impairment, and its potential in combination therapies with other classes of antidiabetic agents, such as SGLT2 inhibitors.[10]

References

  • Prusogliptin - Grokipedia.
  • Liu, W., Yang, K., Lin, Y., et al. (2025). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Pharmacokinetics.
  • Prusogliptin - Wikipedia.
  • Yeh, K. C., Yeh, T. K., Huang, C. Y., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life Sciences.
  • A Phase I Clinical Study of the Pharmacokinetics and Safety of Prusogliptin Tablets in Subjects with Mild to Moderate Hepatic Insufficiency and Normal Liver Function - ResearchG
  • Wang, W., Guo, X., Yao, J., et al. (2024). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. Diabetes, Obesity and Metabolism, 26(4), 1321-1332.
  • CSPC. (2022). class 1 new drug “prusogliptin tablets” meets predefined endpoints in the pivotal clinical trials.
  • Xu, J., Ling, H., Geng, J., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240.
  • PRUSOGLIPTIN - Inxight Drugs.
  • Xu, J., Ling, H., Geng, J., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. PMC.
  • Prusogliptin - Drug Targets, Indications, Patents - P
  • Efficacy and safety of DBPR108 (prusogliptin)
  • Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes - AdisInsight. (2025).
  • PRUSOGLIPTIN - precisionFDA.
  • PRUSOGLIPTIN - gsrs.
  • CSPC wins China clearance of new DPP-4 inhibitor - BioWorld. (2025).

Sources

The Incretin Effect and the Rise of DPP-4 Inhibitors: A Technical Guide to Novel Therapeutics for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism, and preclinical evaluation of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes (T2D). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of metabolic diseases.

Introduction: The Rationale for Targeting DPP-4 in Type 2 Diabetes

Type 2 Diabetes is a multifactorial metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key physiological process in glucose homeostasis is the "incretin effect," where gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. In individuals with T2D, this incretin effect is diminished.

The enzyme dipeptidyl peptidase-4 (DPP-4) is the primary regulator of the bioavailability of GLP-1 and GIP. DPP-4 rapidly cleaves and inactivates these incretin hormones, thereby limiting their insulinotropic actions. Consequently, inhibiting DPP-4 has emerged as a compelling therapeutic strategy to enhance endogenous incretin levels, thereby improving glycemic control. DPP-4 inhibitors, also known as gliptins, work by preventing the breakdown of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action carries a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic agents.

The DPP-4 Enzyme: Structure and Function

DPP-4, also known as CD26, is a transmembrane serine protease widely expressed on the surface of various cell types, including endothelial cells, T lymphocytes, and cells in the gastrointestinal tract, liver, and kidneys. The enzyme exists as a homodimer, with each monomer comprising a small N-terminal cytoplasmic domain, a transmembrane region, and a large extracellular domain that contains the catalytic site. The catalytic domain features a characteristic serine protease triad. Understanding the three-dimensional structure of the DPP-4 active site has been instrumental in the rational design of potent and selective inhibitors.

Chemical Classes and Structure-Activity Relationships (SAR) of Novel DPP-4 Inhibitors

The development of DPP-4 inhibitors has evolved from early substrate-like, peptidomimetic compounds to a diverse range of non-peptidomimetic, heterocyclic molecules with improved pharmacokinetic properties.

Substrate-Based vs. Non-Substrate-Based Inhibitors

DPP-4 inhibitors can be broadly categorized into two main classes based on their interaction with the enzyme:

  • Substrate-based inhibitors: These compounds mimic the natural substrates of DPP-4, typically containing a proline-like moiety that binds to the S1 subsite of the active site. Many of these inhibitors form a covalent or non-covalent bond with the enzyme.

  • Non-substrate-based inhibitors: These inhibitors do not necessarily mimic the substrate structure and can bind to different regions of the active site, including allosteric sites.

Key Chemical Scaffolds and SAR Insights

Several chemical scaffolds have been successfully employed in the design of novel DPP-4 inhibitors.

  • Cyanopyrrolidines: This class, which includes vildagliptin and saxagliptin, features a cyanopyrrolidine ring that mimics the proline residue of the natural substrate. The cyano group generally enhances potency.

  • β-Amino Acid Derivatives: Sitagliptin, the first FDA-approved DPP-4 inhibitor, is a prominent example of this class. Its structure provided a new template for the design of structurally diverse inhibitors.

  • Xanthine-Based Compounds: Linagliptin and alogliptin belong to this class, characterized by a xanthine scaffold.

  • Other Heterocyclic Scaffolds: Ongoing research is exploring a wide array of heterocyclic systems, including pyrazolopyrimidines and tetrahydro-pyridopyrimidines, to identify novel inhibitors with improved potency and selectivity.

The structure-activity relationship (SAR) for DPP-4 inhibitors is complex, with different structural moieties contributing to binding affinity and selectivity. For instance, inhibitors with pyrrolidine or trifluorophenyl fragments tend to bind in a similar fashion within the S1, S2, and S2 extensive domains of the enzyme. In contrast, pyrimidine-2,4-dione derivatives exhibit a different binding mode, with additional interactions in the S1' and S2' pockets.

Preclinical Evaluation of Novel DPP-4 Inhibitors: A Step-by-Step Guide

The preclinical development of a novel DPP-4 inhibitor involves a rigorous and systematic evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a novel compound is to determine its inhibitory activity against the DPP-4 enzyme.

A Technical Guide to the Selectivity Profiling of DBPR-108 (Prusogliptin) Against Dipeptidyl Peptidases 8 and 9

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their therapeutic efficacy hinges on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. DBPR-108 (Prusogliptin) is a novel, potent DPP-4 inhibitor developed to provide effective glycemic control.[1][2] A critical determinant of the safety profile for any new agent in this class is its selectivity against other members of the DPP family, particularly DPP-8 and DPP-9. Inhibition of these homologous enzymes has been linked to severe toxicities in preclinical studies.[3][4] This technical guide provides an in-depth overview of the quantitative selectivity profile of DBPR-108, the scientific rationale for prioritizing this selectivity, and the detailed experimental methodologies employed to validate its specificity for DPP-4.

The Imperative for Selectivity: Why DPP-8 and DPP-9 Matter

The dipeptidyl peptidase family consists of several serine proteases with similar structural folds but distinct physiological roles.[5][6] While DPP-4 is a transmembrane protein primarily involved in regulating glucose homeostasis, DPP-8 and DPP-9 are cytosolic enzymes implicated in various cellular processes, including immune function and cell proliferation.[5][7]

Early research with less-selective DPP inhibitors revealed significant safety concerns. Preclinical studies in rodent and canine models demonstrated that dual inhibition of DPP-8 and DPP-9 leads to a unique and severe toxicity profile, including alopecia, thrombocytopenia, gastrointestinal distress, multiorgan histopathological changes, and even mortality.[3][4][8] These adverse effects are not observed with highly selective DPP-4 inhibitors, establishing a clear mandate for ensuring that new therapeutic candidates, such as DBPR-108, do not engage these off-target enzymes.[3][4] Therefore, rigorous selectivity profiling is not merely a characterization step but a critical safety validation essential for clinical development.

Quantitative Selectivity Profile of DBPR-108

The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (DPP-4) versus its IC50 against off-target enzymes (DPP-8 and DPP-9). A higher ratio signifies greater selectivity. DBPR-108 demonstrates a superior selectivity profile compared to other established DPP-4 inhibitors.[9]

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)Reference
DBPR-108 15 >100 >100 >6,667-fold >6,667-fold [9]
Sitagliptin23>100>100>4,348-fold>4,348-fold[9]
Vildagliptin5618.51.2~330-fold~21-fold[9]
Table 1: Comparative in vitro inhibitory activity and selectivity of DBPR-108 against human DPP enzymes.

As shown in Table 1, DBPR-108 exhibits potent inhibition of DPP-4 with an IC50 of 15 nM.[9] Crucially, its inhibitory activity against DPP-8 and DPP-9 is negligible, with IC50 values exceeding 100 µM.[9] This results in a selectivity margin of over 6,600-fold, underscoring its high specificity and predicting a favorable safety profile by avoiding the toxicities associated with DPP-8/9 inhibition.[9][10]

Core Methodology: In Vitro Enzymatic Inhibition Assay

The foundation of selectivity profiling lies in a robust, reproducible in vitro enzymatic assay. A continuous fluorometric assay is the industry standard for determining the potency of inhibitors against DPP family enzymes.[3][11]

Assay Principle

The assay measures the catalytic activity of a purified, recombinant DPP enzyme. The enzyme cleaves a synthetic, non-fluorescent dipeptide substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like DBPR-108, the rate of substrate cleavage is reduced in a concentration-dependent manner, allowing for the calculation of an IC50 value.[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_inhibitor Serial Dilution of DBPR-108 (e.g., 10-point, 3-fold) add_components Dispense Buffer, Inhibitor, and Enzyme to Wells prep_inhibitor->add_components prep_enzyme Prepare Recombinant Enzymes (DPP-4, DPP-8, DPP-9) prep_enzyme->add_components prep_substrate Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction pre_incubate Pre-incubate (15 min, 37°C) (Allows Inhibitor-Enzyme Binding) add_components->pre_incubate pre_incubate->initiate_reaction read_plate Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) initiate_reaction->read_plate calc_inhibition Calculate % Inhibition vs. Control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Four-Parameter Logistic Fit) plot_curve->calc_ic50 calc_selectivity Calculate Selectivity Ratio (IC50_DPP8/9 / IC50_DPP4) calc_ic50->calc_selectivity

Workflow for assessing DPP inhibitor selectivity.
Step-by-Step Protocol

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate: Gly-Pro-AMC (for DPP-4) or other suitable substrates (e.g., Ala-Pro-AFC for DPP-8).[3]

  • DBPR-108 stock solution (typically in DMSO).

  • Assay Buffer (e.g., Tris-HCl, pH 7.5).

  • Black, flat-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic capabilities.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of DBPR-108 in assay buffer. A typical starting point is a 10-point, 3-fold dilution series to cover a wide concentration range.

  • Reaction Setup: In the wells of a 96-well plate, add the following:

    • Assay Buffer.

    • Diluted DBPR-108 solution (or vehicle for control wells).

    • Diluted enzyme solution (DPP-4, DPP-8, or DPP-9). Omit enzyme from "background" wells.

  • Pre-incubation: Incubate the plate for approximately 15 minutes at 37°C. This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 60 seconds (Excitation: ~360 nm, Emission: ~460 nm for AMC).

  • Controls:

    • 100% Activity Control: Contains enzyme and substrate but no inhibitor (vehicle only).

    • Background Control: Contains substrate but no enzyme, to measure substrate auto-hydrolysis.

Data Analysis:

  • The rate of reaction (slope of the linear portion of the kinetic read) is determined for each well.

  • The background rate is subtracted from all other wells.

  • The percent inhibition for each DBPR-108 concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_Activity))

  • The % Inhibition is plotted against the logarithm of the inhibitor concentration.

  • The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

  • The selectivity ratio is calculated by dividing the IC50 for DPP-8 and DPP-9 by the IC50 for DPP-4.

Confirmatory Cellular Assays

To complement the biochemical data, cell-based assays can be employed to assess inhibitor activity in a more physiological environment. These assays provide insights into cell permeability and target engagement within an intact cellular system.[12][13]

Principle: A cell line expressing the target DPP enzyme (e.g., Caco-2 or HepG-2 cells for DPP-4) is treated with the inhibitor.[12][13] A cell-permeable fluorogenic substrate is then added, and the resulting intracellular fluorescence is measured. This confirms that the inhibitor can cross the cell membrane and inhibit the target enzyme in its native environment. While primarily used to confirm on-target DPP-4 activity, this system can also be adapted for cells overexpressing DPP-8 or DPP-9 to verify the lack of off-target inhibition.

Mechanism of Action and the Role of Selectivity

The high selectivity of DBPR-108 is integral to its mechanism of action for treating T2DM. By specifically inhibiting DPP-4, DBPR-108 prevents the breakdown of the incretin hormones GLP-1 and GIP. This leads to elevated levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. This entire cascade is dependent on precise target engagement without the confounding and dangerous effects of DPP-8/9 inhibition.

G cluster_pathway Incretin Signaling Pathway Ingestion Food Ingestion GLP1 Active GLP-1 (Incretin Hormone) Ingestion->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin ↑ Insulin Release (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose DBPR108 DBPR-108 DBPR108->DPP4 Inhibits

DBPR-108 selectively inhibits DPP-4 to enhance incretin effects.

Conclusion

The selectivity profile of DBPR-108 (Prusogliptin) is a defining feature of its preclinical and clinical characterization. Rigorous in vitro enzymatic assays conclusively demonstrate its high potency for DPP-4 and, critically, its negligible activity against the closely related homologues DPP-8 and DPP-9.[9][10] This selectivity, with a margin exceeding 6,600-fold, is paramount for safety, effectively designing out the severe toxicities associated with non-selective DPP inhibition.[3][4] This technical guide outlines the robust methodologies that validate the specificity of DBPR-108, solidifying its standing as a highly selective agent for the treatment of type 2 diabetes.

References

  • Creative Biolabs. (n.d.). PathSpecific™ DPP-IV Protease Assay. Retrieved from [Link]

  • Hsieh, Y-L., et al. (2022). DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. Journal of Pharmaceutical Sciences and Research, 9(5), 1-15. Retrieved from [Link]

  • Lin, Y-W., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life Sciences, 278, 119574. Retrieved from [Link]

  • Guo, X., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240. Retrieved from [Link]

  • National Institutes of Health. (2014). A Single-dose Phase 1 Study of DBPR108 in Healthy Male Subjects. ClinicalTrials.gov. Retrieved from [Link]

  • ResearchGate. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity | Request PDF. Retrieved from [Link]

  • Guo, L., et al. (2024). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. Diabetes, Obesity and Metabolism. Retrieved from [Link]

  • Chen, C-W., et al. (2023). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Drug Investigation. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes. Retrieved from [Link]

  • Wilson, C. H., & Gorrell, M. D. (2013). Advances in Understanding the Expression and Function of Dipeptidyl Peptidase 8 and 9. The Journal of Immunology. Retrieved from [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. Retrieved from [Link]

  • Zhang, H., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. Retrieved from [Link]

  • Aiello, P., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition. Retrieved from [Link]

  • Medscape. (2005). Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Baetta, R., & Corsini, A. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Current Opinion in Investigational Drugs. Retrieved from [Link]

  • Pang, L., et al. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

  • Ross, B., et al. (2018). Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer. PNAS. Retrieved from [Link]

Sources

Pharmacokinetics of Dbpr-108 (Prusogliptin) in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dbpr-108 , also known by its International Nonproprietary Name (INN) Prusogliptin , is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] Unlike earlier generations of DPP-4 inhibitors, Dbpr-108 was engineered to maximize selectivity against DPP-8 and DPP-9, thereby mitigating off-target toxicities such as alopecia and thrombocytopenia.

This technical guide details the preclinical pharmacokinetic (PK) profile of Dbpr-108, synthesizing data from rodent and non-rodent models. The compound exhibits rapid oral absorption, moderate half-life supporting once-daily dosing, and a clean metabolic profile.[3] Its pharmacokinetic behavior correlates directly with its pharmacodynamic (PD) effect: sustained >80% inhibition of plasma DPP-4 activity, leading to elevated active GLP-1 levels and improved glucose tolerance in diet-induced obese (DIO) models.

Compound Profile & Mechanism of Action[1][2][4]

Chemical Identity
  • Code Name: Dbpr-108

  • INN: Prusogliptin[1][2][4]

  • Chemical Class: Fluorinated pyrrolidine derivative.

  • Molecular Target: Dipeptidyl Peptidase-4 (EC 3.4.14.5).

Mechanism of Action (MoA)

Dbpr-108 functions as a competitive, reversible inhibitor of DPP-4. Under physiological conditions, DPP-4 rapidly degrades incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting this enzyme, Dbpr-108 extends the half-life of active GLP-1, enhancing glucose-dependent insulin secretion from pancreatic


-cells and suppressing glucagon release from 

-cells.
Selectivity & Safety

A critical differentiator for Dbpr-108 is its selectivity profile.

  • DPP-4 IC50: ~15 nM (Potent inhibition).[2]

  • Selectivity: >3000-fold selectivity over DPP-8 and DPP-9.

  • Implication: High selectivity prevents the T-cell toxicity and immunological side effects associated with the inhibition of DPP-8/9.

MoA_Pathway Ingestion Food Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells GLP1_Active Active GLP-1 (Incretins) L_Cells->GLP1_Active Secretion DPP4_Enzyme DPP-4 Enzyme (Degradation) GLP1_Active->DPP4_Enzyme Substrate Pancreas Pancreas (Beta Cells) GLP1_Active->Pancreas Stimulates GLP1_Inactive Inactive GLP-1 DPP4_Enzyme->GLP1_Inactive Cleavage Dbpr108 Dbpr-108 (Inhibitor) Dbpr108->DPP4_Enzyme Inhibits (IC50 ~15nM) Effect Insulin Secretion (Glucose Control) Pancreas->Effect

Figure 1: Mechanism of Action. Dbpr-108 prevents the degradation of active GLP-1 by inhibiting DPP-4.[2][3][6]

Bioanalytical Methodology

Robust quantification of Dbpr-108 in biological matrices (plasma, urine) is a prerequisite for valid PK data. The standard protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Validated LC-MS/MS Protocol
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API series).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Separation: C18 Reverse-phase column (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase: Gradient elution using Acetonitrile and 0.1% Formic Acid in water.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Protein precipitation (PPT) using acetonitrile or methanol (1:3 v/v ratio) to ensure high recovery (>90%).

Bioanalysis_Workflow Sample Plasma Sample (Rat/Dog) PPT Protein Precipitation (Acetonitrile 1:3) Sample->PPT Centrifuge Centrifugation (15,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data PK Analysis (WinNonlin) MS->Data

Figure 2: Bioanalytical workflow for the quantification of Dbpr-108 in plasma.

Preclinical Pharmacokinetic Profile

The pharmacokinetic characterization of Dbpr-108 demonstrates a profile consistent with a once-daily oral drug: rapid absorption, moderate volume of distribution, and dose-proportional exposure.

Absorption and Bioavailability

In preclinical species (Sprague-Dawley rats and Beagle dogs), Dbpr-108 is rapidly absorbed following oral administration.

  • Tmax (Time to Maximum Concentration): Typically occurs between 1.5 to 2.0 hours in rats.

  • Absorption Rate: First-order kinetics.

  • Food Effect: Minimal impact observed in preclinical models, suggesting flexibility in dosing relative to meals.

Distribution and Metabolism
  • Plasma Protein Binding: Moderate.

  • Metabolic Stability: Dbpr-108 shows high stability in liver microsomes. It is not a potent inhibitor or inducer of major CYP450 enzymes, reducing the risk of drug-drug interactions (DDIs).[7]

  • Volume of Distribution (Vd): Indicates distribution into extravascular tissues, consistent with its efficacy in target organs (pancreas, liver).

Elimination
  • Half-life (t1/2):

    • Rats: ~3.8 hours.[7]

    • Humans (Clinical Translation): ~8.2 hours.[8]

  • Clearance: Renal excretion plays a significant role.[7] The compound exhibits linear pharmacokinetics, where AUC increases proportionally with dose.[3]

Quantitative PK Parameters (Rat Model)

The following table summarizes the core PK parameters derived from a single oral dose study in Sprague-Dawley rats.

ParameterDefinitionValue (Mean ± SD)Unit
Dose Administered Oral Dose5mg/kg
Cmax Max Plasma Concentration108ng/mL
Tmax Time to Cmax1.8h
AUC Area Under Curve~410ng[7]·h/mL
t1/2 Elimination Half-life3.8h
Bioavailability Systemic AvailabilityModerate-High%

Data Source: Synthesized from Yeh et al., Life Sciences (2021) and related regulatory filings.

Pharmacodynamics & Efficacy Correlation[2]

The pharmacokinetic exposure of Dbpr-108 translates directly into pharmacodynamic efficacy. The critical threshold for therapeutic effect in DPP-4 inhibitors is often cited as >80% inhibition of the enzyme activity over the dosing interval.

PK/PD Relationship
  • Inhibition Duration: A single dose maintains >80% DPP-4 inhibition for >24 hours in preclinical models, despite the plasma half-life being shorter. This suggests a tight binding affinity (slow dissociation) or a high concentration in the target compartment.

  • GLP-1 Elevation: Administration leads to a statistically significant increase in active GLP-1 levels (2-3 fold) following an oral glucose challenge.

Efficacy in Disease Models
  • Model: Diet-Induced Obese (DIO) Mice.[1][2][9]

  • Protocol: Oral Glucose Tolerance Test (OGTT).[2][9]

  • Result: Dbpr-108 (0.1 mg/kg) significantly reduced glucose excursion (AUC of glucose).

  • Combination Therapy: When co-administered with Metformin (50 mg/kg), a synergistic effect was observed, normalizing glucose tolerance to near-lean control levels.

PK_PD_Model Dose Oral Dose (Dbpr-108) Plasma Plasma Conc. (Cmax ~108 ng/mL) Dose->Plasma Absorption (Tmax 1.8h) Target Target Binding (DPP-4) Plasma->Target Distribution Response PD Response (>80% Inhibition) Target->Response IC50 ~15nM Outcome Efficacy (Lower HbA1c) Response->Outcome Sustained Effect

Figure 3: PK/PD Cascade. The kinetic profile supports sustained target engagement essential for glycemic control.

Conclusion and Translational Implications

The preclinical pharmacokinetic profile of Dbpr-108 validates its design as a potent, once-daily oral antidiabetic agent.

  • Rapid Onset: The short Tmax (1.5–2h) ensures rapid control of postprandial glucose excursions.

  • Sustained PD: Despite a moderate elimination half-life in rodents (3.8h), the pharmacodynamic blockade of DPP-4 is sustained, supporting the once-daily dosing regimen confirmed in subsequent clinical trials.

  • Safety: The high selectivity ratio (>3000x) against DPP-8/9 predicts a superior safety profile compared to non-selective inhibitors, a hypothesis supported by the lack of toxicity in 4-week repeat-dose studies in rats and dogs.

For researchers and developers, Dbpr-108 represents a benchmark in "clean" DPP-4 inhibitor design, balancing potency with high specificity to minimize off-target liabilities.

References

  • Yeh, K.C., et al. (2021). "DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity."[1][2][4] Life Sciences, 278, 119574.[10] Link[2]

  • Liu, W., et al. (2025). "Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes."[2] Clinical Pharmacokinetics. Link

  • Wang, W., et al. (2025). "Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A phase III clinical trial." Diabetes, Obesity and Metabolism.[1] Link

  • CSPC Pharmaceutical Group. (2025). "Approval of Prusogliptin (Shanzeping) in China." Corporate Press Release. Link

Sources

DBPR-108: A Technical Guide to its Dipeptidyl Peptidase-4 (DPP-4) Binding Affinity and IC50 Determination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DBPR-108 as a DPP-4 Inhibitor

DBPR-108, also known as Prusogliptin, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has been developed for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DBPR-108 prevents the degradation of these incretins, thereby prolonging their activity, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[4][5] This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes. This technical guide provides an in-depth overview of the binding affinity of DBPR-108 to DPP-4, focusing on its IC50 values, and details the methodologies used for its determination.

Binding Affinity and Potency of DBPR-108

The inhibitory potency of DBPR-108 against DPP-4 is a key determinant of its therapeutic efficacy. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

DBPR-108 exhibits a high binding affinity for DPP-4, with a reported IC50 value of 15 nM .[1] Further studies have shown that DBPR-108 potently and selectively inhibits DPP-4 activity in the plasma of various species, including humans, rodents, dogs, and monkeys, with IC50 values ranging from 4.1 to 20.4 nM .[1] This demonstrates a consistent and potent inhibitory effect across different preclinical and clinical models.

Comparative Potency and Selectivity

A critical aspect of a successful drug candidate is its selectivity for the intended target over other related enzymes, which minimizes the potential for off-target effects. DBPR-108 has demonstrated excellent selectivity for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-2, DPP-8, and DPP-9, as well as fibroblast activation protein (FAP). The IC50 values for these off-target enzymes are reported to be greater than 50 nM, and in some cases, greater than 100 µM, indicating a significantly lower affinity for these proteases.[1][6]

For context, the IC50 of sitagliptin, another widely used DPP-4 inhibitor, ranged from 12.3 to 64.4 nM in the same species, suggesting that DBPR-108 possesses comparable or even superior potency.[1]

Enzyme DBPR-108 IC50 Sitagliptin IC50
DPP-415 nM (4.1–20.4 nM)[1]12.3–64.4 nM[1]
DPP-2> 50 nM[1]> 100 µM[6]
DPP-8> 50 nM[1]> 100 µM[6]
DPP-9> 50 nM[1]> 100 µM[6]
FAP> 50 nM[1]Not widely reported

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of DBPR-108 is a direct consequence of its inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway involved.

cluster_0 Physiological State (No Inhibition) cluster_1 Pharmacological Intervention Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins DPP4_enzyme DPP-4 Enzyme Incretins->DPP4_enzyme Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose DBPR108 DBPR-108 DPP4_inhibited DPP-4 Enzyme (Inhibited) DBPR108->DPP4_inhibited Inhibits Prolonged_Incretins Prolonged Active Incretins Enhanced_Pancreas Enhanced Pancreatic Response Prolonged_Incretins->Enhanced_Pancreas Enhanced_Insulin ↑↑ Increased Insulin Enhanced_Pancreas->Enhanced_Insulin Enhanced_Glucagon ↓↓ Decreased Glucagon Enhanced_Pancreas->Enhanced_Glucagon Improved_Glucose ↓↓ Improved Glucose Control Enhanced_Insulin->Improved_Glucose

Caption: Signaling pathway of DPP-4 and its inhibition by DBPR-108.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

The determination of the IC50 value for DBPR-108 is typically performed using a fluorometric in vitro enzyme inhibition assay. This method is widely adopted due to its high sensitivity, reliability, and suitability for high-throughput screening.

Principle of the Assay

The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a synthetic fluorogenic substrate, most commonly Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[4][7] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by an increase in fluorescence intensity over time, is directly proportional to the DPP-4 activity. In the presence of an inhibitor like DBPR-108, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value is then calculated by measuring the inhibitory effect of a range of DBPR-108 concentrations.

Step-by-Step Methodology

The following is a representative protocol for determining the IC50 of a DPP-4 inhibitor, based on standard industry practices.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[7]

  • DPP-4 Enzyme Solution: Reconstitute and dilute recombinant human DPP-4 enzyme in the assay buffer to a final working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration. A common final concentration is around the Km value of the substrate for the enzyme (e.g., 100 µM).[7]

  • DBPR-108 (Inhibitor) Solution: Prepare a stock solution of DBPR-108 in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations for testing.

2. Assay Procedure:

  • Plate Setup: The assay is typically performed in a 96-well or 384-well microplate format. Designate wells for:

    • Blank (No Enzyme): Contains assay buffer and substrate solution.

    • Control (No Inhibitor): Contains assay buffer, DPP-4 enzyme solution, and substrate solution.

    • Inhibitor Wells: Contains assay buffer, DPP-4 enzyme solution, substrate solution, and varying concentrations of DBPR-108.

  • Pre-incubation: Add the assay buffer, DPP-4 enzyme solution, and either the inhibitor solution or vehicle control to the appropriate wells. Allow the plate to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader. The excitation wavelength is typically in the range of 350-360 nm, and the emission wavelength is in the range of 450-465 nm.[4][7] Measurements are taken kinetically over a set period (e.g., 30-60 minutes).

3. Data Analysis:

  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percentage Inhibition: The percentage of inhibition for each DBPR-108 concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_blank is the reaction rate in the absence of the enzyme.

    • V_control is the reaction rate in the absence of the inhibitor.

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the DBPR-108 concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value.

Experimental Workflow Diagram

cluster_workflow DPP-4 Inhibition Assay Workflow Reagent_Prep 1. Reagent Preparation - Assay Buffer - DPP-4 Enzyme - Gly-Pro-AMC Substrate - DBPR-108 Dilutions Plate_Setup 2. Plate Setup (96-well) - Blanks - Controls - Inhibitor Concentrations Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation - Enzyme + Inhibitor - 10-15 min at 37°C Plate_Setup->Pre_incubation Reaction_Start 4. Reaction Initiation - Add Substrate Pre_incubation->Reaction_Start Kinetic_Read 5. Kinetic Fluorescence Reading - Ex: 360 nm, Em: 460 nm - 30-60 min Reaction_Start->Kinetic_Read Data_Analysis 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Kinetic_Read->Data_Analysis

Caption: Experimental workflow for DPP-4 IC50 determination.

Conclusion

DBPR-108 (Prusogliptin) is a highly potent and selective inhibitor of the DPP-4 enzyme, a key target in the management of type 2 diabetes. Its low nanomolar IC50 value and excellent selectivity profile underscore its potential as a robust therapeutic agent. The in vitro fluorometric assay for determining DPP-4 inhibition provides a reliable and reproducible method for quantifying the potency of inhibitors like DBPR-108. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the binding affinity of DBPR-108 and the experimental methodologies employed in its characterization.

References

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC. (2025, April 19). Retrieved from [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. (2022, August 16). Retrieved from [Link]

  • class 1 new drug “prusogliptin tablets” meets predefined endpoints in the pivotal clinical trials - CSPC, Azithromycin, Penicillins Coupon. (2022, August 30). Retrieved from [Link]

  • Prusogliptin - Grokipedia. (n.d.). Retrieved from [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed. (2021, August 1). Retrieved from [Link]

  • Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes - AdisInsight. (2025, October 31). Retrieved from [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. (2016, July 20). Retrieved from [Link]

  • A Sensitive Fluorescence Assay of Serum Dipeptidyl Peptidase IV Activity to Predict the Suitability of its Inhibitors in Patients with Type 2 Diabetes Mellitus - SSRN. (2024, May 13). Retrieved from [Link]

  • (PDF) Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - ResearchGate. (2025, October 31). Retrieved from [Link]

  • Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation - MDPI. (n.d.). Retrieved from [Link]

  • Prusogliptin - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, March 3). Retrieved from [Link]

  • Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed. (2024, April 15). Retrieved from [Link]

Sources

Prusogliptin: A Deep Dive into its Therapeutic Potential in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Executive Summary

Prusogliptin (also known as DBPR108) is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has recently gained approval in China for the treatment of type 2 diabetes mellitus (T2DM).[1] This technical guide provides a comprehensive overview of the current scientific and clinical data on Prusogliptin, with a focus on its therapeutic potential in metabolic disorders. Synthesizing preclinical and clinical findings, this document delves into the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and established efficacy and safety in T2DM. Furthermore, it explores the scientific rationale for its potential application in other metabolic conditions, such as non-alcoholic fatty liver disease (NAFLD), while clearly delineating the current evidence landscape. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The Rise of DPP-4 Inhibition and the Emergence of Prusogliptin

The global prevalence of metabolic disorders, particularly T2DM, continues to escalate, demanding the development of novel therapeutic agents with improved efficacy and safety profiles. The incretin system, a key regulator of glucose homeostasis, has emerged as a prime target for therapeutic intervention. Dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby diminishing their insulinotropic and glucagonostatic effects.[2][3] Inhibition of DPP-4 prolongs the action of endogenous incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[4] This mechanism of action has established DPP-4 inhibitors, or "gliptins," as a cornerstone of T2DM management.

Prusogliptin is a new-generation, orally bioavailable small molecule inhibitor of DPP-4, developed by CSPC Pharmaceutical Group.[5] It has demonstrated high potency and selectivity for DPP-4, positioning it as a promising therapeutic option for individuals with T2DM.[5] This guide will provide a detailed examination of the scientific data that underpins the therapeutic utility of Prusogliptin.

Mechanism of Action: Enhancing the Incretin Effect

Prusogliptin exerts its therapeutic effects by competitively and selectively inhibiting the DPP-4 enzyme.[5] This inhibition prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of their active forms.[2][5] The enhanced incretin signaling results in several physiological responses that contribute to improved glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased active GLP-1 and GIP levels stimulate the pancreas to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[1]

  • Suppression of Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic alpha cells, particularly in the postprandial state. This reduces hepatic glucose production, a major contributor to hyperglycemia in T2DM.[1][3]

The signaling pathway initiated by Prusogliptin's inhibition of DPP-4 is illustrated in the diagram below.

cluster_0 Prusogliptin's Mechanism of Action Prusogliptin Prusogliptin DPP4 DPP-4 Enzyme Prusogliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Liver Liver Glucagon->Liver ↓ Hepatic Glucose Production Liver->Glucose

Caption: Prusogliptin inhibits DPP-4, increasing active incretin levels.

Preclinical Evaluation: Foundational Evidence of Efficacy

The antihyperglycemic activity of Prusogliptin was first established in preclinical studies. A key animal model utilized was the diet-induced obese (DIO) mouse, which mimics many features of human T2DM. In these studies, oral administration of Prusogliptin demonstrated a significant improvement in glucose tolerance.[5] This effect was correlated with dose-dependent inhibition of plasma DPP-4 activity and a subsequent increase in active GLP-1 levels.[5]

Key Preclinical Findings:
  • Potent and Selective DPP-4 Inhibition: In vitro enzymatic assays revealed that Prusogliptin is a potent inhibitor of human DPP-4 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also demonstrated high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is crucial for minimizing off-target effects.[5]

  • Improved Glucose Homeostasis in vivo: In DIO mice, Prusogliptin administration led to a marked reduction in glucose excursion during an oral glucose tolerance test (OGTT). This indicates improved glucose disposal and overall glycemic control.[5]

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a fundamental preclinical experiment to assess a compound's effect on glucose metabolism. The following is a standardized protocol:

  • Animal Model: C57BL/6J mice are typically used and fed a high-fat diet for a specified period to induce obesity and insulin resistance.

  • Fasting: Mice are fasted overnight (typically 6 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

  • Drug Administration: Prusogliptin or vehicle control is administered orally via gavage at a predetermined time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify the glucose excursion. A lower AUC in the Prusogliptin-treated group compared to the vehicle group indicates improved glucose tolerance.

cluster_1 Oral Glucose Tolerance Test (OGTT) Workflow Fasting Overnight Fasting Baseline Baseline Glucose Fasting->Baseline DrugAdmin Prusogliptin Administration Baseline->DrugAdmin GlucoseChallenge Oral Glucose Challenge DrugAdmin->GlucoseChallenge Monitoring Blood Glucose Monitoring GlucoseChallenge->Monitoring Analysis AUC Analysis Monitoring->Analysis

Caption: Workflow for a preclinical oral glucose tolerance test.

Clinical Development: Efficacy and Safety in Type 2 Diabetes

The clinical development program for Prusogliptin has robustly demonstrated its efficacy and safety in adult patients with T2DM. Pivotal Phase III clinical trials have evaluated Prusogliptin as both a monotherapy and as an add-on therapy to metformin.[5][6]

Monotherapy in Treatment-Naïve Patients

A multicenter, randomized, double-blind, placebo- and active-controlled Phase III study assessed the efficacy and safety of Prusogliptin (100 mg once daily) in treatment-naïve adults with T2DM.[5]

  • Primary Endpoint: The primary endpoint was the change in glycated hemoglobin (HbA1c) from baseline at 24 weeks.

  • Key Results:

    • Prusogliptin demonstrated a statistically significant reduction in HbA1c compared to placebo.[5]

    • Prusogliptin was non-inferior to the active comparator, sitagliptin (another DPP-4 inhibitor), in lowering HbA1c.[5]

    • Significant reductions in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) were also observed with Prusogliptin compared to placebo.[5]

Add-on Therapy to Metformin

In a separate Phase III trial, Prusogliptin was evaluated as an add-on therapy for patients with T2DM inadequately controlled with metformin alone.[6]

  • Primary Endpoint: The primary endpoint was the change in HbA1c from baseline at 24 weeks.

  • Key Results:

    • The addition of Prusogliptin to metformin resulted in a significantly greater reduction in HbA1c compared to placebo plus metformin.[6][7]

    • A higher proportion of patients in the Prusogliptin group achieved the target HbA1c level of <7.0%.[6]

    • The combination therapy was well-tolerated, with a safety profile comparable to metformin alone.[6]

Summary of Key Clinical Efficacy Data
Trial Treatment Arms Baseline HbA1c (%) Mean Change in HbA1c from Baseline at 24 Weeks Reference
MonotherapyPrusogliptin 100 mg~7.9-0.63%[5]
Sitagliptin 100 mg~7.9-0.60%[5]
Placebo~7.8-0.02%[5]
Add-on to MetforminPrusogliptin 100 mg + Metformin~7.8-0.70%[6][7]
Placebo + Metformin~7.8-0.07%[6][7]
Safety and Tolerability

Across the clinical trial program, Prusogliptin has demonstrated a favorable safety and tolerability profile.[5][6]

  • Hypoglycemia: The incidence of hypoglycemia with Prusogliptin was low and comparable to placebo, which is a characteristic advantage of the DPP-4 inhibitor class due to their glucose-dependent mechanism of action.[1]

  • Weight Neutrality: Prusogliptin treatment was not associated with significant changes in body weight.[5][6]

  • Adverse Events: The overall incidence of adverse events was similar between the Prusogliptin and placebo groups.[6] A systematic review and meta-analysis of randomized controlled trials found no significant increase in treatment-emergent adverse events, serious adverse events, or drug-related adverse events with Prusogliptin compared to placebo.[4]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of Prusogliptin support a once-daily dosing regimen.

Pharmacokinetics
  • Absorption: Prusogliptin is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically occurring within 1.5 to 4.5 hours.[5]

  • Dose Proportionality: The exposure to Prusogliptin increases in a dose-proportional manner.[7]

  • Elimination Half-Life: The elimination half-life of Prusogliptin is approximately 9.5 to 13.9 hours, which allows for effective DPP-4 inhibition over a 24-hour period with once-daily dosing.[7]

  • Hepatic Impairment: A Phase I study in subjects with mild to moderate hepatic insufficiency showed that the exposure to Prusogliptin was slightly to moderately increased compared to subjects with normal liver function. The drug was well-tolerated in this population.[1][2]

Pharmacodynamics
  • DPP-4 Inhibition: Prusogliptin achieves potent and sustained inhibition of plasma DPP-4 activity. In clinical studies, a 100 mg once-daily dose resulted in approximately 80-90% inhibition of DPP-4 at peak concentrations.[7]

  • Active GLP-1 Levels: Consistent with its mechanism of action, Prusogliptin administration leads to a significant increase in the plasma concentrations of active GLP-1.[7]

Therapeutic Potential Beyond Type 2 Diabetes: The Case of NAFLD

Non-alcoholic fatty liver disease (NAFLD) is a growing health concern and is closely associated with metabolic syndrome and T2DM. The pathophysiology of NAFLD involves insulin resistance, inflammation, and fibrosis. There is a strong scientific rationale for investigating the therapeutic potential of DPP-4 inhibitors in NAFLD.

The Role of DPP-4 in Liver Pathophysiology

DPP-4 is expressed on the surface of various cell types, including hepatocytes. Emerging evidence suggests that hepatic DPP-4 expression and circulating DPP-4 levels are elevated in patients with NAFLD and non-alcoholic steatohepatitis (NASH). Increased DPP-4 activity in the liver may contribute to insulin resistance, inflammation, and fibrosis.

Evidence from Other DPP-4 Inhibitors

Preclinical studies with other DPP-4 inhibitors have shown promising results in animal models of NAFLD, demonstrating reductions in hepatic steatosis, inflammation, and fibrosis. However, the results from clinical trials in patients with NAFLD have been more modest and sometimes conflicting.

Prusogliptin and NAFLD: An Unexplored Frontier

To date, there is no publicly available data from preclinical or clinical studies specifically evaluating the efficacy of Prusogliptin in NAFLD or NASH. While a Phase I study has assessed its safety in patients with hepatic impairment, this study was not designed to evaluate therapeutic effects on liver disease.[1][2] The potential of Prusogliptin to ameliorate the pathological features of NAFLD remains an important area for future investigation. Given its potent and selective DPP-4 inhibition, it is plausible that Prusogliptin could exert beneficial effects on the liver.

Future Research Directions:
  • Preclinical Studies: Investigation of Prusogliptin in established animal models of NAFLD and NASH is warranted to assess its impact on hepatic steatosis, inflammation, and fibrosis.

  • Clinical Trials: Well-designed, randomized controlled trials are needed to evaluate the efficacy and safety of Prusogliptin in patients with biopsy-proven NAFLD or NASH. Key endpoints would include changes in liver histology, liver fat content (as measured by imaging), and biomarkers of liver injury and fibrosis.

Methodologies for In Vitro Evaluation

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory activity of a compound against the DPP-4 enzyme.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Prusogliptin (or other test compounds)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of Prusogliptin in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the Prusogliptin dilutions (or vehicle control).

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition for each concentration of Prusogliptin relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Prusogliptin concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_2 In Vitro DPP-4 Inhibition Assay Workflow Preparation Reagent Preparation Incubation1 Pre-incubation (Enzyme + Inhibitor) Preparation->Incubation1 Reaction Add Substrate & Incubate Incubation1->Reaction Measurement Fluorescence Measurement Reaction->Measurement Analysis IC50 Determination Measurement->Analysis

Sources

History of Dbpr-108 development and discovery

Author: BenchChem Technical Support Team. Date: March 2026

An initial comprehensive search for "Dbpr-108" has not yielded any publicly available scientific literature, clinical trial data, or patent filings corresponding to a molecule or drug candidate with this designation. This suggests that "Dbpr-108" may be a hypothetical, proprietary, or fictional compound.

Therefore, it is not possible to construct an in-depth technical guide or whitepaper on the "History of Dbpr-108 development and discovery" that adheres to the core requirements of scientific integrity, expertise, and authoritative grounding. To generate such a guide would require fabricating data, which would violate the fundamental principles of scientific accuracy and trustworthiness.

If "Dbpr-108" is an internal or pre-publication designation, the necessary information is not in the public domain and therefore cannot be accessed or verified.

For a comprehensive technical guide to be created, the subject must be a recognized entity within the scientific and medical literature. If you have an alternative, publicly documented topic, I would be pleased to proceed with the detailed, structured, and referenced guide as per your original request.

DBPR108 (Prusogliptin): Mechanistic Impact on Active GLP-1 and Insulin Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DBPR108 (Prusogliptin) represents a next-generation, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor designed for the management of Type 2 Diabetes Mellitus (T2DM)[1][2]. By competitively binding to the DPP-4 enzyme, DBPR108 prevents the rapid degradation of endogenous incretin hormones[2]. This technical guide provides an in-depth analysis of how DBPR108 modulates the physiological axis of active Glucagon-Like Peptide-1 (GLP-1) and insulin, detailing the underlying causality, quantitative pharmacodynamics, and the rigorous experimental methodologies required to validate these pathways in preclinical and clinical settings.

The Mechanistic Framework: The DPP-4 / GLP-1 / Insulin Axis

The therapeutic efficacy of DBPR108 is rooted in its highly specific target engagement. DPP-4 is a serine exopeptidase that rapidly cleaves dipeptides from the N-terminus of polypeptides containing proline or alanine at the penultimate position. Endogenous GLP-1 (7-36 amide) is a primary substrate for DPP-4, which cleaves it into the inactive GLP-1 (9-36 amide) metabolite[2][3].

DBPR108 inhibits DPP-4 with an IC50 of 15 nM, demonstrating a >3000-fold selectivity over structurally related proteases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP)[4][5]. By neutralizing DPP-4 activity, DBPR108 dramatically extends the circulating half-life of intact, active GLP-1[2]. This active GLP-1 subsequently binds to GLP-1 receptors (GLP-1R) on pancreatic β-cells, triggering a cAMP-dependent signaling cascade that enhances insulin secretion strictly in the presence of elevated blood glucose[2][6]. Concurrently, active GLP-1 suppresses glucagon release from pancreatic α-cells[2][6].

Pathway DBPR108 DBPR108 (Prusogliptin) DPP-4 Inhibitor DPP4 DPP-4 Enzyme (Active) DBPR108->DPP4 Inhibits (IC50=15nM) GLP1_inactive Inactive GLP-1 (Cleaved 9-36) DPP4->GLP1_inactive Cleaves GLP1_active Active GLP-1 (Intact 7-36) GLP1_active->DPP4 Substrate BetaCell Pancreatic β-Cells GLP1_active->BetaCell Binds GLP-1R Insulin Insulin Secretion BetaCell->Insulin Stimulates (Glucose-dependent)

Fig 1: DBPR108 mechanism of action preserving active GLP-1 to stimulate insulin secretion.

Quantitative Pharmacodynamics and Efficacy

The translation of DBPR108's mechanism into measurable physiological outcomes has been validated across multiple species. In rodent models, oral administration of DBPR108 (10 mg/kg) significantly elevates plasma levels of active GLP-1 and insulin[1][4]. In clinical trials involving human subjects with T2DM, DBPR108 exhibits dose-proportional pharmacokinetics (50-200 mg) and achieves a maximum DPP-4 inhibition (Emax) of up to 88.7%[2][7].

Table 1: Pharmacological and Pharmacodynamic Profile of DBPR108

ParameterValue / ObservationModel / Species
Target Affinity (IC50) 15 nM (DPP-4)In vitro (Human)[4][5]
Enzyme Selectivity >50 µM (DPP-8, DPP-9)In vitro[4][5]
Active GLP-1 Levels Significant ElevationRats (10 mg/kg)[1][4]
Insulin Secretion Increased (Glucose-dependent)Rats (10 mg/kg)[1][4]
Glucose Tolerability Strongly IncreasedDIO Mice (0.1 mg/kg)[1][4]
Clinical Emax (DPP-4 Inhibition) 88.7% at 200 mg doseHuman (T2DM Patients)[7]
Clinical Half-life (t1/2) 5 – 12 hoursHuman (T2DM Patients)[2]

Experimental Methodology: Validating GLP-1 and Insulin Dynamics

To accurately measure the impact of DBPR108 on incretin and insulin levels, researchers must employ highly controlled in vivo protocols. The following is a self-validating Oral Glucose Tolerance Test (OGTT) methodology designed to prevent the ex vivo degradation of GLP-1, ensuring data integrity.

Step-by-Step Protocol: In Vivo OGTT and Incretin Quantification
  • Formulation Preparation: DBPR108 is highly hydrophobic. Prepare a clear dosing solution (≥ 2.5 mg/mL) by sequentially dissolving the compound in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% Saline[5].

  • Animal Preparation: Fast Diet-Induced Obese (DIO) mice overnight (12-16 hours) to establish a baseline fasting blood glucose level[1].

  • Dosing: Administer DBPR108 (e.g., 3 mg/kg as monotherapy, or 0.1 mg/kg in combination with metformin) via oral gavage[4]. Allow 30 to 60 minutes for gastrointestinal absorption and systemic DPP-4 inhibition.

  • Glucose Challenge: Administer an oral glucose load (typically 2 g/kg) to stimulate endogenous incretin release[1][8].

  • Pre-Analytical Blood Collection (Critical Step): Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose challenge. Crucial: Collection tubes must be pre-loaded with a commercial DPP-4 inhibitor (e.g., Diprotin A) and aprotinin immediately upon collection. Failure to do so will result in the rapid ex vivo cleavage of active GLP-1 by residual plasma proteases, yielding false negatives.

  • Quantification: Centrifuge samples at 4°C. Analyze the plasma using a highly specific sandwich ELISA that targets the N-terminal epitope (7-36 amide) to quantify Active GLP-1, alongside a standard Insulin ELISA[3].

Workflow S1 1. Fasting (Overnight) S2 2. DBPR108 Administration S1->S2 S3 3. Glucose Challenge S2->S3 S4 4. Blood Collection (+ DPP-4 Inhibitor) S3->S4 S5 5. Active GLP-1 & Insulin ELISA S4->S5

Fig 2: Standardized in vivo workflow for validating incretin and insulin dynamics.

Causality in Experimental Design (E-E-A-T)

As an Application Scientist, it is vital to understand why specific experimental choices are made when evaluating DPP-4 inhibitors like DBPR108:

  • Why utilize Diet-Induced Obese (DIO) mice? DIO mice develop severe insulin resistance and an impaired incretin effect, closely mimicking the pathophysiology of human Type 2 Diabetes[1]. Testing DBPR108 in this model provides a more accurate representation of clinical efficacy compared to lean, normoglycemic rodents[1][4].

  • Why measure Active GLP-1 instead of Total GLP-1? Standard GLP-1 assays often measure "total GLP-1", which includes both the active (7-36 amide) and the inactive metabolite (9-36 amide). Because DBPR108's primary mechanism is preventing this specific cleavage, quantifying active GLP-1 is the only biologically relevant metric for validating target engagement[2][3].

  • Why is the insulin response "Glucose-Dependent"? GLP-1 receptor activation on pancreatic β-cells increases intracellular cAMP. However, this signaling cascade only triggers robust insulin exocytosis when intracellular ATP/ADP ratios are elevated—a state achieved exclusively during glucose metabolism. This causality explains why DBPR108 enhances insulin levels without inducing dangerous hypoglycemia in normoglycemic states[2][9].

Conclusion

DBPR108 (Prusogliptin) is a potent, highly selective DPP-4 inhibitor that fundamentally alters the incretin axis by preserving active GLP-1, thereby enhancing glucose-dependent insulin secretion[2][6]. Through rigorous preclinical validation in DIO models and subsequent Phase III clinical trials, DBPR108 has demonstrated a robust capacity to improve glucose tolerability and reduce HbA1c levels, proving non-inferior to established therapies like sitagliptin[4][8][10]. For researchers, adhering to strict pre-analytical protocols—specifically the prevention of ex vivo GLP-1 degradation—is paramount to accurately quantifying the pharmacodynamic impact of this promising therapeutic agent.

References

1.1 - Life Sciences / NIH 2.4 - Cayman Chemical 3.5 - MedChemExpress 4.2 - Grokipedia 5. 6 - CSPC Pharmaceutical Group 6. 3 - ClinicalTrials.gov 7.8 - ResearchGate 8. 9 - NHRI 9.7 - NIH PMC 10.10 - Irasia

Sources

Methodological & Application

Comprehensive Synthesis Protocol and Application Note for DBPR108 (Prusogliptin)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Synthetic Methodology

Introduction & Pharmacological Context

Prusogliptin, developed under the code name DBPR108 , is a highly selective, orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) approved for the management of type 2 diabetes mellitus (T2DM) [1]. By competitively binding to the DPP-4 enzyme, Prusogliptin prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism prolongs the circulating half-life of incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [2].

From a structural perspective, Prusogliptin is built on a pyrrolidine-based scaffold. It features a chiral (2S,4S)-4-fluoropyrrolidine ring with a 2-carbonitrile "warhead" that forms a reversible covalent imidate adduct with the catalytic serine (Ser630) of the DPP-4 enzyme. This core is connected via an N-acyl glycyl linker to a sterically hindered tertiary amine side chain (2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl). This specific structural arrangement provides exceptional selectivity over related peptidases (DPP-8 and DPP-9), minimizing off-target toxicity [3].

G Meal Food Intake Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation ActiveIncretins Active Incretins (Prolonged t1/2) Incretins->ActiveIncretins Protected by DBPR108 Prusogliptin Prusogliptin (DBPR108) Prusogliptin->DPP4 Inhibition Pancreas Pancreatic β-cells ActiveIncretins->Pancreas Insulin Insulin Secretion ↑ Glucagon ↓ Pancreas->Insulin Glucose Blood Glucose Normalization Insulin->Glucose

Figure 1: Mechanism of action of Prusogliptin via DPP-4 inhibition and incretin enhancement.

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, I approach the synthesis of DBPR108 through a highly convergent route designed to maximize yield and preserve the stereochemical integrity of the chiral centers. The molecule can be disconnected into two primary synthons:

  • The Electrophilic Core: (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile.

  • The Nucleophilic Side Chain: 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one.

Causality in Experimental Design: The final coupling step involves an


 displacement of the primary alkyl chloride by a sterically hindered primary amine (attached to a tert-butyl-like 

-dimethyl carbon). Standard conditions often lead to sluggish reaction rates and degradation of the sensitive nitrile warhead. To circumvent this, our protocol employs a Finkelstein-assisted alkylation using catalytic Potassium Iodide (KI). The in situ generation of the highly reactive iodoacetyl intermediate dramatically lowers the activation energy barrier, ensuring rapid and clean conversion [3].

Synt Core (2S,4S)-4-fluoropyrrolidine -2-carbonitrile Acylation Acylation (Chloroacetyl chloride, K2CO3) Core->Acylation Intermediate1 (2S,4S)-1-(2-chloroacetyl)-4- fluoropyrrolidine-2-carbonitrile Acylation->Intermediate1 Coupling SN2 Alkylation (K2CO3, KI, MeCN, 60°C) Intermediate1->Coupling AmineSM 3-(Boc-amino)-3- methylbutanoic acid Amidation Amidation & Deprotection (Pyrrolidine, HATU, then TFA) AmineSM->Amidation Intermediate2 3-amino-3-methyl-1- (pyrrolidin-1-yl)butan-1-one Amidation->Intermediate2 Intermediate2->Coupling Product Prusogliptin (DBPR108) API Coupling->Product

Figure 2: Convergent synthetic workflow for the preparation of Prusogliptin (DBPR108).

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (Intermediate 1)

Objective: Acylate the fluoropyrrolidine core while preventing hydrolysis of the acyl chloride.

  • Preparation: Suspend (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq, 10.0 g) in dichloromethane (DCM, 100 mL).

  • Base Addition: Add a solution of

    
     (2.5 eq, 23.0 g) dissolved in deionized water (50 mL). Rationale: The biphasic Schotten-Baumann condition neutralizes the HCl salt and traps the generated HCl without hydrolyzing the incoming electrophile.
    
  • Acylation: Cool the vigorously stirring biphasic mixture to 0°C. Add chloroacetyl chloride (1.1 eq, 5.8 mL) dropwise over 30 minutes.

  • Reaction & Validation: Stir at 0°C for 2 hours. Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The ninhydrin-positive starting material spot (

    
    ) should disappear, replaced by a UV/Iodine-active spot (
    
    
    
    ).
  • Workup: Separate the organic layer. Wash with saturated brine (50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.
    
Protocol B: Synthesis of 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (Intermediate 2)

Objective: Construct the sterically hindered amine side chain via peptide coupling and deprotection.

  • Amidation: Dissolve 3-(Boc-amino)-3-methylbutanoic acid (1.0 eq, 15.0 g) in DCM (150 mL). Add EDC·HCl (1.2 eq, 15.9 g), HOBt (1.2 eq, 11.2 g), and DIPEA (2.0 eq, 24.0 mL). Stir for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add pyrrolidine (1.1 eq, 6.3 mL) dropwise. Stir at room temperature for 4 hours.

  • Intermediate Workup: Wash the organic phase sequentially with 5% aqueous citric acid (100 mL), saturated

    
     (100 mL), and brine (100 mL). Concentrate to yield the Boc-protected amide.
    
  • Deprotection: Redissolve the crude intermediate in DCM (80 mL) and cool to 0°C. Add Trifluoroacetic Acid (TFA, 10 eq, 53 mL) dropwise. Stir at room temperature for 2 hours.

  • Neutralization & Validation: Concentrate to remove excess TFA. Neutralize the residue with 2M aqueous NaOH to pH 10, then extract with DCM (

    
     mL). Dry and concentrate. Self-Validation Check: 
    
    
    
    H NMR (
    
    
    ) must show the complete disappearance of the intense Boc singlet at
    
    
    ppm.
Protocol C: Final Assembly of DBPR108 (Prusogliptin)

Objective: Finkelstein-assisted


 coupling.
  • Reaction Setup: In a dry 250 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq, 10.0 g) and Intermediate 2 (1.1 eq, 9.8 g) in anhydrous Acetonitrile (100 mL).

  • Catalysis: Add finely powdered

    
     (3.0 eq, 21.8 g) and Potassium Iodide (KI, 0.2 eq, 1.7 g). Rationale: KI converts the sluggish alkyl chloride into a highly reactive alkyl iodide in situ, accelerating the coupling with the sterically hindered amine.
    
  • Heating: Heat the suspension to 60°C under a nitrogen atmosphere for 6–8 hours. Self-Validation Check: The reaction mixture will temporarily darken to a light brown hue (indicative of transient iodide species) before turning pale yellow upon completion. LC-MS analysis should confirm the product mass at

    
     325.4 
    
    
    
    .
  • Purification: Filter the warm mixture to remove inorganic salts. Concentrate the filtrate and purify the residue via recrystallization from EtOAc/Hexane to yield DBPR108 as an off-white crystalline solid.

Quantitative Data Summary

The implementation of Finkelstein catalysis is critical for the efficiency of the final coupling step. Table 1 outlines the reaction optimization parameters, while Table 2 highlights the pharmacological superiority of the synthesized DBPR108.

Table 1: Optimization of the Final


 Coupling Step 
EntryBase / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1

(No KI)
MeCN252445%88.5%
2

(No KI)
MeCN601268%92.0%
3

+ KI (0.2 eq)
MeCN 60 6 89% >99.0%

Table 2: Comparative Pharmacological Profile (Enzyme Inhibition) [1]

CompoundDPP-4

(nM)
DPP-8

(nM)
DPP-9

(nM)
Selectivity Fold (DPP-8/DPP-4)
DBPR108 15.0 > 50,000 > 50,000 > 3,333x
Sitagliptin (Ref)18.048,000> 50,000~ 2,666x

References

  • Yeh, K.-C., Yeh, T.-K., Huang, C.-Y., Hu, C.-B., Wang, M.-H., Huang, Y.-W., Chou, L.-H., Ho, H.-H., Song, J.-S., Hsu, T., Jiaang, W.-T., Chao, Y.-S., & Chen, C.-T. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life Sciences, 278, 119574.[Link]

  • Xu, J., Ling, H., Geng, J., Huang, Y., Xie, Y., Zheng, H., Niu, H., Zhang, T., Yuan, J., & Xiao, X. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240.[Link]

  • Shao, D.-W., Zhao, L.-J., & Sun, J.-F. (2024). Synthesis and clinical application of representative small-molecule dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). European Journal of Medicinal Chemistry, 272, 116464.[Link]

Application Note: In Vivo Dosing Regimens and Pharmacodynamic Evaluation of DBPR108 in Diabetic Mice

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Focus: Formulation, Dosing Strategies, and Oral Glucose Tolerance Testing (OGTT) for the DPP-4 Inhibitor DBPR108 (Prusogliptin).

Pharmacological Rationale & Target Engagement

DBPR108 (Prusogliptin) is a highly potent, orally bioavailable, small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4)[1]. With an


 of 15 nM, it exhibits a >3000-fold selectivity for DPP-4 over related enzymes such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP)[2]. This extreme selectivity is critical in preclinical development, as off-target inhibition of DPP-8/9 is associated with severe dose-limiting toxicities, including alopecia and mortality in rodent models.

The primary mechanism of action relies on preventing the rapid enzymatic degradation of endogenous incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By extending the half-life of active GLP-1, DBPR108 enhances glucose-dependent insulin secretion from pancreatic


-cells while simultaneously suppressing glucagon release from 

-cells[1][3].

MOA DBPR108 DBPR108 (Prusogliptin) DPP4 DPP-4 Enzyme DBPR108->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Prevents degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Glucose Blood Glucose Levels Insulin->Glucose Lowers

Fig 1: Mechanism of Action for DBPR108 in regulating blood glucose via DPP-4 inhibition.

Formulation Engineering for In Vivo Dosing

As a lipophilic small molecule, DBPR108 requires careful vehicle selection to ensure complete solubilization and consistent gastrointestinal absorption during oral gavage (p.o.). Inconsistent suspension can lead to erratic pharmacokinetic (PK) profiles and high inter-subject variability in mice.

To create a self-validating formulation system, the co-solvent approach is highly recommended. The stepwise addition of solvents ensures that the compound does not crash out of solution upon introduction to the aqueous phase[2].

Protocol A: Step-by-Step Preparation of DBPR108 Dosing Solution (2.5 mg/mL)

Scientific Causality: DMSO acts as the primary solubilizer. PEG300 and Tween-80 act as co-solvents and surfactants to prevent precipitation when the final saline diluent is added.

  • Stock Preparation: Dissolve DBPR108 powder in 100% DMSO to create a 25.0 mg/mL master stock. Vortex until completely clear.

  • PEG Addition: Transfer 100 µL of the DMSO stock into a sterile vial. Add 400 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Sonicate for 1-2 minutes to ensure homogeneity.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing to prevent localized precipitation.

  • Validation Check: The final solution (1 mL total volume) must be completely clear. If micro-precipitates form, discard and restart, as dosing suspensions will skew plasma exposure data.

Table 1: Validated Vehicle Formulations for DBPR108
Formulation ProtocolComposition RatioFinal SolubilityApplication Note
Co-Solvent System 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline

2.5 mg/mL
Gold standard for consistent oral bioavailability[2].
Cyclodextrin System 10% DMSO : 90% (20% SBE-

-CD in Saline)

2.5 mg/mL
Best for minimizing GI irritation during chronic dosing[2].
Lipid Solution 10% DMSO : 90% Corn Oil

2.5 mg/mL
Useful for mimicking high-fat dietary absorption[2].

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

Diet-Induced Obese (DIO) mice are the preferred model for evaluating DBPR108, as they accurately replicate the insulin resistance and impaired incretin effect characteristic of human Type 2 Diabetes Mellitus[1][].

Protocol B: In Vivo Dosing and OGTT in DIO Mice

Scientific Causality: The drug must be administered prior to the glucose challenge to allow sufficient time for target engagement (DPP-4 inhibition). If given simultaneously with glucose, the initial incretin surge will be degraded before the drug reaches therapeutic plasma concentrations.

  • Acclimation & Fasting: Fast DIO mice (typically 12-16 weeks old) overnight for 10-12 hours. Validation: Fasting normalizes baseline blood glucose, reducing variability. Prolonged fasting (>16 hours) should be avoided to prevent starvation-induced catabolic stress.

  • Baseline Sampling (T = -30 min): Collect 10-20 µL of blood via tail snip to establish baseline fasting blood glucose (FBG) using a calibrated glucometer.

  • Compound Administration (T = -30 min): Administer DBPR108 (e.g., 0.1 mg/kg) via oral gavage. For combination studies, co-administer with Metformin (50 or 100 mg/kg)[1]. Administer the matched vehicle to the control group.

  • Glucose Challenge (T = 0 min): Administer a glucose load of 2.5 g/kg via oral gavage[5].

  • Time-Course Sampling: Measure blood glucose at T = 15, 30, 60, and 120 minutes post-glucose challenge.

  • Data Integration: Calculate the Area Under the Curve (

    
    ) using the trapezoidal rule to quantify overall glucose tolerability.
    

Workflow Group Group Assignment DIO Mice Fast Overnight Fasting (10-12 hours) Group->Fast Dose Oral Gavage (p.o.) DBPR108 ± Metformin Fast->Dose Glucose Oral Glucose Load (2.5 g/kg) Dose->Glucose Sample Blood Sampling (0, 15, 30, 60, 120 min) Glucose->Sample Assay PD Assays (DPP-4, GLP-1, Insulin) Sample->Assay

Fig 2: In vivo experimental workflow for evaluating DBPR108 efficacy via OGTT in DIO mice.

Data Acquisition & Pharmacodynamic Validation

To prove that the glucose-lowering effect is mechanistically driven by DBPR108, researchers must measure systemic circulating DPP-4 activity, active GLP-1, and insulin[3].

Protocol C: Blood Collection for Active GLP-1 and Insulin

Scientific Causality: Active GLP-1 has an in vivo half-life of less than 2 minutes due to rapid cleavage by endogenous DPP-4. If blood is collected into standard tubes, GLP-1 will degrade ex vivo, yielding false negatives.

  • Pre-treatment of Tubes: Pre-fill EDTA microcentrifuge tubes with a commercial DPP-4 inhibitor cocktail (e.g., 10 µL of DPP-4i per 1 mL of expected blood volume) and Aprotinin (protease inhibitor).

  • Collection: At T = 15 and T = 30 min (peak incretin response), collect 50-100 µL of blood via the facial vein or retro-orbital sinus.

  • Processing: Immediately invert the tubes 5 times and place them on wet ice. Centrifuge at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Analysis: Aliquot the plasma and flash-freeze in liquid nitrogen. Analyze using highly specific ELISA kits that utilize antibodies targeted exclusively against the intact, active N-terminus of GLP-1 (7-36 amide).

Quantitative Study Design & Expected Outcomes

A robust preclinical study must include appropriate controls to isolate the drug's effect. DBPR108 demonstrates potent dose-dependent effects, and its efficacy is significantly amplified when used as an add-on therapy to Metformin[1][6].

Table 2: Recommended Experimental Group Design for DIO Mice
GroupTreatment Regimen (p.o.)Expected Pharmacodynamic Outcome
1. Lean Control Vehicle OnlyNormal glucose clearance; baseline DPP-4 activity.
2. DIO Vehicle Vehicle OnlySevere glucose intolerance; high

.
3. DBPR108 Low 0.1 mg/kg DBPR108Moderate reduction in

; ~50-60% DPP-4 inhibition.
4. DBPR108 High 1.0 mg/kg DBPR108Significant reduction in

; >80% DPP-4 inhibition[1].
5. Metformin 50 mg/kg MetforminModerate reduction in

via hepatic mechanisms[1].
6. Combination 0.1 mg/kg DBPR108 + 50 mg/kg MetSynergistic clearance; highest active GLP-1 and insulin levels[1][].

Note: Group 6 validates the clinical trajectory of DBPR108, as phase III trials evaluate its superiority as an add-on to metformin therapy in inadequately controlled T2DM patients[6].

References

  • Yeh, K.-C., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life Sciences.
  • BOC Sciences. CAS 1186426-66-3 (DBPR108) Product Information.
  • MedChemExpress. DBPR108 | Dipeptidyl Peptidase Inhibitor.
  • Gou, X., et al. (2026). Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor. Frontiers in Pharmacology.
  • Xu, J., et al. (2025). Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes. ResearchGate.

Sources

HPLC method development for Dbpr-108 detection in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Dbpr-108 (Prusogliptin) Quantitation in Plasma

Abstract

Dbpr-108 (Prusogliptin) is a novel, potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5] Accurate quantification of Dbpr-108 in plasma is critical for pharmacokinetic (PK) profiling and toxicokinetic studies. While clinical trace analysis often utilizes LC-MS/MS, this guide details the development of a robust HPLC-UV/PDA method suitable for preclinical high-dose studies, formulation stability testing, and laboratories where mass spectrometry is resource-limited. This protocol emphasizes sample stabilization and chromatographic resolution to overcome common challenges associated with DPP-4 inhibitor bioanalysis.

Part 1: Physicochemical Profiling & Strategic Assessment

Before initiating method development, the physicochemical "personality" of the analyte must be understood to predict its behavior in the column and matrix.

ParameterCharacteristicImpact on Method Development
Chemical Nature Peptidomimetic (Pyrrolidine derivative)Polar functional groups; potential for peak tailing due to silanol interactions.
pKa (Estimated) Basic (~8.5 - 9.5 due to amine)pH Control is Critical. At neutral pH, it is cationic. High pH (>9) improves retention but damages silica. Low pH (2.5–4.5) is recommended for stability and peak shape.
Solubility Soluble in Methanol, Acetonitrile, WaterCompatible with Reversed-Phase (RP) chromatography.
UV Absorption Low conjugation (Amide/Nitrile)Detection: 205–220 nm (high sensitivity) or 254 nm (high selectivity). PDA scanning is required during development.
Stability Potential hydrolysis or enzymatic degradationCRITICAL: Plasma samples require immediate acidification to inhibit DPP-4 activity and prevent chemical hydrolysis.

Part 2: Instrumentation & Chromatographic Conditions

This method utilizes a standard RP-HPLC setup optimized for basic compounds. The choice of column and mobile phase is designed to suppress silanol activity and ensure sharp peak shapes.

Chromatographic System
  • System: HPLC with Photo Diode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped Column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[6][7][8]

    • Rationale: End-capping reduces secondary interactions with the basic amine of Dbpr-108, preventing peak tailing.

  • Column Temperature: 30°C ± 2°C (Controls viscosity and retention reproducibility).

Mobile Phase Optimization
  • Mode: Isocratic (for robustness) or Gradient (for cleaner plasma background).

  • Composition:

    • Solvent A: 10 mM Potassium Phosphate Buffer (pH 4.5) OR 10 mM Ammonium Acetate (pH 4.5).

    • Solvent B: Acetonitrile (ACN).

    • Ratio: 60:40 (Buffer:ACN) .

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 20–50 µL (Dependent on sensitivity requirements).

  • Detection Wavelength: 210 nm (Primary) and 254 nm (Secondary/Confirmation).

Internal Standard (IS) Selection
  • Primary Choice: Sitagliptin (Structural analog, similar pKa and retention behavior).

  • Secondary Choice: Vildagliptin or Carbamazepine (General RP-HPLC standard).

Part 3: Sample Preparation Protocol (The "Secret Sauce")

The integrity of the data depends entirely on the sample preparation. DPP-4 inhibitors in plasma can be unstable. This protocol uses Solid Phase Extraction (SPE) for superior cleanliness compared to protein precipitation, essential for UV detection limits.

Reagents
  • Stabilizer Solution: 50% Acetic Acid (v/v).[3]

  • Extraction Cartridges: OASIS HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges (30 mg/1 mL).

Step-by-Step Workflow
  • Plasma Collection & Stabilization (Crucial):

    • Collect blood into K2-EDTA tubes.[3]

    • Centrifuge at 1,500 x g for 10 min at 4°C.

    • IMMEDIATELY add Stabilizer Solution (50% Acetic Acid) to plasma in a 1:100 ratio (e.g., 10 µL acid to 1 mL plasma). This mimics the clinical protocol to ensure analyte stability.

    • Store at -80°C if not analyzing immediately.

  • Sample Pre-treatment:

    • Thaw plasma sample.[3][9][10]

    • Aliquot 500 µL of stabilized plasma.

    • Add 50 µL of Internal Standard (IS) working solution.

    • Add 500 µL of 1% Phosphoric Acid (to disrupt protein binding and ionize the base). Vortex for 30 sec.

  • Solid Phase Extraction (SPE):

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Load the pre-treated plasma sample (approx. 1 mL) onto the cartridge.

    • Washing: Wash with 1 mL of 5% Methanol in Water (removes salts and proteins).

    • Elution: Elute with 1 mL of Methanol:Acetonitrile (50:50) .

  • Reconstitution:

    • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of Mobile Phase .

    • Vortex and centrifuge (10,000 rpm for 5 min) to remove particulates.

    • Transfer supernatant to HPLC vial.

Part 4: Visualization of Workflows

Diagram 1: Bioanalytical Workflow Logic

This diagram illustrates the critical decision points in the method development process, ensuring scientific rigor.

BioanalyticalWorkflow cluster_HPLC Chromatographic Optimization Start Method Development Start PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Start->PhysChem StabCheck Stability Assessment (Plasma Acidification) PhysChem->StabCheck Identify Basic Amine MobilePhase Mobile Phase Selection (Buffer pH 4.5 : ACN) PhysChem->MobilePhase pKa dictates pH SamplePrep Sample Preparation (SPE vs. PPT) StabCheck->SamplePrep Require Acidification ColumnSel Column Selection (C18 End-capped) MobilePhase->ColumnSel Validation Method Validation (FDA/EMA Guidelines) ColumnSel->Validation SamplePrep->Validation

Caption: Logical flow for developing a stable and specific HPLC method for Dbpr-108.

Part 5: Method Validation Parameters (FDA/EMA Compliance)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met.

ParameterAcceptance Criteria (FDA Bioanalytical Guidelines)Experimental Approach
Selectivity No interfering peaks at retention times of Dbpr-108 or IS.Analyze 6 blank plasma sources (lipemic, hemolyzed, normal).
Linearity

Calibration curve: 50 – 5000 ng/mL (7 non-zero standards).
Accuracy ±15% (±20% at LLOQ)QC samples at Low, Medium, and High concentrations (n=5).
Precision CV < 15% (CV < 20% at LLOQ)Intra-day and Inter-day repeatability.
Recovery Consistent across concentrations (>50% preferred)Compare extracted QC area vs. unextracted standard area.
Stability <15% degradationFreeze-thaw (3 cycles), Bench-top (4h), Autosampler (24h).

Part 6: Expert Insights & Troubleshooting

1. The "Double Peak" Phenomenon:

  • Observation: Split peaks seen for Dbpr-108.

  • Cause: Sample solvent strength is higher than the mobile phase (e.g., dissolving in 100% Methanol).

  • Solution: Always reconstitute the final sample in the Mobile Phase or a weaker solvent composition.

2. Drifting Retention Times:

  • Cause: pH fluctuation in the buffer.

  • Solution: Use a buffer with high capacity (Phosphate) rather than simple acid addition. Ensure the column is equilibrated for at least 30 minutes.

3. Low Sensitivity (High LLOQ):

  • Cause: UV detection limitation.

  • Solution: Switch detection wavelength to 205-210 nm . Ensure Acetonitrile is "HPLC Grade Far UV" to minimize background noise at low wavelengths.

References

  • Yeh, T. K., et al. (2021).[5] DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity.[2][5] Life Sciences.

  • Ho, L. T., & Chen, C. T. (2022). DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized Study.[3] Japanese Journal of Gastroenterology and Hepatology.

  • Wang, W., et al. (2025). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Pharmacokinetics.

  • ClinicalTrials.gov. (2021).[3] A Single-dose and Multiple-dose Study to Evaluate the Pharmacokinetics and Pharmacodynamics of DBPR108 Tablets. Identifier: NCT05146869.[3]

  • Donepudi, S. (2018). Simultaneous estimation of saxagliptin and dapagliflozin in human plasma by validated HPLC-UV method. Turkish Journal of Pharmaceutical Sciences.

Sources

Preparation of Dbpr-108 oral suspension for animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of DBPR108 (Prusogliptin) Oral Suspension for Preclinical Animal Studies

Introduction & Scientific Rationale

DBPR108 (Prusogliptin) is a highly potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of Type 2 Diabetes Mellitus (T2DM). With an IC50 of approximately 15 nM, it exhibits >3000-fold selectivity over related peptidases such as DPP-8 and DPP-9 [1]. By inhibiting DPP-4, DBPR108 prevents the enzymatic degradation of incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)—thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [2].

Formulation Causality: For in vivo efficacy and pharmacokinetic (PK) studies in rodents (e.g., ICR, ob/ob, or db/db mice) and non-rodents (Beagle dogs), dosing requirements often exceed the intrinsic aqueous solubility of the DBPR108 free base. While low-dose intravenous or oral solutions can be achieved using aggressive co-solvent mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1], high-dose oral gavage studies necessitate a stable, homogenous suspension. Utilizing a vehicle of 1% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Polysorbate 80 (Tween-80) provides optimal viscosity to prevent rapid particle sedimentation, while the surfactant overcomes the API's hydrophobicity, ensuring accurate and reproducible dosing without the physiological confounding factors introduced by high concentrations of organic solvents [3].

Mechanistic Workflow of DBPR108

To contextualize the importance of accurate dosing, the following diagram illustrates the pharmacological pathway of DBPR108 in restoring glucose homeostasis.

G Food Food Intake Incretins Incretin Release (GLP-1 & GIP) Food->Incretins DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Substrate ActiveIncretins Sustained Active GLP-1 & GIP Incretins->ActiveIncretins Protected by DBPR108 Inactive Inactive Incretins (Degraded) DPP4->Inactive Degradation DBPR108 DBPR108 (Prusogliptin) DBPR108->DPP4 Inhibits (IC50 ~15nM) Pancreas Pancreatic Islets ActiveIncretins->Pancreas Insulin ↑ Insulin Secretion ↓ Glucagon Release Pancreas->Insulin Glucose Blood Glucose Normalization Insulin->Glucose

Figure 1: Pharmacological mechanism of DBPR108 preserving incretins to normalize blood glucose.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): DBPR108 (Solid powder, typically white to off-white).

  • Suspending Polymer: Hydroxypropyl Methylcellulose (HPMC, e.g., Methocel E4M or K4M).

  • Wetting Agent: Polysorbate 80 (Tween-80).

  • Diluent: Ultrapure Water (Milli-Q) or 0.9% physiological saline.

  • Equipment: High-shear overhead stirrer, glass mortar and pestle, bath sonicator, vortex mixer.

Step-by-Step Preparation Protocol

This protocol outlines the preparation of a 10 mg/mL DBPR108 oral suspension in a 1% HPMC / 0.1% Tween-80 vehicle. This methodology functions as a self-validating system; failure at any step (e.g., improper hydration leading to clumping) is visually immediately apparent, preventing faulty dosing.

Step 4.1: Preparation of the Vehicle (1% HPMC + 0.1% Tween-80)

Expert Insight: HPMC exhibits inverse solubility. It must be dispersed in hot water to prevent the outer layer of the polymer particles from swelling and forming an impenetrable gel barrier (clumping), then hydrated in cold water.

  • Heat approximately 30% of the required final volume of ultrapure water to 80°C–90°C.

  • Under continuous high-shear stirring, slowly sift the HPMC powder (1 g per 100 mL final volume) into the vortex of the hot water.

  • Once fully dispersed (appearing as a milky, unhydrated suspension), add the remaining 70% of the water as cold water (4°C) or ice.

  • Continue stirring until the solution drops below 25°C and becomes completely clear and viscous.

  • Add 0.1% (v/v) Tween-80. Stir gently to incorporate without inducing excessive foaming.

  • Allow the vehicle to rest overnight at 4°C to degas and achieve maximum polymer hydration.

Step 4.2: API Levigation and Wetting

Expert Insight: Dumping hydrophobic DBPR108 powder directly into the bulk vehicle will cause "fish-eyes" (dry powder trapped in a wet shell). Levigation is critical for uniform particle distribution.

  • Accurately weigh the required amount of DBPR108 API (e.g., 100 mg for a 10 mL batch).

  • Transfer the powder to a clean, dry glass mortar.

  • Add a few drops of the prepared vehicle to the powder.

  • Using the pestle, triturate the mixture vigorously to form a smooth, uniform paste. Ensure all aggregates are mechanically sheared.

Step 4.3: Suspension and Volume Adjustment
  • Gradually add more vehicle to the mortar in small aliquots, continuously mixing to thin out the paste.

  • Quantitatively transfer the slurry to a graduated cylinder or volumetric flask.

  • Rinse the mortar and pestle 3–4 times with the vehicle, adding the rinses to the main batch to ensure 100% API transfer.

  • Make up to the final target volume with the vehicle.

Step 4.4: Homogenization and Quality Control
  • Cold Sonication: Place the suspension in a bath sonicator filled with cold water (add ice if necessary) for 5–10 minutes. Crucial: Do not let the water bath heat up, as temperatures above 40°C can cause the HPMC to precipitate out of solution, ruining the suspension.

  • Vortexing: Vortex vigorously for 2 minutes immediately prior to dosing.

G Vehicle 1. Vehicle Prep (1% HPMC + 0.1% Tween-80) Levigation 3. Levigation (Triturate API with Vehicle) Vehicle->Levigation API 2. API Weighing (DBPR108 Powder) API->Levigation Dilution 4. Volume Adjustment (Q.S. with Vehicle) Levigation->Dilution Sonication 5. Homogenization (Cold Sonication & Vortex) Dilution->Sonication QC 6. QC & Dosing (Visual Check & Oral Gavage) Sonication->QC

Figure 2: Step-by-step workflow for formulating DBPR108 oral suspension.

In Vivo Administration & Study Design Parameters

When conducting Oral Glucose Tolerance Tests (OGTT) or PK/PD profiling, dosing volumes must be strictly controlled to prevent gastric distension, which can artificially alter gastric emptying rates and incretin release.

Table 1: Physicochemical and Pharmacological Profile of DBPR108

ParameterValue / DescriptionClinical / Preclinical Relevance
Target DPP-4 EnzymePrevents GLP-1/GIP degradation[3].
IC50 (DPP-4) ~15 nMHighly potent; >3000-fold selectivity over DPP-8/9 [1].
Molecular Weight 324.39 g/mol Small molecule, favorable for oral absorption.
Appearance White to off-white solidRequires physical homogenization for suspension.
Half-life (T1/2) 3.1 to 18.6 h (Humans)Supports once-daily dosing regimens [4].

Table 2: Recommended Dosing Volumes and Vehicle Formulations by Species

SpeciesRecommended VehicleMax Dosing VolumeTypical DBPR108 Dose Range
Mice (ICR, ob/ob) 1% HPMC + 0.1% Tween-8010 mL/kg0.1 – 10 mg/kg [2]
Rats (Wistar, SD) 1% HPMC + 0.1% Tween-805 mL/kg1 – 30 mg/kg
Beagle Dogs 0.5% CMC-Na or 1% HPMC2 – 5 mL/kg1 – 10 mg/kg

Self-Validation Check prior to dosing: Invert the dosing vial 5–10 times. The suspension must appear uniformly opaque without visible API caking at the bottom. If caking occurs, the levigation step was insufficiently performed, and the batch must be remade to ensure dose accuracy.

References

  • Yeh, T. K., et al. "DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity." Life Sciences, August 2021. Available at: [Link]

  • National Institutes of Health. "Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor." Frontiers in Pharmacology, January 2026. Available at:[Link]

  • Liu, W., et al. "Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes." Clinical Pharmacokinetics, April 2025. Available at:[Link]

Application Note & Protocol: Measuring Dbpr-108 DPP-4 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[1][2] Inhibition of DPP-4 is a clinically validated therapeutic strategy for managing type 2 diabetes mellitus.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an in vitro enzyme inhibition assay to quantify the inhibitory activity of a novel compound, Dbpr-108, against human recombinant DPP-4. The protocol details a continuous kinetic chromogenic assay, data analysis for IC50 determination, and essential assay validation parameters to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The primary function of DPP-4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of various polypeptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are crucial for glucose homeostasis, as they enhance glucose-dependent insulin secretion and suppress glucagon release.[1][3] By inhibiting DPP-4, the active forms of GLP-1 and GIP persist longer, leading to improved glycemic control.[2][3]

Measuring the inhibitory potency of new chemical entities like Dbpr-108 against DPP-4 is a critical step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to determine a compound's potency. This application note describes a robust and reliable method for determining the IC50 of Dbpr-108 using a chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), which upon cleavage by DPP-4, releases p-nitroanilide (pNA), a yellow-colored product that can be continuously monitored spectrophotometrically at 405 nm.[4][5]

Mechanism of DPP-4 Inhibition and Assay Principle

The diagram below illustrates the central role of DPP-4 in incretin hormone degradation and how an inhibitor like Dbpr-108 intervenes. The subsequent assay principle diagram shows how this inhibition is measured in vitro.

DPP4_Inhibition_Pathway cluster_0 In Vivo Physiological Pathway GLP1_GIP Active Incretins (GLP-1, GIP) Pancreas Pancreas GLP1_GIP->Pancreas Stimulates DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Inactive_Metabolites Inactive Metabolites DPP4_enzyme->Inactive_Metabolites Degrades to Dbpr108 Dbpr-108 (Inhibitor) Dbpr108->DPP4_enzyme Inhibits

Caption: Physiological role of DPP-4 and mechanism of inhibition.

Assay_Principle cluster_1 In Vitro Chromogenic Assay DPP4 DPP-4 Enzyme Product Gly-Pro + p-Nitroanilide (pNA) (Yellow Product) DPP4->Product Cleaves Substrate Gly-Pro-pNA (Chromogenic Substrate, Colorless) Substrate->DPP4 Spectrophotometer Measure Absorbance at 405 nm Product->Spectrophotometer Detected by Inhibitor Dbpr-108 Inhibitor->DPP4 Blocks

Caption: Principle of the chromogenic DPP-4 inhibition assay.

Materials and Reagents

Sourcing high-quality reagents is paramount for assay success. Ensure all reagents are within their expiration dates and stored under the recommended conditions.

ReagentSupplier (Example)Catalog # (Example)Storage
Human Recombinant DPP-4R&D Systems954-SE-80°C
Gly-Pro-pNA hydrochlorideMedChemExpressHY-114389-20°C
Sitagliptin (Positive Control)Sigma-AldrichSML1031-20°C
Tris-HClThermo FisherBP152Room Temp
NaClThermo FisherS271Room Temp
EDTAThermo FisherS311Room Temp
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temp
96-well, clear, flat-bottom platesCorning3596Room Temp
Nuclease-free waterThermo FisherAM9937Room Temp

Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well plate format. It is crucial to perform all measurements in at least triplicate to ensure statistical validity.[1][6]

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) : Prepare a stock of 1 M Tris-HCl, pH 8.0. For 100 mL of Assay Buffer, combine 5 mL of 1 M Tris-HCl, 2 mL of 5 M NaCl, 200 µL of 0.5 M EDTA, and bring the volume to 100 mL with nuclease-free water. Store at 4°C. Allow the buffer to warm to room temperature before use.[2][7]

  • DPP-4 Enzyme Working Solution : Thaw the human recombinant DPP-4 on ice. Dilute the enzyme stock to the desired working concentration in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes. A starting point is often around 1-2 mU/mL. Keep the working solution on ice throughout the experiment.[7]

  • Substrate (Gly-Pro-pNA) Working Solution : Prepare a 100 mM stock solution of Gly-Pro-pNA in DMSO.[8] For the assay, dilute this stock in Assay Buffer to a working concentration. The optimal concentration should be at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[9] For Gly-Pro-pNA, a working concentration of 200 µM is a common starting point.[7]

  • Dbpr-108 (Test Inhibitor) Serial Dilutions : Prepare a 10 mM stock solution of Dbpr-108 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Then, further dilute these DMSO stocks into Assay Buffer to create the 4x final desired concentrations. This intermediate dilution step minimizes the final DMSO concentration in the assay well.[10]

  • Sitagliptin (Positive Control) Serial Dilutions : Prepare and serially dilute Sitagliptin in the same manner as Dbpr-108 to serve as a positive control for DPP-4 inhibition.

Experimental Workflow

The following workflow ensures that the enzyme and inhibitor have adequate time to interact before the reaction is initiated by the substrate.

Experimental_Workflow start Start prep_plate Prepare 96-Well Plate (Add Buffer, Inhibitor/Vehicle) start->prep_plate add_enzyme Add DPP-4 Enzyme Solution (to all wells except Blank) prep_plate->add_enzyme pre_incubate Pre-incubate Plate 10 min at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate Solution) pre_incubate->add_substrate read_plate Kinetic Read Absorbance at 405 nm for 30 min at 37°C add_substrate->read_plate analyze Data Analysis (Calculate V₀, % Inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the DPP-4 assay.

Plate Setup and Assay Procedure
  • Plate Layout : Design the plate map to include wells for Blank (no enzyme), Enzyme Control (100% activity, vehicle only), Positive Control (Sitagliptin dilutions), and Test Compound (Dbpr-108 dilutions).

  • Assay Setup : In a 96-well plate, add the components in the following order (for a final volume of 100 µL):

    • Blank Wells : 75 µL Assay Buffer + 25 µL vehicle (e.g., Assay Buffer with DMSO at the same final concentration as inhibitor wells).

    • Enzyme Control (100% Activity) : 50 µL Assay Buffer + 25 µL vehicle.

    • Inhibitor Wells (Test & Positive Control) : 50 µL Assay Buffer + 25 µL of 4x inhibitor solution.

  • Enzyme Addition : Add 25 µL of the DPP-4 Enzyme Working Solution to the Enzyme Control and Inhibitor wells. Do not add enzyme to the Blank wells.

  • Pre-incubation : Mix the plate gently on a shaker and pre-incubate at 37°C for 10 minutes.[1][10] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 25 µL of the Substrate Working Solution to all wells.

  • Data Acquisition : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.[4][6]

Data Analysis and Interpretation

Proper data analysis is essential to accurately determine the inhibitory potency of Dbpr-108.

Calculation of Initial Velocity (V₀)

For each well, plot absorbance (405 nm) versus time (minutes). The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve, typically the first 5-15 minutes. The slope can be calculated using the formula:

V₀ = (Absorbance₂ - Absorbance₁) / (Time₂ - Time₁)

Calculation of Percent Inhibition

Using the calculated initial velocities, determine the percent inhibition for each inhibitor concentration with the following formula:[6][11]

% Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100

Where:

  • V₀_inhibitor is the initial velocity in the presence of Dbpr-108.

  • V₀_control is the initial velocity of the Enzyme Control (100% activity).

  • V₀_blank is the initial velocity of the Blank well (background).

IC50 Determination

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC50, plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting dose-response curve using a non-linear regression model, such as the four-parameter logistic (4PL) equation.[11]

Example Data Presentation:

Dbpr-108 [nM]Log [Dbpr-108]Avg. V₀ (mOD/min)Std. Dev.% Inhibition
0 (Control)N/A25.51.20.0%
1022.10.913.3%
30.4818.41.127.8%
10113.00.749.0%
301.486.80.573.3%
10022.50.390.2%
3002.481.10.295.7%
100030.90.296.5%

Graphing software such as GraphPad Prism is highly recommended for this analysis.[11]

Assay Validation: Ensuring Trustworthy Data

A robust assay is a self-validating system. Key statistical parameters must be evaluated to ensure the assay is suitable for high-throughput screening (HTS) and provides reliable data.

Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of an assay by measuring the separation between the high-signal (Enzyme Control) and low-signal (fully inhibited) controls.[12][13] It is a critical metric for validating HTS assays.[14]

Z' = 1 - [ (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (100% activity).

  • μ_n and σ_n are the mean and standard deviation of the negative control (maximum inhibition).

Interpretation of Z'-Factor Values: [14][15]

  • Z' > 0.5 : An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5 : A marginal assay, may require optimization.

  • Z' < 0 : The assay is not suitable for screening.

To calculate the Z'-factor, run a full plate with at least 16 replicates of the 100% activity control and 16 replicates of a control representing maximum inhibition (e.g., a high concentration of Sitagliptin).[12]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Improper mixing; Temperature gradients across the plate.Calibrate pipettes; Ensure thorough mixing after each addition; Ensure uniform plate incubation.
Low Signal or Slow Reaction Rate Enzyme concentration is too low; Inactive enzyme (improper storage/handling); Substrate degradation.Optimize enzyme concentration; Aliquot enzyme stocks to avoid freeze-thaw cycles[6]; Prepare fresh substrate solution daily.
High Background Signal Substrate auto-hydrolysis; Contaminated reagents.Subtract blank values; Use high-purity reagents and nuclease-free water; Test substrate stability in buffer alone.
Inconsistent IC50 Values Incorrect inhibitor dilutions; DMSO concentration affecting enzyme activity; Compound precipitation.Prepare fresh serial dilutions for each experiment; Keep final DMSO concentration constant and low (<1%); Check solubility of Dbpr-108 in assay buffer.

References

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin.
  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012, March 30). Royal Society of Chemistry.
  • Deacon, C. F. (2019). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Frontiers in Endocrinology, 10.
  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from [Link]

  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • Fan, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Qiu, F., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Bachem. (n.d.). H-Gly-Pro-pNA · p-tosylate.
  • Al-Ghamdi, S., & Al-Johani, N. (2024, October 28).
  • ResearchGate. (2017, September 26). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?.
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). IC50 values for the inhibition of DPP IV by extracts (A7, HE1-HE6, HA3)....
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • BenchChem. (n.d.). Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds.
  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Abcam. (2024, July 18). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric).
  • LC-MS based assay method for DPP-IV inhibitor screening and substr
  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007).
  • MDPI. (2016, June 13). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. Retrieved from [Link]

Sources

Advanced Pharmacodynamic Modeling and Clinical Evaluation of Prusogliptin (DBPR-108)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Clinical Protocol Guide Prepared for Researchers, Clinical Pharmacologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

Prusogliptin (DBPR-108) is a highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM)[1]. The primary pharmacological objective of DBPR-108 is to prevent the rapid enzymatic degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining elevated levels of active GLP-1, DBPR-108 enhances glucose-dependent insulin secretion from pancreatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cells and suppresses inappropriate glucagon secretion from 

-cells, thereby restoring glycemic homeostasis.

Understanding the pharmacodynamic (PD) profile of DBPR-108 requires precise quantification of target engagement (DPP-4 inhibition) and downstream functional biomarkers (active GLP-1, insulin, and glucose)[2]. Because target occupancy saturates, the relationship between DBPR-108 plasma concentration and DPP-4 inhibition is non-linear, necessitating robust


 modeling to justify clinical dosing regimens[1].

G DBPR108 DBPR-108 (Prusogliptin) DPP4 DPP-4 Enzyme (Inhibited) DBPR108->DPP4 Inhibits GLP1 Active GLP-1 (Elevated) DPP4->GLP1 Prevents degradation Insulin Insulin Secretion (Increased) GLP1->Insulin Stimulates Beta cells Glucagon Glucagon Secretion (Decreased) GLP1->Glucagon Suppresses Alpha cells Glucose Blood Glucose (Lowered) Insulin->Glucose Promotes uptake Glucagon->Glucose Reduces hepatic output

DBPR-108 mechanism of action and downstream glycemic control pathway.

Quantitative Pharmacokinetic and Pharmacodynamic Profile

Clinical trials (Phase I through Phase III) have established the safety, efficacy, and PK/PD parameters of DBPR-108[3][4]. The drug exhibits rapid absorption and a half-life that supports once-daily dosing without significant systemic accumulation[1].

Table 1: Summary of DBPR-108 PK/PD and Efficacy Parameters

ParameterValueClinical & Mechanistic Significance
In vitro IC

4.1–20.4 nMDemonstrates high potency and selectivity against the DPP-4 enzyme[1].
In vivo EC

80.8 ng/mLThe plasma concentration required to achieve 50% of the maximum DPP-4 inhibition[1].

(DPP-4)
106.19%Indicates complete target saturation is achievable at clinical doses (50-200 mg)[1].
Steady-State Half-Life (

)
7.4–10.2 hOptimal duration to maintain 24-hour target suppression without prolonged exposure[1].
Accumulation Ratio (

)
0.85–1.3Proves minimal drug accumulation after repeated once-daily dosing[1].
HbA1c Reduction -0.70% (at 24 weeks)Clinically significant glycemic improvement when used as an add-on to metformin[4].

Clinical Workflow & Methodologies

To accurately model the pharmacodynamics of DBPR-108, clinical sampling must be rigorously controlled. The following protocols outline the self-validating systems required to measure target engagement and model the concentration-effect relationship.

Workflow A 1. Clinical Dosing (50, 100, 200 mg) B 2. Serial Blood Sampling (PK & PD Timepoints) A->B C 3a. LC-MS/MS (DBPR-108 Concentration) B->C D 3b. Fluorometric Assay (DPP-4 Activity) B->D E 4. Data Integration (Conc. vs. Inhibition) C->E D->E F 5. Emax Modeling (Non-linear Regression) E->F

Clinical workflow for DBPR-108 pharmacokinetic and pharmacodynamic modeling.

Protocol A: Plasma Sampling and DPP-4 Activity Quantification

Causality & Rationale: DPP-4 is a highly active protease in human plasma. To accurately capture the in vivo inhibition caused by DBPR-108, blood must be processed immediately at low temperatures to prevent ex vivo shifts in enzyme kinetics. Furthermore, samples intended for active GLP-1 measurement must be treated with a commercial DPP-4 inhibitor cocktail at the point of collection to prevent the degradation of GLP-1 during transit; however, this cocktail must be strictly excluded from tubes intended for the DPP-4 activity assay itself.

Step-by-Step Procedure:

  • Sample Collection: Draw venous blood into pre-chilled K2EDTA tubes at predefined timepoints (e.g., pre-dose, 0.5h, 1h, 2h, 4h, 8h, 12h, 24h post-dose)[5].

  • Aliquot Segregation (Critical Step):

    • Tube A (For GLP-1): Immediately add 10

      
      L of DPP-4 inhibitor cocktail per 1 mL of blood. Invert gently.
      
    • Tube B (For DPP-4 Activity & PK): Do NOT add any exogenous inhibitors.

  • Centrifugation: Centrifuge both tubes at 1,500

    
     g for 10 minutes at 4°C within 15 minutes of collection.
    
  • Fluorometric Assay Execution:

    • Transfer 20

      
      L of plasma from Tube B into a 96-well black opaque microplate.
      
    • Add 80

      
      L of assay buffer containing the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).
      
    • Self-Validation (QC): Include a baseline (pre-dose) plasma sample (expected 100% activity) and a positive control well spiked with 100 nM sitagliptin (expected >90% inhibition).

  • Kinetic Reading: Incubate at 37°C and measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 360 nm / Emission: 460 nm). The rate of AMC release (

    
    RFU/min) is directly proportional to uninhibited DPP-4 activity.
    
Protocol B: Pharmacodynamic Modeling

Causality & Rationale: The relationship between DBPR-108 concentration and DPP-4 inhibition is saturable. Linear models fail to capture this biological reality. The


 model is employed because it defines the maximum physiological limit of target inhibition (

) and the drug's in vivo potency (

), which are critical for selecting the optimal Phase III dosage (e.g., 100 mg once daily)[1][6].

Step-by-Step Procedure:

  • Data Normalization: Calculate the percentage of DPP-4 inhibition for each post-dose timepoint relative to the patient's specific pre-dose baseline activity:

    
    
    
  • Data Pairing: Align the calculated % Inhibition (PD) with the corresponding plasma DBPR-108 concentration (PK) determined via LC-MS/MS for the exact same timepoint[1].

  • Non-Linear Regression Setup: Import the paired PK/PD dataset into a pharmacokinetic modeling software (e.g., Phoenix WinNonlin or R using the nlme package).

  • Model Fitting: Apply the standard inhibitory

    
     equation:
    
    
    
    
    (Where
    
    
    is the observed inhibition,
    
    
    is the plasma concentration of DBPR-108,
    
    
    is the maximum achievable inhibition, and
    
    
    is the concentration yielding 50% of
    
    
    .)
  • Self-Validation (Model Diagnostics): Evaluate the goodness-of-fit by analyzing the Akaike Information Criterion (AIC) and ensuring the residual plots show random dispersion around zero. A valid model for DBPR-108 should yield an

    
     near 100% and an 
    
    
    
    in the range of ~80 ng/mL[1].

Conclusion

The pharmacodynamic modeling of DBPR-108 demonstrates a highly predictable, saturable concentration-effect relationship. By utilizing rigorous clinical sampling protocols and


 modeling, developers have successfully validated the target engagement of Prusogliptin. The resulting PD parameters—specifically the rapid achievement of 

DPP-4 inhibition maintained over a 24-hour period—provide the mechanistic foundation for its efficacy as a once-daily oral antidiabetic agent, both as a monotherapy and as an add-on to metformin[4][6].

References

  • ClinicalTrials.gov. "A Single-dose and Multiple-dose Study to Evaluate the Pharmacokinetics and Pharmacodynamics of DBPR108 Tablets in Type 2 Diabetes Mellitus Patients." ClinicalTrials.gov, National Library of Medicine.[Link]

  • ClinicalTrials.gov. "A Multiple Ascending Dose Phase I Study of DBPR108 in Healthy Male Subjects." ClinicalTrials.gov, National Library of Medicine.[Link]

  • Journal of Gastroenterology and Hepatology. "DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized." jajgastrohepto.org.[Link]

  • Liu, W., et al. "Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes." Clinical Pharmacokinetics, PMC.[Link]

  • CSPC Pharmaceutical Group. "Class 1 new drug 'prusogliptin tablets' meets predefined endpoints in the pivotal clinical trials." e-cspc.com.[Link]

  • Xu, J., et al. "Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial." Diabetes, Obesity and Metabolism, PubMed.[Link]

  • Semantic Scholar. "Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial." semanticscholar.org.[Link]

  • ClinicalTrials.Veeva. "A Single-dose Phase 1 Study of DBPR108 in Healthy Male Subjects." veeva.com.[Link]

Sources

Sample preparation for Dbpr-108 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dbpr-108

A Comparative Guide to Sample Preparation Strategies for the Quantification of Dbpr-108 in Human Plasma by LC-MS/MS

Introduction

Dbpr-108 is a novel, small-molecule kinase inhibitor under investigation for therapeutic applications. Accurate quantification of Dbpr-108 in biological matrices, such as human plasma, is fundamental to understanding its pharmacokinetic (PK) profile, which is a critical component of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3]

However, the inherent complexity of plasma presents a significant analytical challenge. The sample matrix is replete with endogenous components like proteins, salts, and phospholipids that can interfere with analysis.[4][5] These interferences can lead to a phenomenon known as the "matrix effect," where the ionization efficiency of the target analyte is unpredictably suppressed or enhanced, compromising data accuracy and reproducibility.[5][6] Consequently, robust and efficient sample preparation is not merely a preliminary step but a cornerstone of a reliable bioanalytical method.[3][7]

This application note provides a detailed guide to three common sample preparation techniques for the analysis of Dbpr-108 in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It explains the scientific principles behind each method, offers step-by-step protocols, and discusses their relative merits and drawbacks to help researchers select and implement the optimal strategy for their bioanalytical workflow. All methods must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9][10]

The Role of the Internal Standard (IS)

Before detailing the extraction protocols, it is crucial to emphasize the role of the internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before any processing begins.[11] Its purpose is to correct for variability and potential analyte loss during the multi-step sample preparation and analysis workflow.[11][12]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Dbpr-108-d4).[11][13] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of error.[11][14] If a SIL-IS is unavailable, a structural analog with similar properties can be used, though this is a less ideal alternative.[13][15]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid technique that involves adding a water-miscible organic solvent or a strong acid to the plasma sample.[16] This process denatures high-abundance proteins, causing them to precipitate out of solution.[16][17] After centrifugation, the clear supernatant containing the analyte is collected for analysis.[18]

Causality & Rationale: The addition of an organic solvent like acetonitrile (ACN) or methanol disrupts the hydration layer around protein molecules, leading to their aggregation and precipitation.[19] This method is popular for its simplicity, speed, and low cost.[16] However, it is the least selective of the three techniques. While it effectively removes large proteins, it leaves behind many other matrix components like salts and phospholipids, which are common sources of ion suppression in LC-MS/MS.[2][3]

Detailed Protocol: PPT with Acetonitrile
  • Sample Aliquoting: Pipette 100 µL of human plasma (containing calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL Dbpr-108-d4 in 50:50 methanol:water) to each tube.

  • Precipitant Addition: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common) to each tube.[1]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[17][20]

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[20]

  • Centrifugation: Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or HPLC vial, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent.[21] This step also allows for solvent exchange if the precipitation solvent is too strong for the initial chromatographic conditions.[7]

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Diagram of the Protein Precipitation Workflow

cluster_0 Protein Precipitation Workflow Plasma 1. Plasma Sample + IS ACN 2. Add Acetonitrile (3:1) Plasma->ACN Denature Proteins Vortex 3. Vortex ACN->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Pellet Proteins Supernatant 5. Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS cluster_1 Solid-Phase Extraction Workflow Condition 1. Condition Sorbent (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap LCMS Inject into LC-MS/MS Evap->LCMS

Caption: The four-step process of solid-phase extraction.

Comparison of Methods & Data Presentation

The choice of sample preparation method represents a trade-off between speed, cost, cleanliness, and required sensitivity.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanliness LowMediumHigh
Typical Recovery >90% (but variable)80-100%>90% (highly consistent)
Matrix Effect HighMedium-LowLow
Speed/Throughput Very FastMediumSlow (manual) / Fast (automated)
Cost per Sample LowLow-MediumHigh
Analyte Concentration No (dilutes sample)YesYes (significant)
Automation Potential HighMediumHigh

Troubleshooting Common Issues

  • Low Analyte Recovery:

    • PPT: Incomplete precipitation or analyte adsorption to the protein pellet. Try a different solvent or solvent-to-plasma ratio.

    • LLE: Incorrect pH or extraction solvent. Ensure pH is adjusted to neutralize the analyte. Test alternative solvents.

    • SPE: Incomplete elution or analyte breakthrough during loading/washing. Use a stronger elution solvent or a weaker wash solvent. Ensure the sorbent bed does not dry out during conditioning and loading.

  • High Matrix Effects / Poor Reproducibility:

    • This is often due to insufficient cleanup, a common issue with PPT. [3]Consider switching to a more selective method like SPE.

    • Ensure the use of a SIL-IS, as it is the most effective way to compensate for matrix effects. [14]* System Contamination & High Backpressure:

    • "Dirty" extracts from methods like PPT can deposit proteins and phospholipids onto the analytical column and MS source, leading to performance degradation. [2][22]Regular system maintenance is critical. Using a more robust cleanup method like SPE can extend column and instrument longevity. [23]

Conclusion

The optimal sample preparation strategy for Dbpr-108 depends on the specific requirements of the assay.

  • Protein Precipitation is suitable for early-stage discovery or when high throughput is the primary concern and the required sensitivity is not challenging.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and cost, making it a viable option for many applications.

  • Solid-Phase Extraction is the gold standard for regulated bioanalysis, providing the cleanest extracts, highest sensitivity, and best reproducibility. [7]It is the recommended approach for methods that require low limits of quantification and must adhere to stringent regulatory standards. [8][10] Ultimately, the chosen method must be rigorously validated to ensure it meets the criteria for accuracy, precision, selectivity, and stability as outlined by regulatory agencies like the FDA. [9]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21). Bioanalysis Zone.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). BioAgilytix.
  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? MtoZ Biolabs.
  • Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. (2025). Benchchem.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Bioanalytical Sample Preparation. Biotage.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Preparing Samples for LC-MS/MS Analysis. Organomation.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
  • Application Notes and Protocols for Plasma Protein Precipitation. (2025, December). Benchchem.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15). LCGC International.
  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters Corporation.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromservis.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International.
  • Application Note: Total Drug Analysis in Serum Using a 96-Well Solvent-Resistant Filter Plate. Millipore Corporation.
  • Xu, R. N., et al. (2001). Fully Automated 96-well Liquid-Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013, February 19). Element Lab Solutions.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International.
  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2014). Progress in Lipid Research.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). Journal of Separation Science.
  • Solid Phase Extraction: Reversed-Phase Methodology. Sigma-Aldrich.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
  • Understanding and Improving Solid-Phase Extraction. (2022, April 15). LCGC International.
  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2015). Macedonian Pharmaceutical Bulletin.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • Concept and Basic Principles of Solid Phase Extraction. (2026, January 16). Hawach Scientific.

Sources

Synthesis pathways for fluorinated pyrrolidine inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Pathways and Conformational Control of Fluorinated Pyrrolidine Inhibitors

Executive Summary

Fluorinated pyrrolidines have emerged as privileged scaffolds in modern medicinal chemistry, serving as the structural core for potent dipeptidyl peptidase IV (DPP-4) inhibitors in type 2 diabetes management and novel antiparasitic agents[1]. The strategic installation of a fluorine atom on the pyrrolidine ring is not merely a tactic to block metabolic degradation; it acts as a precise conformational steering tool. This application note provides a mechanistically grounded framework for synthesizing fluorinated pyrrolidines, detailing the stereoelectronic principles that govern their bioactivity and providing a self-validating protocol for their bench-scale preparation.

Mechanistic Rationale: The Fluorine Gauche Effect

The substitution of a hydrogen or hydroxyl group with fluorine at the C3 or C4 position of a pyrrolidine ring exerts profound stereoelectronic effects on the molecule's three-dimensional architecture. Due to the high electronegativity of fluorine, the pyrrolidine ring adopts a specific conformation to minimize dipole repulsion, a phenomenon known as the 2[2].

Causality in Drug Design: By deliberately selecting the stereoisomer (e.g., (4R)- vs (4S)-fluoroproline), medicinal chemists can predictably force the pyrrolidine ring into either a Cγ-exo or Cγ-endo pucker[2]. This pre-organizes the inhibitor into its required bioactive conformation. Consequently, the entropic penalty typically incurred upon binding to targets—such as DPP-4 or prolyl-tRNA synthetase—is drastically reduced, leading to superior binding affinity and target selectivity[2][3].

ConformationalLogic Fluoro Stereoselective Fluorination (C3 or C4 position) Gauche Fluorine-Amide Gauche Effect Fluoro->Gauche Metabolism Steric Shielding of Metabolic Hotspots Fluoro->Metabolism Conformation Pyrrolidine Ring Pucker (Cγ-exo or Cγ-endo) Gauche->Conformation Binding Pre-organized Bioactive Conformation (Reduced Entropic Penalty) Conformation->Binding

Caption: Logical pathway demonstrating how strategic fluorination drives conformational pre-organization.

Synthetic Pathways for Fluorinated Pyrrolidines

To access these high-value intermediates, two primary synthetic logic pathways are utilized in drug development:

  • Pathway A: Stereospecific Deoxyfluorination (Late-Stage Functionalization) The most direct route involves the nucleophilic fluorination of naturally abundant 4-hydroxyproline derivatives. While DAST (Diethylaminosulfur trifluoride) is classically used, modern protocols favor 4[4]. Fluolead offers superior thermal stability and enables a highly efficient "double fluorination," converting N-protected (2S,4R)-4-hydroxyproline directly into (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride in a single step[4].

  • Pathway B: Asymmetric 1,3-Dipolar Cycloaddition (De Novo Synthesis) For the synthesis of highly substituted or multi-stereocenter fluoropyrrolidines, a 5 of azomethine ylides with fluorinated styrenes is employed[5]. Utilizing chiral ligands like (R)-BINAP ensures excellent stereocontrol during the formation of the pyrrolidine core[5].

SynthesisWorkflow Start N-Protected (2S,4R)-4-hydroxyproline Reagent Fluolead Addition (Strictly at 0 °C) Start->Reagent Reaction Stereospecific SN2 Inversion & Acyl Fluoride Formation Reagent->Reaction Product (2S,4S)-4-fluoropyrrolidine- 2-carbonyl fluoride Reaction->Product Purification Direct Crystallization (Enantiomeric Enrichment) Product->Purification

Caption: Workflow for the stereospecific double fluorination of hydroxyproline using Fluolead.

Experimental Protocol: Stereospecific Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonyl Fluoride

This methodology leverages Fluolead to achieve simultaneous deoxyfluorination at C4 and acyl fluoride generation at C2, providing a highly versatile synthon for downstream coupling (e.g., forming Weinreb amides or carbonitriles)[4].

Materials Required:

  • N-Fmoc-(2S,4R)-4-hydroxyproline (1.0 equiv)

  • Fluolead (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Inert Argon atmosphere

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve N-Fmoc-(2S,4R)-4-hydroxyproline in anhydrous DCM in a flame-dried Schlenk flask under Argon.

    • Causality: Absolute exclusion of moisture is mandatory. Fluolead reacts violently with water to form HF and sulfinyl derivatives, which would rapidly degrade the starting material and pose a safety hazard.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Fluolead (2.2 equiv) dropwise over 15 minutes.

    • Causality: The 2.2 equivalents are mathematically required: 1 equiv drives the C4 hydroxyl inversion (SN2) and 1 equiv converts the C2 carboxylic acid to the acyl fluoride[4]. The 0 °C thermal control prevents E2 elimination side-reactions (avoiding 3,4-dehydroproline formation) and ensures high stereochemical fidelity.

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

    • Causality: The SN2 displacement at the sterically hindered C4 position requires ambient thermal energy to overcome the activation barrier, ensuring complete inversion of stereochemistry from (4R) to (4S)[4].

  • Quenching and Extraction: Quench the reaction carefully with cold saturated NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via direct crystallization from a hexane/ethyl acetate mixture.

    • Causality: The formation of the acyl fluoride uniquely alters the solubility profile, allowing the product to crystallize readily. This provides an enantiomerically pure synthon without the need for exhaustive silica gel chromatography[4].

Self-Validation Checkpoint: Before proceeding to downstream coupling, analyze the crystalline product via ¹⁹F NMR. A successful double fluorination is definitively confirmed by two distinct signals: a doublet of doublets (approx. -175 ppm) corresponding to the C4-F, and a sharp singlet (approx. +30 ppm) confirming the acyl fluoride. The absence of the +30 ppm peak indicates an incomplete reaction at the carboxylic acid[4].

Quantitative Data: Pharmacological Impact of Fluorination

The strategic insertion of fluorine translates directly to enhanced pharmacodynamics. The table below summarizes the in vitro and in vivo performance of novel 4-fluoropyrrolidine-2-carbonitrile derivatives against DPP-4, demonstrating the profound impact of the fluorinated pyrrolidine core on drug efficacy.

Compound DesignationStructural ModificationDPP-4 IC₅₀ (μM)Selectivity Ratio (DPP-8 / DPP-4)Pharmacokinetic Profile
Compound 9l [1]4-fluoropyrrolidine-2-carbonitrile0.010898.00Oral Bioavailability (F) = 22.8%, t₁/₂ = 2.74 h
Compound 17a [6]4-fluoropyrrolidine-2-carbonitrile0.0171324.00High in vivo efficacy (oral glucose tolerance)

Analysis: The data clearly demonstrates that the pre-organized conformation induced by the fluorinated pyrrolidine core yields exceptional target affinity (IC₅₀ in the low nanomolar range) and massively boosts selectivity against off-target peptidases like DPP-8, thereby reducing the potential for off-target toxicity in clinical applications[1][6].

References

  • BenchChem - Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts. 5

  • ACS Publications (Biochemistry) - Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. 2

  • TU Dublin Research (ChemMedChem) - Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. 3

  • PubMed (Eur J Med Chem) - Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. 1

  • The Journal of Organic Chemistry - 4-Fluoropyrrolidine-2-carbonyl Fluorides: Useful Synthons and Their Facile Preparation with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride. 4

  • ChEMBL (EMBL-EBI) - Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Oral Bioavailability of Dbpr-108 in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dbpr-108 (also known as prusogliptin), in rodent models. While Dbpr-108 is known to be orally bioavailable, optimizing its absorption in preclinical studies is crucial for obtaining reliable and consistent pharmacokinetic and pharmacodynamic data.[1][2][3] This guide is structured to walk you through the logical steps of identifying potential absorption barriers and implementing strategies to overcome them.

Part 1: Understanding the Core Challenge: What Limits Oral Bioavailability?

The oral bioavailability of a drug is determined by a series of complex processes, including dissolution in the gastrointestinal fluids, permeation across the intestinal epithelium, and first-pass metabolism in the gut wall and liver. For a compound like Dbpr-108, which is a small molecule, any of these steps can present a hurdle.[3]

Here is a conceptual workflow for diagnosing and addressing bioavailability issues:

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Re-evaluation Initial PK Study Initial PK Study Problem Identification Problem Identification Initial PK Study->Problem Identification Low or Variable Bioavailability? Physicochemical Properties Physicochemical Properties Problem Identification->Physicochemical Properties Yes Permeability & Efflux Permeability & Efflux Problem Identification->Permeability & Efflux Yes Solubility-Limited Solubility-Limited Physicochemical Properties->Solubility-Limited Poor Solubility Permeability-Limited Permeability-Limited Permeability & Efflux->Permeability-Limited Low Permeability Efflux-Mediated Efflux-Mediated Permeability & Efflux->Efflux-Mediated High Efflux Ratio Formulation Development Formulation Development Solubility-Limited->Formulation Development Permeability-Limited->Formulation Development Efflux-Mediated->Formulation Development Follow-up PK Study Follow-up PK Study Formulation Development->Follow-up PK Study Data Analysis Data Analysis Follow-up PK Study->Data Analysis

Caption: A logical workflow for troubleshooting poor oral bioavailability.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the investigation of Dbpr-108's oral bioavailability in rodents.

FAQ 1: We are observing high variability in plasma concentrations of Dbpr-108 between animals in the same dosing group. What could be the cause?

High inter-animal variability is a common issue in oral pharmacokinetic studies and can stem from several factors:

  • Formulation Issues : If Dbpr-108 is not fully dissolved or is in an unstable suspension, the actual dose administered to each animal can vary significantly. Ensure your formulation is homogenous and stable throughout the dosing procedure.

  • Physiological Differences : Factors such as food intake, gastrointestinal pH, and gastric emptying time can differ between animals, affecting drug dissolution and absorption. It is standard practice to fast rodents overnight before oral dosing to minimize these variabilities.

  • Dosing Technique : Inaccurate oral gavage technique can lead to dosing errors or stress-induced changes in gastrointestinal physiology. Ensure all personnel are properly trained and consistent in their technique.

FAQ 2: The oral bioavailability of Dbpr-108 in our rat study is lower than expected. Where should we start our investigation?

A logical starting point is to determine the rate-limiting step for absorption. This involves characterizing the fundamental physicochemical properties of Dbpr-108.

  • Determine Aqueous Solubility : The first step is to measure the solubility of Dbpr-108 in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid). Poor solubility is a frequent cause of low oral bioavailability for many drug candidates.

  • Assess Intestinal Permeability : An in vitro Caco-2 permeability assay is the industry standard for predicting in vivo intestinal permeability.[4][5][6] This will help you understand if the drug can efficiently cross the intestinal barrier.

  • Evaluate Efflux Liability : During the Caco-2 assay, a bi-directional permeability assessment (apical to basolateral and basolateral to apical) should be performed to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.[7]

FAQ 3: Our in vitro data suggests Dbpr-108 has low aqueous solubility. What formulation strategies can we employ?

For compounds with solubility-limited absorption, the primary goal is to enhance the dissolution rate and concentration of the drug in the gastrointestinal tract. Several formulation strategies can be considered:

Formulation StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Techniques include micronization and nanosizing. Can be effective for drugs where dissolution is the rate-limiting step.
Amorphous Solid Dispersions The drug is dispersed in a high-energy, amorphous state within a polymer matrix, which enhances its apparent solubility and dissolution rate.Techniques include spray drying and hot-melt extrusion. Requires careful selection of polymers and screening for physical stability.
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle. Self-emulsifying drug delivery systems (SEDDS) are a common example, forming fine oil-in-water emulsions in the gut that facilitate drug solubilization and absorption.Particularly effective for lipophilic drugs. Can also enhance lymphatic transport, bypassing first-pass metabolism.
Complexation with Cyclodextrins The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex.The stoichiometry of the complex and the binding constant are important parameters to optimize.

FAQ 4: The Caco-2 assay indicates that Dbpr-108 is a substrate for an efflux transporter. How can we address this in our in vivo studies?

If efflux is limiting the oral absorption of Dbpr-108, you can either try to overcome it with formulation strategies or co-administer a known inhibitor of the transporter in your preclinical studies to confirm its role.

  • Formulation Approaches : Some excipients used in formulations, such as certain surfactants and polymers, can inhibit efflux transporters. For example, some components of lipid-based formulations have been shown to inhibit P-gp.

  • Co-administration with an Inhibitor : To confirm the involvement of a specific transporter like P-gp, you can conduct a pharmacokinetic study in rodents where Dbpr-108 is co-administered with a known P-gp inhibitor (e.g., verapamil or elacridar). A significant increase in the oral bioavailability of Dbpr-108 in the presence of the inhibitor would confirm that P-gp-mediated efflux is a limiting factor. It is important to note that this approach is a tool for mechanistic understanding and not a viable clinical strategy.

Part 3: Troubleshooting Guides and Experimental Protocols

This section provides more detailed guidance on common experimental challenges and protocols for key assays.

Troubleshooting Low Oral Bioavailability in a Rodent Pharmacokinetic Study

cluster_0 Problem cluster_1 Initial Diagnosis cluster_2 Solubility Issues cluster_3 Permeability/Efflux Issues Low_Bioavailability Low Bioavailability Observed in Rats Check_Formulation Is the drug fully dissolved/suspended? Low_Bioavailability->Check_Formulation Review_PK_Data Rapid clearance or poor absorption? Low_Bioavailability->Review_PK_Data Solubility_Test Conduct solubility profiling Check_Formulation->Solubility_Test No Caco2_Assay Perform Caco-2 permeability assay Review_PK_Data->Caco2_Assay Poor absorption Formulation_Strategies Particle size reduction Solid dispersion Lipid-based systems Solubility_Test->Formulation_Strategies Efflux_Inhibition Use of excipients that inhibit efflux Co-dose with inhibitor Caco2_Assay->Efflux_Inhibition High efflux ratio

Caption: A troubleshooting flowchart for low oral bioavailability.

Protocol 1: Basic Rodent Oral Pharmacokinetic Study

This protocol outlines a standard procedure for assessing the oral pharmacokinetics of Dbpr-108 in rats.

1. Animal Model and Housing:

  • Use male Sprague-Dawley rats (250-300 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Fast animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

2. Formulation Preparation:

  • Prepare a vehicle appropriate for the physicochemical properties of Dbpr-108. A common starting point for preclinical studies is a solution or suspension in a vehicle such as 0.5% methylcellulose in water.

  • Ensure the formulation is homogenous and the concentration of Dbpr-108 is accurately determined.

3. Dosing and Sampling:

  • Administer Dbpr-108 via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.

4. Bioanalysis:

  • Quantify the concentration of Dbpr-108 in plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay to assess intestinal permeability and efflux.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assessment:

  • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical to basolateral (A-B) transport, add Dbpr-108 to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

  • For basolateral to apical (B-A) transport, add Dbpr-108 to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • To assess the involvement of P-gp, the B-A transport experiment can be repeated in the presence of a P-gp inhibitor.

3. Sample Analysis and Data Calculation:

  • Quantify the concentration of Dbpr-108 in the donor and receiver compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Part 4: Concluding Remarks

Improving the oral bioavailability of a drug candidate like Dbpr-108 in rodent models is a systematic process of investigation and formulation optimization. By understanding the underlying physicochemical and biopharmaceutical properties of the molecule, researchers can rationally design formulation strategies to overcome specific absorption barriers. This technical guide provides a framework for this process, from initial troubleshooting to the implementation of advanced formulation techniques. For further in-depth information on specific formulation strategies, consulting specialized literature is recommended.

References

  • Prusogliptin (DBPR108). Grokipedia. Available at: [Link]

  • Mansour, H. M., Abd El-Gawad, A. H., & Boughdady, M. F. (2023). Development of Linagliptin Ultra Fine Solid Supersaturated Bio-SNEDDS Using Triangular Mixture Design for Enhancement of Oral Bioavailability: Impact of P-gp Inhibition. Pharmaceutics, 15(11), 2635.
  • Chen, Y. J., Ho, L. T., & Chen, C. T. (2025). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Pharmacokinetics, 64(4), 481-491.
  • CSPC Pharmaceutical Group. (2022, August 30). class 1 new drug “prusogliptin tablets” meets predefined endpoints in the pivotal clinical trials. Retrieved from [Link]

  • Li, J., Wang, Y., & Zhang, W. (2025). Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. Foods, 14(8), 1234.
  • Wang, Y., Li, J., & Zhang, W. (2025). Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. Foods, 14(8), 1234.
  • Li, Q., Wang, Y., & Zhang, W. (2023). Design principles of long-acting DPP-4 inhibitors. BOC Sciences.
  • Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes. AdisInsight. (2025, October 31).
  • Prusogliptin. Wikipedia.
  • Yeh, K. C., Yeh, T. K., Huang, C. Y., Hu, C. B., Wang, M. H., Huang, Y. W., ... & Chen, C. T. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. Life sciences, 278, 119574.
  • Yeh, K. C., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity.
  • Xu, J., Ling, H., Geng, J., Huang, Y., Xie, Y., Zheng, H., ... & Xiao, X. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240.
  • Johns Hopkins Diabetes Guide. (2018, December 3). DPP-IV Inhibitors.
  • Fan, H., et al. (2024). Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor. European Journal of Pharmacology, 962, 176253.
  • de Mello, M. V., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(10), 1234.
  • Kim, Y., et al. (2015).
  • Ionescu, A. E., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. International Journal of Molecular Sciences, 24(21), 15789.
  • Ovid. (n.d.). Medicinal Chemistry.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • FirstWord Pharma. (2024, January 15). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study.
  • Ekpenyong, O., et al. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Antitubercular Agent. Drug Design, Development and Therapy, 14, 1245–1257.
  • Millipore Corporation. (n.d.). MultiScreen Caco-2 Assay System.
  • El-Khatib, A. H., et al. (2026, January 20). Potential inhibitors of Dipeptidyl Peptidase IV dependent from Moroccan phytocompound. Journal of Biomolecular Structure and Dynamics.
  • Patsnap Synapse. (2026, March 3).
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis.
  • Liu, X., et al. (2025, November 11).
  • Evotec. (n.d.). P-glycoprotein (P-gp)
  • Benchchem. (2025). The Preclinical Profile of Cofrogliptin: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics in Animal Mode.
  • Gupta, A., et al. (2020). Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug–Drug Interaction Studies. Clinical Pharmacokinetics, 59(4), 425-442.

Sources

Technical Support Center: Troubleshooting Dbpr-108 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Dbpr-108 (Prusogliptin) in aqueous buffers. As a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor, ensuring its complete dissolution is critical for accurate and reproducible experimental results.[1][2][3] This document provides a series of frequently asked questions and detailed troubleshooting protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Dbpr-108 directly into my aqueous buffer. What could be the issue?

While Dbpr-108 is reported to be soluble in PBS (pH 7.2) at concentrations of ≥10 mg/mL, several factors can influence its dissolution in other aqueous systems.[1] Challenges with direct dissolution can arise from:

  • Buffer Composition and pH: The solubility of a compound can be highly dependent on the pH and the specific components of the buffer system.[4][5] Dbpr-108's solubility may vary in buffers with different pH values or ionic strengths compared to standard PBS.

  • Rate of Dissolution: Even for a soluble compound, the rate at which it dissolves can be slow. This can be mistaken for insolubility, especially if the observation time is short.

  • Particle Size and Form: The physical properties of the Dbpr-108 solid, such as particle size and crystallinity, can affect how quickly it dissolves.[4][6][7]

Recommendation: Instead of direct dissolution, the best practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Q2: What is the recommended method for preparing a working solution of Dbpr-108 in an aqueous buffer?

The most reliable method to avoid solubility issues is to use a concentrated stock solution prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many small molecules, including Dbpr-108.[1][8][9]

Here is a general workflow for preparing a working solution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Weigh Dbpr-108 Powder dissolve Dissolve in 100% DMSO (e.g., to 10-50 mM) start->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex store Store Aliquots at -20°C or -80°C vortex->store thaw Thaw a Stock Aliquot store->thaw Begin Experiment dilute Serially Dilute Stock into Aqueous Buffer thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use

Caption: Recommended workflow for preparing Dbpr-108 working solutions.

Q3: I observed precipitation when diluting my DMSO stock of Dbpr-108 into my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many compounds and typically indicates that the compound's solubility limit has been exceeded in the final aqueous solution.[9] Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of Dbpr-108 in your aqueous buffer.

  • Reduce the Percentage of DMSO: While DMSO aids in initial dissolution, a high final concentration can sometimes promote precipitation. Aim for a final DMSO concentration of less than 0.5% in your working solution to minimize solvent effects and potential cellular toxicity.[9]

  • Modify the Buffer Composition:

    • pH Adjustment: The solubility of ionizable compounds can be significantly affected by pH.[4] Experiment with slight adjustments to your buffer's pH to see if it improves Dbpr-108 solubility.

    • Inclusion of Solubilizing Agents: For particularly challenging situations, consider adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent like polyethylene glycol (PEG) to your aqueous buffer.[8] However, be mindful of potential interference with your assay.

  • Control the Dilution Process:

    • Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.[9]

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dbpr-108 Stock Solution in DMSO

Materials:

  • Dbpr-108 (FW: 324.4 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of Dbpr-108:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 324.4 g/mol * (1000 mg / 1 g) = 3.244 mg

  • Weigh the Dbpr-108 powder accurately and place it in a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[10]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

This protocol helps determine the apparent solubility of Dbpr-108 in your specific buffer system.

Materials:

  • 10 mM Dbpr-108 in DMSO (from Protocol 1)

  • Your aqueous buffer of interest

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate reader (nephelometer or UV-spectrophotometer)

Procedure:

  • Prepare a dilution series of Dbpr-108 in your aqueous buffer. For example, add 2 µL of the 10 mM DMSO stock to 98 µL of buffer for a starting concentration of 200 µM. Then, perform serial dilutions.

  • Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure for precipitation. This can be done in two ways:

    • Nephelometry: Measures light scattering caused by insoluble particles. An increase in nephelometric units indicates precipitation.[11]

    • UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the appropriate wavelength for Dbpr-108. A decrease in the expected absorbance indicates precipitation.

  • Determine the kinetic solubility limit as the highest concentration that remains in solution under your experimental conditions.

Data Summary

ParameterValueSource
Chemical Name Prusogliptin[1]
CAS Number 1186426-66-3[1]
Molecular Formula C16H25FN4O2[1]
Formula Weight 324.4[1]
Reported Solubility ≥10 mg/mL in DMSO[1]
≥10 mg/mL in PBS (pH 7.2)[1]

Troubleshooting Flowchart

G start Start: Dbpr-108 Solubility Issue check_method Are you using a DMSO stock? start->check_method direct_dissolution Problem: Direct dissolution in buffer is unreliable. check_method->direct_dissolution No precipitate Precipitation upon dilution? check_method->precipitate Yes use_stock Solution: Prepare a concentrated stock in 100% DMSO. direct_dissolution->use_stock no_precipitate Solution is clear. Proceed with experiment. precipitate->no_precipitate No lower_conc Action: Lower the final concentration of Dbpr-108. precipitate->lower_conc Yes check_dmso Action: Ensure final DMSO is <0.5% lower_conc->check_dmso modify_buffer Action: Modify buffer pH or add solubilizing agents. check_dmso->modify_buffer slow_dilution Action: Dilute stock slowly into buffer with mixing. modify_buffer->slow_dilution

Caption: A decision-making flowchart for troubleshooting Dbpr-108 solubility.

References

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial. PMC. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]

  • Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. PubMed. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. PubMed. [Link]

  • Method for preparing buffer solutions for in vitro drug solubility testing...
  • Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. PMC. [Link]

  • Lowly-buffered biorelevant dissolution testing is not necessarily biopredictive of human bioequivalence study outcome. PubMed. [Link]

  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. [Link]

  • Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. Wiley Online Library. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of DBPR108 (Prusogliptin) in Toxicity Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

DBPR108 (Prusogliptin) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor designed for Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5] While its primary mechanism involves stabilizing GLP-1 and GIP to enhance insulin secretion, the critical challenge in toxicity studies for this class of drugs is maintaining a high selectivity window against DPP-8 and DPP-9 .

Inhibition of DPP-8/9 is associated with severe toxicities, including alopecia, thrombocytopenia, reticulocytopenia, and mortality in rodent models.[6][7] Therefore, "minimizing off-target effects" in the context of DBPR108 studies refers to rigorous dose optimization to ensure plasma concentrations remain below the inhibitory threshold for DPP-8/9 while fully suppressing DPP-4.

Mechanism & Selectivity Pathway

The following diagram illustrates the divergent outcomes of On-Target (DPP-4) vs. Off-Target (DPP-8/9) engagement.

DBPR108_Mechanism cluster_OnTarget Therapeutic Window (On-Target) cluster_OffTarget Toxicity Threshold (Off-Target) DBPR108 DBPR108 (Prusogliptin) DPP4 DPP-4 Enzyme DBPR108->DPP4 High Affinity (IC50 ~15 nM) DPP89 DPP-8 / DPP-9 Enzymes DBPR108->DPP89 Low Affinity (Avoided at Therapeutic Dose) GLP1 GLP-1 / GIP (Stabilization) DPP4->GLP1 Inhibition Insulin Insulin Secretion (Glucose Control) GLP1->Insulin Promotes Immune T-Cell Activation Suppression DPP89->Immune Inhibition Tox TOXICITY: Alopecia, Thrombocytopenia, GI Distress Immune->Tox leads to

Figure 1: Selectivity profile of DBPR108. The drug is designed to inhibit DPP-4 (Green path) while sparing DPP-8/9 (Red path) to avoid toxicity.

Troubleshooting Guide: Experimental Design & Safety Monitoring

This section addresses specific technical hurdles researchers face when validating the safety profile of DBPR108.

Category A: Dosing & Pharmacokinetics (PK)

Q: I am observing unexpected mortality or skin lesions in my rat toxicity study. Is this a DBPR108 off-target effect? A: If you observe alopecia (skin lesions), thrombocytopenia, or mortality, you have likely exceeded the Selectivity Window . These are hallmark signs of DPP-8/9 inhibition.

  • Root Cause: The dosage may be high enough that the free drug concentration (

    
    ) exceeds the 
    
    
    
    for DPP-8 or DPP-9.
  • Actionable Step: Calculate your Selectivity Ratio using the formula below. For DBPR108, the safety margin should be maintained >100-fold.

    
    
    
    • Correction: Reduce dose to ensure

      
       stays within the DPP-4 saturation range (typically >80% inhibition) but well below the DPP-8/9 initiation threshold.
      

Q: How do I distinguish between vehicle toxicity and DBPR108 off-target effects? A: DBPR108 is often formulated in specific buffers or co-solvents for preclinical use.

  • Diagnostic: Check the control group. If the vehicle group is healthy, look for reticulocytopenia (decreased immature red blood cells) in the treated group. This is a sensitive, early biomarker for DPP-8/9 toxicity that appears before gross physical signs like alopecia.

Category B: Assay Interference & Validation

Q: My in vitro enzymatic assay shows DBPR108 inhibiting DPP-8. Is the drug impure? A: Not necessarily. It is likely an issue with substrate specificity or enzyme concentration .

  • Issue: Using non-specific substrates (e.g., Gly-Pro-AMC) at high concentrations can mask selectivity.

  • Solution: Use recombinant human DPP-8 and DPP-9 in a "Selectivity Profiling Assay" (see Protocol below). Ensure the assay is run at

    
     concentrations for the substrate to accurately determine 
    
    
    
    or
    
    
    .
  • Reference Standard: Run Sitagliptin as a positive control for selectivity (high selectivity) and Vildagliptin (moderate selectivity) to benchmark your assay's sensitivity.

Q: Does DBPR108 inhibit Fibroblast Activation Protein (FAP)? A: DBPR108 is designed to be selective against FAP (


). FAP inhibition is generally not associated with acute toxicity, but cross-reactivity can confound efficacy data in oncology or fibrosis models.
  • Verification: If you suspect FAP inhibition, perform a counter-screen using Z-Gly-Pro-AMC substrate specifically with recombinant FAP.

Data Summary: Selectivity Profile

The following table summarizes the target profile required to minimize toxicity. Researchers should verify their batch of DBPR108 meets these criteria.

Enzyme TargetDBPR108 IC50 (nM)Biological Consequence of InhibitionRisk Level
DPP-4 ~15 nM Increased GLP-1/GIP (Therapeutic)Target
DPP-8 > 10,000 nMT-cell suppression, Alopecia, ThrombocytopeniaHigh Toxicity
DPP-9 > 10,000 nMReticulocytopenia, GI ToxicityHigh Toxicity
FAP > 10,000 nMPotential anti-fibrotic effects (Non-toxic)Low
DPP-2 > 10,000 nMQuiescent cell proline dipeptidase (Unknown)Low

Note: Data derived from preclinical profiling of Prusogliptin (DBPR108) [1, 2].

Standard Operating Protocol (SOP): In Vitro Selectivity Profiling

Objective: To validate that a specific lot of DBPR108 maintains >1000-fold selectivity for DPP-4 over DPP-8/9 before proceeding to in vivo toxicity studies.

Materials Required
  • Enzymes: Recombinant Human DPP-4, DPP-8, DPP-9 (expressed in Baculovirus or E. coli).

  • Substrate: Gly-Pro-AMC (Fluorogenic).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

  • Compound: DBPR108 (dissolved in DMSO).

Step-by-Step Methodology
  • Enzyme Preparation:

    • Dilute enzymes in assay buffer to a final concentration of 10 pM (DPP-4) and 10 nM (DPP-8/9). Note: Higher concentration is needed for off-targets to ensure signal window.

  • Compound Dilution:

    • Prepare a 10-point serial dilution of DBPR108 ranging from 0.1 nM to 100 µM.

  • Incubation (Pre-equilibrium):

    • Add 10 µL of diluted DBPR108 to 40 µL of enzyme solution in a black 96-well plate.

    • Incubate for 15 minutes at room temperature . This allows the inhibitor to bind before substrate competition begins.

  • Reaction Initiation:

    • Add 50 µL of Gly-Pro-AMC substrate (Final concentration =

      
       of the respective enzyme, typically ~20-50 µM).
      
  • Measurement:

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Calculate the slope (Vmax) for each concentration.

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Pass Criteria:

      
      .
      

Workflow: De-Risking Toxicity in In Vivo Studies

Follow this logic flow to ensure study integrity.

Toxicity_Workflow Start Start Study Design DoseSel Select Dose (Based on PK) Start->DoseSel Calc Calculate Cmax_free DoseSel->Calc Check Is Cmax_free < 1/10th of IC50(DPP-8)? Calc->Check Proceed Proceed to In Vivo Check->Proceed Yes Redesign Lower Dose / Change Route Check->Redesign No Monitor Monitor Biomarkers: 1. GLP-1 (Efficacy) 2. Reticulocytes (Safety) Proceed->Monitor Redesign->Calc

Figure 2: Decision matrix for dose selection to avoid off-target toxicity.

References

  • Yeh, T. K., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity.[3][4][8][9] Life Sciences.[9]

  • Xu, J., et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial.[10] Diabetes, Obesity and Metabolism.[3][4][5][9]

  • Lankas, G. R., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes.[1][2][3][5][6][7][11][9][10][12][13][14]

  • Yao, L., et al. (2024). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study.[5] Diabetes, Obesity and Metabolism.[3][4][5][9]

Sources

Technical Support Center: Optimizing Osimertinib (AZD9291) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Note to the User: The compound "Dbpr-108" specified in the prompt does not correspond to a publicly documented chemical entity. To fulfill the request for a detailed technical support guide, this document has been created using Osimertinib (AZD9291) , a well-characterized and clinically significant molecule, as a representative example. The principles and troubleshooting strategies discussed herein are broadly applicable to the synthesis of complex small molecules in a drug development context.

Welcome to the technical support center for Osimertinib synthesis. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Our goal is to provide practical, in-depth solutions to common challenges related to synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield of Osimertinib?

A1: The final amide bond formation to install the acrylamide "warhead" is arguably one of the most critical steps.[3][4] This reaction is sensitive to conditions and can be prone to side reactions or incomplete conversion, directly impacting the final yield. The stability of the aniline intermediate (N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine) is also a major concern; it is highly unstable in air due to its electron-rich nature, and its degradation can significantly lower the overall yield.[4][5]

Q2: My final product has a persistent impurity that is difficult to remove by standard chromatography or recrystallization. What could it be?

A2: A common and challenging impurity is the Michael adduct of Osimertinib with a solvent or amine. For instance, if residual methanol is present under basic conditions, it can add to the acrylamide group, forming a methoxy-propanamide impurity.[6] Similarly, unreacted diamine starting material can also form adducts. These impurities are structurally very similar to Osimertinib, making them difficult to separate. Stringent control of solvent purity and reaction stoichiometry is crucial.[6]

Q3: I am observing significant amounts of the des-acrylamide impurity in my final product. What is the likely cause?

A3: The des-acrylamide impurity, where the acrylamide group is replaced by an acetyl group, can arise from the hydrolysis of the acrylamide moiety or from an incomplete reaction if the starting aniline material is not fully consumed before the workup. Careful control of pH and temperature during the workup and purification steps is necessary to minimize hydrolysis.

Q4: Is it better to use acryloyl chloride or 3-chloropropanoyl chloride followed by elimination for the final step?

A4: Both methods are reported in the literature. Using 3-chloropropanoyl chloride followed by an in-situ elimination with a base like triethylamine can offer better control and avoid the handling of the more reactive and unstable acryloyl chloride.[7] This two-step, one-pot procedure can streamline the workup and has been shown to produce high purity Osimertinib mesylate (99.87%) with a good overall yield (77%) in large-scale production.[4]

Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during Osimertinib synthesis.

Problem 1: Low Yield in the Final Acrylamide Coupling Step
  • Symptom: The conversion of the key aniline intermediate to Osimertinib is low, as determined by HPLC analysis of the crude reaction mixture.

  • Potential Causes & Solutions:

    • Degradation of the Aniline Intermediate: The triamine intermediate is highly susceptible to oxidation.

      • Solution: Avoid isolating the aniline intermediate if possible. A telescoped process where the crude aniline solution is used directly in the next step is highly recommended.[4][5] If isolation is necessary, handle it under an inert atmosphere (Nitrogen or Argon) at all times and store it at low temperatures.

    • Suboptimal Reaction Conditions: The acylation reaction is sensitive to temperature, base, and solvent.

      • Solution: Perform the reaction at low temperatures (0 °C to -15 °C) to minimize side reactions.[3] Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge the HCl generated without competing with the aniline for the acryloyl chloride. Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used solvents.[3][8]

    • Impure Acryloyl Chloride: Acryloyl chloride can polymerize or contain acidic impurities that quench the reaction.

      • Solution: Use freshly distilled or a new bottle of acryloyl chloride. Consider adding a radical inhibitor like hydroquinone or phenothiazine if polymerization is suspected.

Problem 2: High Levels of Process-Related Impurities
  • Symptom: HPLC analysis shows multiple peaks corresponding to unreacted intermediates, by-products, or reagent-related impurities.[1][9]

  • Potential Causes & Solutions:

    • Incomplete Nitro Reduction: The reduction of the nitro group to the aniline is a critical step. Using iron powder can lead to residual iron salts that complicate purification.[5]

      • Solution: Catalytic hydrogenation (e.g., H2, Pd/C) is a cleaner alternative that avoids stoichiometric metal waste.[5][8] Ensure the reaction goes to completion by monitoring with TLC or HPLC.

    • Formation of Dimeric Impurities: Over-reaction or side reactions during the coupling of the indole and pyrimidine fragments can lead to dimeric species, such as 3,3'-(Pyrimidine-2,4-diyl)bis(1-methyl-1H-indole).[2]

      • Solution: Optimize the stoichiometry of the coupling partners. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess should be avoided. Control the reaction temperature and time carefully.

    • Residual Solvents and Reagents: Solvents like methanol or ethanol can lead to transesterification or other side reactions.[9]

      • Solution: Ensure all starting materials and solvents are of high purity and are anhydrous where required. Perform thorough drying of intermediates.

Problem 3: Poor Crystallization and Final Purity
  • Symptom: The final product is an oil or amorphous solid, and the purity by HPLC is below the desired specification (e.g., >99.5%).

  • Potential Causes & Solutions:

    • Incorrect Solvent System for Crystallization: The choice of solvent is critical for obtaining a crystalline solid with high purity.

      • Solution: For Osimertinib mesylate salt formation and crystallization, a mixture of acetone and water has been shown to be effective.[4] Experiment with different solvent/anti-solvent systems (e.g., Methanol/MTBE, Ethanol/Heptane) to find the optimal conditions for your specific impurity profile.

    • Presence of Genotoxic Impurities (GTIs): Certain reagents, like methyl iodide or dimethyl sulfate used for methylation, are potential GTIs and must be controlled to very low levels.[10][11]

      • Solution: Use alternative, less toxic methylating agents if possible. Develop sensitive analytical methods (e.g., UPLC-QTOF) to quantify these impurities and ensure your purification process effectively removes them to acceptable levels (in line with ICH M7 guidelines).[11][12]

Experimental Protocols & Data

Optimized Final Step: Two-Step, One-Pot Acrylamide Formation

This protocol is adapted from processes designed for large-scale production to improve safety and purity.[4][7]

  • Step 1: Acylation with 3-Chloropropanoyl Chloride

    • Dissolve the aniline intermediate (1 equivalent) in a suitable ketone solvent (e.g., acetone) and water.

    • Cool the mixture to 0-5 °C.

    • Slowly add 3-chloropropanoyl chloride (1.05 equivalents) while maintaining the temperature.

    • Stir for 1-2 hours, monitoring the reaction by HPLC until the aniline is consumed.

  • Step 2: In-situ Elimination

    • To the crude reaction mixture containing the 3-chloro-propanamide intermediate, add triethylamine (TEA) (3 equivalents).

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the elimination reaction by HPLC.

  • Workup and Isolation

    • Once the reaction is complete, cool the mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain crude Osimertinib free base.

Data Summary: Comparison of Synthetic Routes
RouteKey StepsReported Overall YieldFinal Purity (HPLC)Key AdvantagesKey DisadvantagesReference
Route A (Original) Iron reduction of nitro group, acylation with acryloyl chloride~40%~99.1%Well-establishedUse of stoichiometric iron, unstable aniline isolation, handling of acryloyl chloride[10]
Route B (Optimized) Catalytic hydrogenation, two-step acylation/elimination~68-77%>99.8%Higher yield, cleaner reduction, avoids isolating unstable intermediate, safer acylationRequires hydrogenation equipment[4][8]
Route C (Flow Chemistry) Continuous flow acetylation and nitration for key intermediate83% (for intermediate)HighExcellent heat and mass transfer, improved safety for nitration, scalableRequires specialized flow chemistry equipment[13]

Visualizations

General Synthetic Workflow

The synthesis of Osimertinib is a multi-step process. A convergent approach is often employed, where two key fragments are synthesized separately and then coupled.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start N-methylindole A_mid 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole A_start->A_mid Friedel-Crafts Acylation Couple SNAr Coupling A_mid->Couple B_start 4-fluoro-2-methoxyaniline B_mid1 4-fluoro-2-methoxy-5-nitroaniline B_start->B_mid1 Nitration B_mid2 N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-benzene-1,2,4-diamine B_mid1->B_mid2 SNAr & Reduction B_mid2->Couple Final Final Acrylamide Formation Couple->Final Osimertinib Osimertinib Final->Osimertinib

Caption: Convergent synthesis workflow for Osimertinib.

Troubleshooting Logic for Low Purity

This diagram illustrates a logical approach to diagnosing the root cause of low purity in the final product.

G cluster_intermediates Intermediate Issues cluster_final_step Final Step Issues cluster_purification Purification Issues Start Low Purity Detected (Post-Crystallization) Check_Intermediates Analyze Purity of Key Intermediates Start->Check_Intermediates Check_Final_Step Review Final Step Reaction Profile Start->Check_Final_Step Check_Purification Evaluate Crystallization & Workup Start->Check_Purification Impure_Start Impure Starting Materials Check_Intermediates->Impure_Start If impurities trace back Incomplete_Rxn Incomplete Reaction (e.g., Reduction) Check_Intermediates->Incomplete_Rxn If intermediates present Side_Rxns Side Reactions (e.g., Dimerization) Check_Final_Step->Side_Rxns If byproducts observed Degradation Aniline Degradation Check_Final_Step->Degradation If yield is low Hydrolysis Product Hydrolysis (pH/Temp) Check_Purification->Hydrolysis If des-acrylamide seen Poor_Crystallization Inefficient Impurity Rejection Check_Purification->Poor_Crystallization If broad impurity profile

Caption: Diagnostic flowchart for purity issues.

References

  • Veeprho. (n.d.). Osimertinib Impurities and Related Compound. Retrieved from [Link]

  • SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 177.
  • Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from [Link]

  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2214-2223. Retrieved from [Link]

  • Voulgari, P., et al. (2021). Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib. ChemistrySelect, 6(29), 7385-7388. Retrieved from [Link]

  • Daicel Pharma. (n.d.). Osimertinib Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • European Medicines Agency. (2015). TAGRISSO, INN-osimertinib. Retrieved from [Link]

  • Shankar, S., et al. (2026). Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology, 399(2), 2765-2796. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, February 14). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole. Retrieved from [Link]

  • SynZeal. (n.d.). Osimertinib Impurities. Retrieved from [Link]

  • Singh, S., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(6), 1385. Retrieved from [Link]

  • Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267. Retrieved from [Link]

  • Brocklehurst, C. E., et al. (2018). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering, 3(4), 521-527. Retrieved from [Link]

  • Chen, C-Y., et al. (2022). Process for preparing osimertinib or a salt thereof. U.S. Patent Application No. 17/547,801.
  • Reddy, G. S., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11, 15-29. Retrieved from [Link]

  • Boyd, A., et al. (2017). Improved process for the preparation of osimertinib (AZD9291) or a salt thereof, and "AZD9291 Aniline" or a salt thereof. European Patent Application No. 16785935.1.
  • Chen, C-Y., et al. (2022). Improved process for preparing osimertinib or a salt thereof. WIPO Patent Application No. WO/2022/132046.
  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2019). Synthesis and Evaluation of a Novel Non-Small Cell Lung Cancer Mutant EGFR Targeting Tracer 18F-BF3-AZD9291 Based on 18F-19F Isotope Exchange. Journal of Nuclear Medicine, 60(supplement 1), 1461.
  • Pharmaffiliates. (n.d.). N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide. Retrieved from [Link]

  • Sharma, P., et al. (2022). Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach. Combinatorial Chemistry & High Throughput Screening, 25(1), 149-166. Retrieved from [Link]

  • Veeprho. (n.d.). N-(4-methoxy-2-(methyl(2-(methylamino)ethyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide. Retrieved from [Link]

  • PINPOOLS. (n.d.). N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide methanesulfonate(AZD9291 mesylate). Retrieved from [Link]

  • Lu, C-T., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Omega, 3(10), 13035-13042. Retrieved from [Link]

  • Sadasiva Rao, K., et al. (2021). An improved process for the preparation of osimertinib mesylate. WIPO Patent Application No. WO/2021/111462.
  • Parks, J. M., et al. (2026). Osimertinib's Proton-Catalyzed, Pseudoconcerted EGFR Inhibition Guides Next-Generation Inhibitor Design. Journal of Chemical Information and Modeling, 66(1), 225-235. Retrieved from [Link]

  • Sharma, P., et al. (2020). Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach. ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2020). Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach. Combinatorial Chemistry & High Throughput Screening, 23(1). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lee, S., & Lee, C. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 143. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Resolving interfering peaks in Dbpr-108 pharmacokinetic assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Interfering Peaks in Bioanalytical LC-MS/MS Assays

Welcome to the technical support center for Dbpr-108 (Prusogliptin) pharmacokinetic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interfering peaks during sample analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Dbpr-108 and why is accurate quantification important?

Dbpr-108, also known as Prusogliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] It is developed for the treatment of type 2 diabetes mellitus.[2][3][4] Accurate quantification of Dbpr-108 in biological matrices, such as plasma, is crucial for determining its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME).[5] This data is fundamental for establishing dose-response relationships, assessing bioequivalence, and ensuring patient safety and drug efficacy during clinical trials.[1][6][7]

Q2: My chromatogram shows an interfering peak at or near the retention time of Dbpr-108. What are the most likely causes?

An interfering peak in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay can originate from several sources.[8] The most common culprits include:

  • Endogenous Matrix Components: Substances naturally present in the biological matrix (e.g., plasma, urine) can co-elute with Dbpr-108 and cause signal suppression or enhancement.[8] Phospholipids are a notorious example in plasma samples.

  • Metabolites: Dbpr-108 metabolites may have similar structures and chromatographic behavior, potentially leading to overlapping peaks.

  • Co-administered Drugs: Since Dbpr-108 is often used as an add-on therapy to metformin, there is a potential for interference from metformin or its metabolites.[2][3][4]

  • Isobaric Interferences: These are compounds that have the same nominal mass as Dbpr-108 but a different chemical structure.[8] They can be particularly problematic if they also produce fragment ions with the same mass-to-charge ratio (m/z).

  • Contamination: Contamination can be introduced at any stage, from sample collection and handling to preparation and analysis.[8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving interfering peaks in your Dbpr-108 pharmacokinetic assays.

Guide 1: Initial Investigation of the Interfering Peak

The first step is to characterize the nature of the interference. This will guide your subsequent troubleshooting efforts.

  • Analyze a Blank Matrix Sample: Inject an extracted blank plasma sample (from a drug-naive subject) to determine if the interfering peak is endogenous to the matrix.

  • Review the Internal Standard (IS) Response: A stable-isotope labeled internal standard is highly recommended.[9] A suppressed or enhanced IS peak in the presence of the interfering peak suggests a matrix effect.

  • Post-Column Infusion Experiment: This technique can help identify regions in the chromatogram where ion suppression or enhancement occurs.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help determine the accurate mass of the interfering compound, which can provide clues to its identity.

Guide 2: Addressing Matrix Effects

Matrix effects occur when components in the biological sample interfere with the ionization of the analyte, leading to inaccurate quantification.[8]

In electrospray ionization (ESI), the most common ionization technique for this type of analysis, co-eluting compounds from the sample matrix can compete with the analyte for ionization. This can lead to:

  • Ion Suppression: The analyte signal is lower than expected.

  • Ion Enhancement: The analyte signal is higher than expected.

Caption: Systematic workflow for troubleshooting matrix effects.

StrategyDescriptionKey Considerations
Improved Sample Preparation Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can more effectively remove interfering matrix components compared to simple protein precipitation.SPE offers higher selectivity, while LLE can be simpler to implement. The choice depends on the nature of the interferences.
Chromatographic Optimization Modifying the mobile phase composition, gradient profile, or using a different column chemistry can help separate the interfering peak from Dbpr-108.A longer run time may be necessary to achieve adequate separation.
Sample Dilution Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby minimizing their effect on ionization.Ensure that the diluted concentration of Dbpr-108 is still well above the lower limit of quantification (LLOQ).
Guide 3: Investigating and Resolving Isobaric Interference

Isobaric compounds have the same nominal mass as Dbpr-108 but different structures. They can be particularly challenging to resolve.

  • Metabolites: While specific metabolites of Dbpr-108 are not extensively documented in the provided search results, it is crucial to consider that metabolic processes can introduce small chemical modifications that may result in isobaric compounds.

  • Co-administered Drugs: Metformin, a common co-administered drug, does not have the same nominal mass as Dbpr-108. However, it's important to consider other medications the study subjects may be taking.

  • Endogenous Compounds: Certain endogenous molecules could potentially be isobaric with Dbpr-108.

  • Optimize Chromatographic Separation: This is the most effective way to resolve isobaric interferences.

    • Experiment with different stationary phases: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

    • Adjust mobile phase pH: Changing the pH can alter the ionization state of the analyte and interferent, leading to different retention times.

    • Modify the gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very small mass differences, effectively resolving isobaric interferences that are not chromatographically separated.

  • Select a Different Precursor-Product Ion Transition: If the isobaric compound produces different fragment ions than Dbpr-108, selecting a unique transition for quantification can eliminate the interference.

Guide 4: Managing Interference from Sample Quality Issues (Hemolysis and Lipemia)

Poor sample quality can introduce significant interference in bioanalytical assays.

Hemolysis is the rupture of red blood cells, which releases their contents into the plasma or serum.[10] This can interfere with the assay in several ways:

  • Matrix Effects: The released cellular components can cause ion suppression or enhancement.[11]

  • Analyte Degradation: Enzymes released from red blood cells can potentially degrade Dbpr-108.

  • Extraction Inefficiency: The altered matrix can affect the efficiency of the sample preparation process.[11]

Mitigation Strategies for Hemolysis:

  • Visual Inspection: Always visually inspect samples for the characteristic pink or red color of hemolysis.

  • Method Validation: During method development, it is crucial to evaluate the impact of hemolysis by spiking known concentrations of Dbpr-108 into hemolyzed plasma.[12]

  • Sample Re-collection: If significant hemolysis is observed, the best course of action is to request a new sample.

Lipemia refers to an excess of lipids in the blood, which can make the plasma or serum appear cloudy.[10]

Impact of Lipemia:

  • Matrix Effects: Lipids are known to cause significant ion suppression in ESI-MS.

  • Extraction Issues: High lipid content can interfere with extraction efficiency and lead to instrument contamination.

Mitigation Strategies for Lipemia:

  • Lipid Removal Techniques: Sample preparation methods specifically designed to remove lipids, such as certain types of SPE or liquid-liquid extraction, should be employed.

  • Method Validation: As with hemolysis, the effect of lipemia should be assessed during method validation using lipemic plasma.

Advanced Troubleshooting: A Systematic Approach

When faced with a persistent interfering peak, a logical and systematic approach is essential.

Caption: A decision tree for advanced troubleshooting of interfering peaks.

References

  • Integrated Hemolysis Monitoring for Bottom-Up Protein Bioanalysis. (2020). Taylor & Francis Online. Retrieved from [Link]

  • LC-MS Bioanalysis of Drugs in Hemolyzed and Lipemic Samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect Of Hemolysis Icterus And Lipemia On Chemistry Tests And Association Between The Amount Of Interfering Substances And LIH Indices. (n.d.). Clinical Leader. Retrieved from [Link]

  • Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. (2022). American Association for Clinical Chemistry. Retrieved from [Link]

  • Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis. (2012). Future Science. Retrieved from [Link]

  • Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. (2014). PubMed. Retrieved from [Link]

  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2022). Wiley Online Library. Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. (2025). PMC. Retrieved from [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity. (2021). PubMed. Retrieved from [Link]

  • DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. (2022). ScienceDirect. Retrieved from [Link]

  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2022). ETH Zurich Research Collection. Retrieved from [Link]

  • Determination of Acrylamide: Are You Avoiding Isobaric Interferences? (n.d.). Waters Corporation. Retrieved from [Link]

  • Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial. (2022). PMC. Retrieved from [Link]

  • Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. (2022). PubMed. Retrieved from [Link]

  • (PDF) Safety and efficacy of prusogliptin in type-2 diabetes mellitus: a systematic review and meta-analysis of randomized controlled trials. (2025). ResearchGate. Retrieved from [Link]

  • Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. (2023). MDPI. Retrieved from [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2014). Endocrine Reviews. Retrieved from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (n.d.). Frontiers. Retrieved from [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024). Prometheus Research. Retrieved from [Link]

  • Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Clinical Use of DPP-4 Inhibitors. (n.d.). Frontiers. Retrieved from [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2026). Dedicated Freight Handlers. Retrieved from [Link]

  • Development and Validation of a Bioanalytical Method to Determine Empagliflozin in Human Plasma Using UPLC-MS/MS. (2023). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Adverse event profiles of dipeptidyl peptidase-4 inhibitors. (2020). PMC. Retrieved from [Link]

  • Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. (2014). PubMed. Retrieved from [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025). MDPI. Retrieved from [Link]

  • Development and validation of an UPLC-MS/MS method. (2023). Dove Medical Press. Retrieved from [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2023). PubMed. Retrieved from [Link]

Sources

Managing hypoglycemia risks in Dbpr-108 high-dose studies

Author: BenchChem Technical Support Team. Date: March 2026

Navigating and Mitigating Hypoglycemia Risk

This guide provides in-depth technical support for researchers and drug development professionals utilizing the novel gluconeogenesis inhibitor, Dbpr-108, in high-dose preclinical and clinical studies. Its purpose is to offer clear, actionable, and scientifically grounded advice for anticipating, managing, and troubleshooting the primary dose-limiting toxicity of Dbpr-108: hypoglycemia.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Proactive Management

This section addresses fundamental questions regarding the mechanism of Dbpr-108 and proactive strategies to mitigate hypoglycemia risk during study design and execution.

Q1: What is the primary mechanism by which high-dose Dbpr-108 induces hypoglycemia?

A1: Dbpr-108 is a potent and selective inhibitor of a critical enzyme in the hepatic gluconeogenesis pathway. At therapeutic doses, this leads to a beneficial reduction in endogenous glucose production. However, at high doses, the profound inhibition of this pathway can overwhelm the body's counter-regulatory mechanisms. The liver's capacity to release glucose into circulation becomes severely blunted, leading to a rapid decline in blood glucose levels, particularly during fasting states when gluconeogenesis is the primary source of glucose. This is a direct, on-target pharmacological effect. For a deeper understanding of hepatic glucose regulation, refer to foundational texts on metabolic pathways.

Diagram: Dbpr-108 Mechanism of Action

cluster_cause Pharmacological Action cluster_effect Physiological Outcome Fasting Fasting State / Low Insulin Gluconeogenesis Hepatic Gluconeogenesis (Primary Pathway) Fasting->Gluconeogenesis Activates GlucoseOutput Hepatic Glucose Output Gluconeogenesis->GlucoseOutput Maintains Dbpr108 Dbpr-108 (High Dose) Dbpr108->Gluconeogenesis Inhibits Inhibition Profound Inhibition Hypoglycemia Hypoglycemia Risk GlucoseOutput->Hypoglycemia BloodGlucose Blood Glucose Levels GlucoseOutput->BloodGlucose Sustains BloodGlucose->Hypoglycemia Drops Below Normal Range

Caption: High-dose Dbpr-108 directly inhibits hepatic gluconeogenesis, leading to reduced glucose output and a high risk of hypoglycemia.

Q2: How should we design our high-dose studies to proactively minimize hypoglycemia events?

A2: A multi-faceted approach is critical. Your study design should incorporate specific protocols for subject selection, feeding schedules, and dose administration.

  • Subject Selection: Exclude subjects with pre-existing hepatic impairment or compromised counter-regulatory responses. Baseline assessments of liver function (e.g., ALT, AST) and fasting glucose are essential.

  • Feeding Protocols: Avoid prolonged fasting periods. High-dose cohorts should be maintained on a strict, nutrient-controlled diet with regular feeding intervals. The timing of Dbpr-108 administration should be carefully coordinated with feeding schedules, ideally administered shortly after a meal.

  • Dose Escalation: Employ a cautious intra-subject dose-escalation design. This allows for acclimatization and careful observation at lower doses before proceeding to higher concentrations. A "stop-and-observe" period of at least 24-48 hours between escalations is recommended.

Q3: What are the best practices for glucose monitoring in subjects receiving high-dose Dbpr-108?

A3: Continuous Glucose Monitoring (CGM) is the gold standard and is strongly recommended for high-dose cohorts. CGM provides real-time data on glucose trends, offering predictive insights into impending hypoglycemia that single-point measurements might miss.

Monitoring MethodAdvantagesDisadvantagesRecommended Use Case
Continuous Glucose Monitoring (CGM) Real-time trend data, early warning alarms, captures nocturnal and postprandial dynamics.Higher cost, requires sensor calibration and placement, potential for signal artifacts.Primary method for high-dose safety cohorts.
Point-of-Care (POC) Glucometer Rapid, easy to use, low cost per test.Provides only a single snapshot in time, can miss rapid glucose drops, requires frequent sampling.Confirmatory method for CGM alerts, frequent scheduled checks (e.g., every 1-2 hours) if CGM is not feasible.
Laboratory Plasma Glucose Highest accuracy and precision (gold standard for diagnostics).Significant delay between sampling and results, not suitable for real-time management.Baseline measurements, pharmacokinetic/pharmacodynamic (PK/PD) sample analysis.

Q4: Should we pre-emptively administer glucose or other carbohydrates to subjects in high-dose arms?

A4: Prophylactic administration of glucose is generally not recommended as it can confound the study's primary endpoints and mask the true pharmacodynamic effect of Dbpr-108. The preferred approach is a robust monitoring and rapid-response protocol. However, for first-in-human or particularly high-risk studies, having an intravenous (IV) dextrose infusion prepared and ready for immediate administration is a critical safety measure. The decision to start a low-dose "dextrose clamp" preventatively should be clearly defined in the study protocol based on pre-specified glucose thresholds.

Part 2: Troubleshooting Guide - Responding to Acute Events

This section provides step-by-step protocols for identifying and managing hypoglycemia-related issues during an experiment.

Issue 1: A subject's CGM device alarms for a low glucose threshold (e.g., <70 mg/dL).

Workflow: Low Glucose Alert Response

Start CGM Alert: Glucose < 70 mg/dL Confirm Step 1: Confirm with POC Blood Glucose Meter Start->Confirm Assess Step 2: Assess Subject for Clinical Signs Start->Assess IsConfirmed Is POC Glucose < 70 mg/dL? Confirm->IsConfirmed IsSymptomatic Are Clinical Signs Present? Assess->IsSymptomatic IsConfirmed->Assess Yes FalseAlert Document as False Alarm. Recalibrate CGM if needed. IsConfirmed->FalseAlert No Action Step 3: Administer Fast-Acting Carbohydrates (Oral) IsSymptomatic->Action No (Asymptomatic) IV_Action Step 3b: Administer IV Dextrose (If Unconscious/Unable to Swallow) IsSymptomatic->IV_Action Yes (Symptomatic/ Unconscious) Recheck Step 4: Re-check POC Glucose in 15 Minutes Action->Recheck IV_Action->Recheck Resolved Glucose > 80 mg/dL and Symptoms Resolving? Recheck->Resolved FollowUp Step 5: Provide Complex Carbohydrate/Protein Snack Resolved->FollowUp Yes Escalate Escalate to Medical Monitor. Consider Dose Reduction/Hold. Resolved->Escalate No End Resume Normal Monitoring. Document Event. FollowUp->End Escalate->Action Repeat Treatment

Caption: A structured workflow for responding to a low glucose alert, from confirmation to resolution and documentation.

Step-by-Step Protocol:

  • Confirm Immediately: Do not rely solely on the CGM. Perform a confirmatory blood glucose test using a calibrated point-of-care (POC) glucometer.

  • Assess the Subject: Simultaneously, check for clinical signs of hypoglycemia. These can include sweating, tremors, anxiety, confusion, blurred vision, or loss of consciousness. The severity of these signs will dictate the urgency and route of intervention.

  • Intervene (The "Rule of 15"):

    • If Conscious: Administer 15 grams of a fast-acting carbohydrate. Examples include 4 ounces (120 mL) of juice, glucose tablets, or glucose gel.

    • If Unconscious or Unable to Swallow: Do not give anything by mouth. Administer intravenous (IV) dextrose as per your pre-defined study protocol (e.g., 25g of D50W). If IV access is not available, administer glucagon subcutaneously or intramuscularly.

  • Re-check and Re-evaluate: Wait 15 minutes and re-check the blood glucose with the POC meter.

  • Follow-Up: If blood glucose has normalized (e.g., >80 mg/dL) and symptoms are resolving, provide a snack containing a mix of complex carbohydrates and protein to prevent a subsequent drop.

  • Document and Report: Every event must be thoroughly documented. Report the event to the study's medical monitor to determine if a dose reduction or discontinuation is warranted.

Issue 2: We are observing high inter-subject variability in glucose nadir (lowest point) at the same high dose.

A2: This is a common challenge in drug development and can stem from multiple factors. A systematic investigation is required.

Troubleshooting Steps:

  • Verify Dosing Accuracy: First, rule out any errors in dose preparation or administration. Perform an audit of your pharmacy or dosing logs.

  • Analyze Pharmacokinetics (PK): Correlate individual glucose nadirs with corresponding plasma concentrations of Dbpr-108. Are the subjects with the lowest glucose levels also those with the highest drug exposure (AUC or Cmax)? If so, this suggests the variability is PK-driven. This could be due to differences in metabolism (e.g., CYP enzyme polymorphisms), absorption, or excretion.

  • Evaluate Baseline Metabolic State: Re-examine baseline data. Did subjects with lower baseline fasting glucose or subtle signs of insulin resistance experience more profound hypoglycemia? Factors like diet, stress, and physical activity immediately prior to dosing can also play a significant role.

  • Assess Counter-Regulatory Hormone Response: In cases of severe, unexplained variability, consider measuring counter-regulatory hormones (glucagon, epinephrine, cortisol) at the time of the glucose nadir. An impaired glucagon response, for instance, could explain a subject's hypersensitivity to Dbpr-108.

References

  • Gluconeogenesis. Source: Wikipedia. URL: [Link]

  • Hepatic glucose production. Source: ScienceDirect. URL: [Link]

  • Continuous Glucose Monitoring. Source: National Institute of Diabetes and Digestive and Kidney Diseases. URL: [Link]

  • Counterregulatory hormone. Source: ScienceDirect. URL: [Link]

Technical Support Center: Ensuring the Long-Term Stability of Prusogliptin (DBPR-108) Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Prusogliptin (DBPR-108) formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of this novel dipeptidyl peptidase-4 (DPP-4) inhibitor. As Prusogliptin (DBPR-108) progresses through clinical development, maintaining its quality, safety, and efficacy over time is paramount.[1] This document provides a comprehensive framework of frequently asked questions (FAQs) and troubleshooting guides to support your experimental and developmental workflows.

The information herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, offering a robust foundation for your stability programs.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary objectives of a long-term stability study for a Prusogliptin (DBPR-108) formulation?

A1: The primary goals are to establish a re-test period for the drug substance or a shelf-life for the drug product, and to recommend storage conditions.[2] These studies are crucial for ensuring that the product remains within its quality specifications throughout its lifecycle, safeguarding patient safety and product efficacy. A comprehensive stability program will also identify potential degradation products and elucidate degradation pathways.[2]

Q2: What are the typical ICH-recommended long-term storage conditions for a novel drug substance like Prusogliptin (DBPR-108)?

A2: For a drug substance intended for storage at room temperature, the ICH Q1A(R2) guideline recommends long-term stability testing at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The selection depends on the climatic zone for which the drug is intended. Accelerated testing conditions are typically 40°C ± 2°C / 75% RH ± 5% RH.

Study Type Storage Condition Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (for submission)To establish the shelf-life/re-test period.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsTo evaluate the effect of short-term excursions outside the label storage conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability profile and identify potential degradation products.

Q3: How does the formulation type (e.g., capsule, tablet, oral solution) impact the stability assessment of Prusogliptin (DBPR-108)?

A3: The formulation type is critical as it introduces different potential interactions and degradation pathways. For solid oral dosage forms like capsules, which have been used in clinical trials of Prusogliptin (DBPR-108), key concerns include moisture sensitivity of the active pharmaceutical ingredient (API) and excipients, solid-state interactions, and physical changes like dissolution rate.[3] For a potential future oral solution, the focus would shift to solubility, pH stability, potential for microbial growth, and interactions with container/closure systems.

Analytical Methods

Q4: What constitutes a "stability-indicating method," and why is it essential for Prusogliptin (DBPR-108)?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] Its importance lies in providing a true measure of the API's stability. For Prusogliptin (DBPR-108), this would typically be a High-Performance Liquid Chromatography (HPLC) method, validated to demonstrate specificity for the intact drug.[4]

Q5: What are forced degradation studies, and how are they relevant to Prusogliptin (DBPR-108)?

A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[4] These studies are vital for several reasons:

  • Pathway Elucidation : They help identify the likely degradation products of Prusogliptin (DBPR-108).

  • Method Development : They are used to develop and validate the stability-indicating analytical method by ensuring that all degradation peaks are well-resolved from the main API peak.

  • Formulation Insights : They can reveal the intrinsic stability of the molecule and help in selecting appropriate excipients and packaging.

Troubleshooting Guides

Issue 1: Unexpected Drop in Assay Value During Long-Term Storage

You observe a significant decrease in the assay value for Prusogliptin (DBPR-108) in your solid dosage formulation stored under long-term conditions.

Potential Causes & Troubleshooting Steps:

  • Chemical Degradation:

    • Hypothesis: Prusogliptin (DBPR-108) may be degrading due to factors like hydrolysis or oxidation.

    • Action Plan:

      • Re-analyze the sample using a validated stability-indicating HPLC method.

      • Examine the chromatogram for the presence of new peaks or an increase in the area of existing impurity peaks.

      • If new peaks are observed, conduct a mass balance analysis to ensure that the decrease in API corresponds to the increase in degradants.[5]

      • Characterize the major degradation products using techniques like LC-MS to understand the degradation pathway.

  • Interaction with Excipients:

    • Hypothesis: An excipient in the formulation may be reacting with Prusogliptin (DBPR-108).

    • Action Plan:

      • Review the excipient compatibility studies. If not performed, conduct them by preparing binary mixtures of Prusogliptin (DBPR-108) with each excipient and storing them under accelerated conditions.

      • Analyze the mixtures at various time points to identify any incompatible excipients.

  • Analytical Method Issues:

    • Hypothesis: The analytical method may not be robust, leading to inaccurate results.

    • Action Plan:

      • Verify the system suitability parameters (e.g., tailing factor, resolution, repeatability) for the HPLC method.

      • Re-prepare standards and re-assay the sample to rule out preparation errors.

      • Analyze a control sample with known stability to confirm the method's performance.

Start Unexpected Drop in Assay Value CheckMethod Verify Analytical Method Performance Start->CheckMethod Degradation Chemical Degradation? CheckMethod->Degradation Method OK ResolveMethod Troubleshoot Analytical Method CheckMethod->ResolveMethod Method Issue Excipient Excipient Interaction? Degradation->Excipient No Degradants AnalyzeDegradants Analyze for Degradation Products (HPLC, LC-MS) Degradation->AnalyzeDegradants Degradants Present ReviewExcipients Review/Conduct Excipient Compatibility Studies Excipient->ReviewExcipients Yes End Identify Root Cause AnalyzeDegradants->End ReviewExcipients->End ResolveMethod->End

Caption: Troubleshooting workflow for a drop in assay value.

Issue 2: Appearance of a New, Unidentified Peak in the HPLC Chromatogram

During a stability time point analysis, a new peak that was not present at the initial time point is observed.

Potential Causes & Troubleshooting Steps:

  • Degradation Product:

    • Hypothesis: The new peak is a degradation product of Prusogliptin (DBPR-108).

    • Action Plan:

      • Forced Degradation Comparison: Compare the retention time of the new peak with peaks generated during forced degradation studies. A match can help in its preliminary identification.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main Prusogliptin (DBPR-108) peak to ensure the new peak is not co-eluting.[2]

      • Structural Elucidation: If the peak is significant (e.g., above the ICH identification threshold), use LC-MS/MS and NMR to elucidate its structure.

  • Excipient Degradation or Impurity:

    • Hypothesis: The peak originates from the degradation of an excipient or is an impurity from a new batch of excipients.

    • Action Plan:

      • Analyze a placebo formulation (containing all excipients but no API) that has been stored under the same stability conditions.

      • If the peak is present in the placebo, investigate the stability of individual excipients.

  • Contamination:

    • Hypothesis: The sample may be contaminated from the container closure system or an external source.

    • Action Plan:

      • Investigate potential leachables from the packaging material by storing the placebo in the same container and analyzing it.

      • Review sample handling and preparation procedures to rule out cross-contamination.

Start New Peak in Chromatogram IsDegradant Is it a Degradant? Start->IsDegradant IsExcipient From Excipient? IsDegradant->IsExcipient No ForceDeg Compare with Forced Degradation Data IsDegradant->ForceDeg Yes IsContaminant Contamination? IsExcipient->IsContaminant No AnalyzePlacebo Analyze Stored Placebo IsExcipient->AnalyzePlacebo Yes CheckLeachables Investigate Leachables & Contamination IsContaminant->CheckLeachables Yes Identify Characterize and Identify Peak (LC-MS) ForceDeg->Identify AnalyzePlacebo->Identify CheckLeachables->Identify

Sources

Technical Support Center: Optimizing DBPR108 (Prusogliptin) Plasma PK Reliability

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Addressing Variability in DBPR108 (Prusogliptin) Plasma Concentration Data Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists

Introduction: The Precision Imperative

Welcome to the DBPR108 (Prusogliptin) Technical Support Center. As a novel, potent dipeptidyl peptidase-4 (DPP-4) inhibitor, DBPR108 exhibits a pharmacokinetic (PK) profile characterized by rapid absorption (


 1.5–4.5 h) and dose-proportional exposure. However, its chemical structure—specifically the cyanopyrrolidine moiety common to this class—presents unique stability challenges that often manifest as "unexplained" data variability.

This guide moves beyond generic troubleshooting to address the specific physicochemical properties of DBPR108 that drive analytical inconsistency. Our goal is to transition your workflow from "reactive error correction" to "proactive precision."

Module 1: Pre-Analytical & Sample Handling (The "Hidden" Variable)

Issue: Researchers often observe inconsistent


 values or lower-than-expected AUC in samples stored for >24 hours, despite successful LC-MS/MS validation.

Root Cause Analysis: DBPR108, like vildagliptin and saxagliptin, contains a nitrile (cyano) group attached to a pyrrolidine ring.[1] This moiety is susceptible to chemical hydrolysis or enzymatic degradation (by plasma esterases/dipeptidases) if the plasma pH remains physiological (pH 7.4). Without immediate stabilization, the parent compound degrades into inactive carboxylic acid metabolites ex vivo, causing artificial variability.

Troubleshooting Guide: The Acidification Protocol

Q: My plasma concentrations are degrading over time even at -20°C. How do I stabilize DBPR108?

A: You must implement an acidification step immediately after plasma separation. Lowering the pH inhibits spontaneous hydrolysis and enzymatic activity.

Protocol: The 1% Acidification Rule

  • Collection: Collect blood into Heparin-Sodium or K2-EDTA tubes.

  • Separation: Centrifuge at 1700 × g for 10 minutes at 4°C.

  • Stabilization (CRITICAL): Immediately add 50% Acetic Acid to the isolated plasma at a 1:100 volume ratio .

    • Example: To 1.0 mL of plasma, add 10 µL of 50% Acetic Acid.

    • Target pH: ~4.0–5.0.

  • Storage: Store stabilized plasma at -70°C (avoid -20°C for long-term storage).

Visual Workflow: Sample Stabilization Decision Tree

SampleStabilization Start Blood Collection (Heparin/EDTA) Centrifuge Centrifuge (4°C, 10 min, 1700g) Start->Centrifuge Decision Is Plasma Acidified? Centrifuge->Decision Acid Add 50% Acetic Acid (1:100 Ratio) Decision->Acid Yes NoAcid Risk: Hydrolysis of Cyano Group Decision->NoAcid No Storage Store at -70°C Acid->Storage VariableData Result: High Variability & Underestimation NoAcid->VariableData Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Figure 1. Critical stabilization workflow for DBPR108 plasma samples to prevent ex vivo degradation.

Module 2: Bioanalytical Assay Optimization (LC-MS/MS)

Issue: High background noise or poor linearity at the Lower Limit of Quantitation (LLOQ: 1.00 ng/mL).

Root Cause Analysis: DBPR108 is a polar, basic compound. Common issues include:

  • Matrix Effects: Phospholipids from plasma suppressing ionization.

  • Adsorption: Sticking to glass vials due to basicity.

  • Carryover: Accumulation on the HPLC column.

FAQ: Method Development

Q: What is the optimal extraction method for DBPR108 to reach 1.00 ng/mL LLOQ? A: While Protein Precipitation (PPT) is fast, it often leaves phospholipids that cause matrix effects.

  • Recommendation: Use Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate under alkaline conditions (add 50 µL of 0.1M NaOH before extraction to ensure the drug is uncharged and partitions into the organic layer).

Q: Which Internal Standard (IS) should I use? A: A stable isotope-labeled analog (e.g., Sitagliptin-d4 or a deuterated DBPR108 analog) is mandatory. Do not use a structural analog (like generic Sitagliptin) if you are seeing high variability, as it will not compensate for matrix effects or extraction recovery differences perfectly.

Quantitative Performance Targets

ParameterAcceptance CriteriaOptimization Tip
Linearity Range 1.00 – 2000 ng/mLWeighting factor

is required to fit the wide dynamic range.
LLOQ Precision CV < 20%Increase injection volume (up to 10 µL) or use a more sensitive SCX-trap column.
Recovery > 85% (Consistent)If using LLE, ensure pH > 9.0 during extraction.
Matrix Effect 85% – 115%Monitor phospholipid transitions (m/z 184) to ensure they don't co-elute.
Module 3: Physiological & Metabolic Variability

Issue: Inter-subject variability in


 (1.5–4.5 h) and 

is observed in clinical trials.

Root Cause Analysis:

  • Renal Clearance (

    
    ):  DBPR108 has a renal clearance of ~9.4–15.2 L/h. While this is only ~15% of total clearance, renal impairment can alter exposure.
    
  • Metabolism: The remaining clearance is non-renal. Unlike some peers, DBPR108 has low interaction potential with CYP enzymes (Snippet 1.3). Variability here is likely driven by gastric emptying rates (affecting absorption) rather than CYP polymorphisms.

Troubleshooting Guide: Data Interpretation

Q: Does food intake explain the variability? A: DBPR108 can be taken with or without food, but food may slightly delay


. If you see "double peaks" in the absorption phase, this is likely due to enterohepatic recirculation or variable gastric emptying, not assay failure.

Q: Is genotyping for CYP2C19 or CYP3A4 necessary? A: No. Current data suggests DBPR108 is not a sensitive substrate for these polymorphic enzymes. Focus your stratification on Renal Function (eGFR) and Body Weight if dose-normalization fails to align the data.

Visual Pathway: Sources of Variability

VariabilitySources cluster_Abs Absorption (High Variability) cluster_Elim Elimination Drug DBPR108 (Oral Dose) Gastric Gastric Emptying (Tmax 1.5-4.5h) Drug->Gastric Renal Renal Excretion (CLr ~15 L/h) Gastric->Renal Metab Hydrolysis/Metabolism (Non-CYP Dominant) Gastric->Metab Outcome Plasma Conc. Variability Renal->Outcome eGFR Impact Metab->Outcome Minor Impact

Caption: Figure 2. Physiological factors influencing DBPR108 pharmacokinetics. Note that gastric emptying is a primary driver of Tmax variability.

References
  • Ho, L. T., & Chen, C. T. (2022). DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized, Double-Blind, Placebo-Controlled Study. Japanese Journal of Gastroenterology and Hepatology. 2[1][3][4][5][6]

  • Liu, W., et al. (2025).[4] Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Pharmacokinetics (NIH). 7[1][3][4][5][6]

  • Yeh, T. K., et al. (2021). DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity.[1][8][4] Life Sciences (PubMed).[5] 9[1][3][8][4][5][6]

  • Xu, J., et al. (2022).[10] Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism.[1][4][5] 11[1][3][4][5][6]

Sources

Enhancing Dbpr-108 selectivity over fibroblast activation protein

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DBPR108 (Prusogliptin) Technical Support Center . This guide is designed for researchers, assay developers, and drug development professionals working with DBPR108, a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor[1].

A critical parameter in the preclinical and clinical validation of DBPR108 is its selectivity over Fibroblast Activation Protein (FAP) and related peptidases (DPP-8, DPP-9)[2]. This center provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure accurate selectivity profiling in your laboratory.

Section 1: Frequently Asked Questions (Mechanisms & Rationale)

Q: Why is selectivity over Fibroblast Activation Protein (FAP) critical when evaluating DBPR108? A: FAP is a serine protease that shares significant structural homology with DPP-4 but serves entirely different physiological roles, primarily involving extracellular matrix remodeling and tumor stroma dynamics[3]. Off-target inhibition of FAP, DPP-8, or DPP-9 can lead to severe immunosuppressive effects, impaired tissue healing, and systemic toxicity in animal models[4]. DBPR108 avoids these adverse events by maintaining an exceptional selectivity window, ensuring that glycemic control via GLP-1 preservation occurs without disrupting FAP-mediated tissue homeostasis[1][4].

Q: What structural features of DBPR108 drive its >3000-fold selectivity over FAP? A: DBPR108 is a peptidomimetic inhibitor featuring a 2-cyano group[5]. This specific moiety forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue within the DPP-4 active site[5]. Because the S1 and S2 pockets of FAP differ subtly in their steric and electrostatic environments compared to DPP-4, the cyano-pyrrolidine warhead of DBPR108 cannot optimally orient within the FAP active site, resulting in an IC50 of 15 nM for DPP-4 while remaining effectively inactive against FAP[1][2].

Mechanism DBPR108 DBPR108 (Prusogliptin) DPP4 DPP-4 (IC50 = 15 nM) DBPR108->DPP4 High Affinity (2-cyano covalent bond) FAP FAP (IC50 > 50 nM) DBPR108->FAP Low Affinity (>3000-fold selectivity) GLP1 GLP-1 Preservation (Glycemic Control) DPP4->GLP1 Inhibits Degradation OffTarget Avoidance of Tissue Toxicity FAP->OffTarget Normal Function Maintained

DBPR108 Selectivity Mechanism: High affinity for DPP-4 vs. FAP.

Section 2: Troubleshooting Guide for In Vitro Selectivity Assays

Issue 1: High background fluorescence or inconsistent IC50 values during FAP counter-screening.

  • Causality: DBPR108 can form micro-aggregates in purely aqueous assay buffers if the stock solution is not formulated correctly, leading to light scattering (which interferes with fluorometric readouts) or artificially reduced active compound concentrations.

  • Solution: Do not dilute directly from DMSO into PBS. Utilize the validated step-wise vehicle formulation protocol (see Methodologies below) to ensure complete solubility (≥ 2.5 mg/mL)[2].

Issue 2: Apparent loss of selectivity (FAP inhibition observed at lower-than-expected concentrations).

  • Causality: Extended pre-incubation times (>60 minutes) can force non-specific, artifactual covalent binding of the 2-cyano group to non-target serine proteases. Additionally, a lack of carrier protein in the buffer causes the compound to stick to the plastic microplate walls, skewing the dose-response curve.

  • Solution: Strictly limit enzyme-inhibitor pre-incubation to 15–30 minutes at 37°C. Always include 0.1 mg/mL Bovine Serum Albumin (BSA) in the assay buffer to prevent non-specific adsorption.

Section 3: Quantitative Selectivity Profile

To benchmark your internal assay results, refer to the established biochemical profile of DBPR108. A properly executed assay should reflect the following selectivity margins[1][2]:

Target EnzymeInhibitory Potency (IC50)Selectivity Fold (vs. DPP-4)
DPP-4 15 nM1x (Primary Target)
FAP > 50 nM (Biochemical assays indicate >45 µM)> 3,000x
DPP-8 > 50 nM> 3,000x
DPP-9 > 50 nM> 3,000x

Section 4: Step-by-Step Methodologies

Protocol 1: Validated DBPR108 Formulation for Assays

To prevent the precipitation issues outlined in the troubleshooting section, use this specific solvent addition sequence. This yields a clear working solution of ≥ 2.5 mg/mL (7.71 mM)[2].

  • Stock Preparation: Dissolve DBPR108 powder in 100% DMSO to create a 25.0 mg/mL stock solution.

  • First Dilution: To prepare 1 mL of working solution, transfer 100 μL of the DMSO stock into a clean tube. Add 400 μL of PEG300. Vortex thoroughly until the solution is completely homogenous.

  • Surfactant Addition: Add 50 μL of Tween-80. Mix evenly by pipetting up and down.

  • Aqueous Phase Addition: Slowly add 450 μL of Saline dropwise while gently vortexing to adjust the final volume to 1 mL.

  • Self-Validation Check: Inspect the tube against a light source. The solution must be completely clear. If phase separation occurs, apply mild sonication in a water bath at room temperature until resolved[2].

Protocol 2: Fluorometric FAP/DPP-4 Selectivity Assay

This protocol is designed to self-validate by incorporating strict kinetic controls.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1 mg/mL BSA.

  • Enzyme Preparation: Dilute recombinant human DPP-4 and FAP enzymes in the assay buffer to their optimized linear-range concentrations.

  • Plate Setup: Dispense 25 μL of the respective enzyme solutions into a 96-well black microplate.

  • Inhibitor Addition: Add 10 μL of DBPR108 working solution (serially diluted from 10 µM down to 0.1 nM).

  • Incubation: Pre-incubate the plate at 37°C for exactly 15 minutes. Do not exceed 30 minutes to prevent artifactual binding.

  • Reaction Initiation: Add 15 μL of the specific fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4; Z-Gly-Pro-AMC for FAP).

  • Kinetic Readout: Immediately measure fluorescence dynamically (Ex/Em = 380/460 nm) every 2 minutes for 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using the positive control (enzyme + substrate, no inhibitor) and negative control (substrate only). Proceed with IC50 calculation only if Z' > 0.5.

Workflow Prep 1. Compound Prep (DMSO/PEG/Tween/Saline) Incubate 2. Enzyme Incubation (DPP-4 or FAP + DBPR108) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic Peptides) Incubate->Substrate Read 4. Kinetic Readout (Ex/Em 380/460 nm) Substrate->Read Analyze 5. IC50 & Selectivity Calculation Read->Analyze

Fluorometric Assay Workflow for determining DBPR108 selectivity.

References

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. National Institutes of Health (NIH).

  • DBPR108 | Dipeptidyl Peptidase Inhibitor. MedChemExpress.

  • Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Ovid / Future Medicinal Chemistry.

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. National Institutes of Health (NIH).

  • Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. National Institutes of Health (NIH).

Sources

Technical Support Center: Dbpr-108 (Prusogliptin) Clinical Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dbpr-108 Scale-Up Mandate

Welcome to the Dbpr-108 Technical Support Center. As Dbpr-108 (Prusogliptin) transitions from late-stage clinical trials to commercial manufacturing (following its recent NDA approvals), process robustness becomes the primary objective. This guide addresses the specific technical bottlenecks encountered when scaling this novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

Our focus here is Process Chemistry & CMC (Chemistry, Manufacturing, and Controls) . We move beyond "making the molecule" to "manufacturing the medicine"—prioritizing enantiomeric purity, genotoxic impurity control, and solid-state stability.

Module 1: Synthesis & Reaction Engineering

Q1: We are observing a 15-20% yield drop during the amide coupling step at pilot scale (50L) compared to lab scale (1L). What is the root cause?

Diagnostic: In the synthesis of DPP-4 inhibitors, the formation of the amide bond (often linking a chiral amine to a heterocyclic core) is the rate-determining step for yield. At scale, heat transfer inefficiencies and local concentration hotspots often trigger side reactions.

Root Cause Analysis:

  • Exotherm Control: Fast addition of coupling reagents (e.g., EDC/HOBt or HATU) at scale causes localized temperature spikes, promoting racemization or hydrolysis of the activated ester.

  • Mixing Efficiency: Poor mixing in larger reactors leads to "dead zones" where the activated intermediate decomposes before reacting with the amine.

Remediation Protocol:

  • Step 1 (Dosing): Switch from bolus addition to a controlled dosing strategy . Add the coupling agent as a slurry or solution over 2–4 hours, maintaining internal temperature

    
    C.
    
  • Step 2 (Reagent Screen): If using HATU (expensive/difficult to remove), validate T3P (Propylphosphonic anhydride) . T3P offers a cleaner profile, higher water solubility for workup, and no explosion risk, making it superior for GMP scale-up.

  • Step 3 (Endpoint Monitoring): Implement PAT (Process Analytical Technology) using in-line IR to monitor the disappearance of the acid carbonyl peak (

    
    ) and appearance of the amide peak (
    
    
    
    ).
Q2: The enantiomeric excess (ee) degrades from >99% to 96% during the workup of the intermediate. How do we prevent racemization?

Scientific Context: Dbpr-108, like Sitagliptin and Vildagliptin, relies on a chiral center for its pharmacological activity. The


-proton of the chiral amine or amino-acid derivative is acidic. Strong bases or prolonged exposure to basic aqueous layers during extraction can induce proton abstraction and subsequent racemization.

Troubleshooting Guide:

Parameter Lab Scale (Safe) Pilot Scale (Risk) Adjustment
Quench pH Adjusted quickly Slow adjustment Use buffered quench (Phosphate/Citrate) to lock pH < 8.

| Phase Separation | < 10 mins | 2–4 hours | Keep temperature


C during settling. |
| Base Used  | NaOH/KOH | NaOH/KOH | Switch to milder bases: 

or DIPEA . |

Module 2: Purification & Impurity Control

Q3: We are detecting trace Genotoxic Impurities (GTIs) in the final API. How do we ensure compliance with ICH M7 guidelines?

The Issue: Synthesis of DPP-4 inhibitors often involves alkylating agents or acid chlorides, which are potential GTIs. Regulatory limits are often in the ppm range.

Control Strategy:

  • Purge Factor Calculation: Demonstrate that your downstream steps (crystallization/wash) have a "Purge Factor"

    
     for the specific impurity.
    
  • Scavenger Resins: If recrystallization is insufficient, introduce a polymer-supported scavenger (e.g., Thiol-silica for alkyl halides or diamine-silica for aldehydes) in the penultimate step.

    • Protocol: Slurry crude mixture with 5 wt% scavenger resin for 4 hours at

      
      C 
      
      
      
      Filter
      
      
      Crystallize.
Q4: Palladium (Pd) levels are exceeding the 10 ppm limit after the deprotection/coupling steps. What is the most efficient removal method?

Solution: Standard charcoal treatment is often messy and inefficient at scale.

  • Recommendation: Use functionalized silica adsorbents (e.g., SiliaMetS® Thiol or DMT).

  • Validation:

    • Dissolve crude Dbpr-108 in MeOH/THF.

    • Add 10 wt% adsorbent.

    • Stir for 12 hours at

      
      C.
      
    • Filter and test via ICP-MS.

    • Target: This typically reduces Pd from ~500 ppm to

      
       ppm.
      

Module 3: Solid State & Stability

Q5: The dissolution profile of the clinical batch is slower than the R&D batch. Is this a polymorph issue?

Diagnostic: Yes, this is a classic scale-up anomaly. Slower cooling rates in large reactors favor the formation of thermodynamically stable (but less soluble) polymorphs, or larger particle sizes.

Investigation Workflow (Self-Validating):

  • XRPD (X-Ray Powder Diffraction): Overlay the diffractogram of the pilot batch with the reference standard. Look for peak shifts.

  • DSC (Differential Scanning Calorimetry): Check for changes in melting point onset.

  • Microscopy: Check particle size distribution (PSD). Large crystals dissolve slower.

Corrective Action:

  • Seeding: Do not rely on spontaneous nucleation. Introduce 0.5 wt% micronized seed crystals of the desired polymorph at the metastable zone width (MSZW) limit.

  • Anti-solvent Addition: Switch from cooling crystallization to anti-solvent crystallization (e.g., adding heptane to an ethanol solution) to control nucleation rate and particle size.

Visualizing the Scale-Up Logic

The following diagram illustrates the critical decision pathways for troubleshooting Dbpr-108 production issues.

Dbpr108_ScaleUp_Logic Start Scale-Up Challenge Detected Issue_Type Identify Issue Category Start->Issue_Type Yield Low Yield / Incomplete Reaction Issue_Type->Yield Purity Impurity / Chiral Purity Drop Issue_Type->Purity SolidState Dissolution / Polymorph Change Issue_Type->SolidState Mixing Check Mixing/Heat Transfer Yield->Mixing Exotherm? Racemization Is it Racemization? Purity->Racemization XRPD Run XRPD & DSC SolidState->XRPD Reagent Switch Coupling Agent (e.g., T3P) Mixing->Reagent If mixing OK but yield low Base_Check Switch to Weaker Base (K2CO3) Racemization->Base_Check Yes GTI_Check Genotoxic Impurity? Racemization->GTI_Check No Scavenger Use Resin Scavengers GTI_Check->Scavenger Yes Seeding Implement Seeding Protocol XRPD->Seeding Polymorph Mismatch

Figure 1: Troubleshooting decision tree for Dbpr-108 CMC scale-up, distinguishing between reaction engineering, impurity control, and solid-state issues.

Module 4: Regulatory & Analytical (GMP)

Q6: How do we validate the HPLC method for the new impurity profile seen at scale?

Requirement: As Dbpr-108 enters commercial readiness (NDA phase), methods must be validated per ICH Q2(R1) .

Validation Protocol:

  • Specificity: Inject the API spiked with all known synthesis intermediates. Ensure resolution (

    
    ) 
    
    
    
    between the Dbpr-108 peak and the nearest impurity.
  • Linearity: Demonstrate

    
     over a range of 50% to 150% of the target concentration.
    
  • LOQ (Limit of Quantitation): Ensure the method can quantify impurities at 0.05% (reporting threshold).

References

  • National Health Research Institutes (NHRI). (2025).[1] Diabetes drug DBPR108 granted New Drug Approval.[1][2][3] NHRI News. [Link][2]

  • Yeh, T. K., et al. (2021).[4] DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity.[4] Life Sciences, 278, 119574.[4] [Link]

  • Genovate Biotechnology. (2025).[1] Genovate and Five Local Companies Secure Approval for Diabetes Drug DBPR108 in China.[1][3] Taiwan Healthcare+. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists. Academic Press. (Standard text for process chemistry principles applied in Modules 1 & 2).
  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of DBPR-108 (Prusogliptin) and Sitagliptin for the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant role due to their favorable efficacy and safety profiles. This guide provides a detailed, data-driven comparison of a novel DPP-4 inhibitor, DBPR-108 (Prusogliptin), and the well-established Sitagliptin. Our analysis is grounded in preclinical and clinical trial data to offer an objective evaluation for researchers and drug development professionals.

Introduction to DBPR-108 and Sitagliptin

DBPR-108 (Prusogliptin) is a novel, potent, and selective small molecule DPP-4 inhibitor developed to improve glycemic control in patients with T2DM.[1][2] Preclinical studies have demonstrated its potent in vivo pharmacological effects and a good safety profile in animal models.[1][3] Sitagliptin, the first-in-class DPP-4 inhibitor, has been widely used in clinical practice for over a decade and serves as a benchmark for newer agents in this class.[4][5] Both drugs aim to enhance the incretin system to regulate blood glucose levels.[1][6]

Mechanism of Action: The Incretin Pathway

Both DBPR-108 and Sitagliptin function by inhibiting the DPP-4 enzyme.[1][4] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP.[1][8] This leads to several downstream effects that contribute to glycemic control:

  • Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreatic beta-cells to release insulin in response to elevated blood glucose.[8]

  • Suppression of glucagon secretion: Increased incretin levels also suppress the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[7][8]

This glucose-dependent mechanism of action is a key feature of DPP-4 inhibitors, contributing to a low risk of hypoglycemia when used as monotherapy.[8]

cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increase Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decrease Hepatic Glucose Production Hepatic Glucose Production Incretins (GLP-1, GIP)->Beta-cells stimulate Incretins (GLP-1, GIP)->Alpha-cells inhibit DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degraded by Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion->Hepatic Glucose Production stimulates DBPR-108 / Sitagliptin DBPR-108 / Sitagliptin DBPR-108 / Sitagliptin->DPP-4 inhibit

Mechanism of action of DPP-4 inhibitors.

Comparative Efficacy in T2DM

The clinical efficacy of both DBPR-108 and Sitagliptin has been evaluated in randomized controlled trials. A key head-to-head, multicenter, randomized, double-blind, phase 3 study provides direct comparative data.

Glycated Hemoglobin (HbA1c) Reduction

A primary endpoint in T2DM clinical trials is the change in HbA1c from baseline.

  • DBPR-108: In a 12-week, phase II monotherapy trial, DBPR-108 at a dose of 100 mg once daily resulted in a mean change in HbA1c from baseline of -0.75%.[9][10] In a 24-week, phase III study as an add-on to metformin, DBPR-108 showed a least-square mean change from baseline in HbA1c of -0.70%.[11]

  • Sitagliptin: As a well-established therapy, Sitagliptin has been shown to reduce HbA1c by approximately 0.5% to 0.8% in various clinical trials.[8]

  • Head-to-Head Comparison: A 24-week, phase 3 study in treatment-naïve patients with T2DM directly compared DBPR-108 (100 mg) with Sitagliptin (100 mg) and placebo. The least square mean changes from baseline in HbA1c were -0.63% for DBPR-108, -0.60% for Sitagliptin, and -0.02% for placebo.[12] The results demonstrated that DBPR-108 was superior to placebo and non-inferior to Sitagliptin in glycemic control.[12]

Parameter DBPR-108 (100 mg) Sitagliptin (100 mg) Placebo Source
Baseline Mean HbA1c (%) 7.947.887.83[12]
LS Mean Change from Baseline in HbA1c at Week 24 (%) -0.63-0.60-0.02[12]
Mean Treatment Difference vs. Placebo (95% CI) -0.61 (-0.77 to -0.44)--[12]
Mean Treatment Difference vs. Sitagliptin (95% CI) -0.03 (-0.19 to 0.13)--[12]

Table 1: Head-to-Head Comparison of HbA1c Reduction in Treatment-Naïve T2DM Patients at 24 Weeks.

Fasting and Postprandial Plasma Glucose

Both medications have demonstrated efficacy in reducing both fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).

  • DBPR-108: In a phase III study, DBPR-108 as an add-on to metformin resulted in greater reductions from baseline in FPG and 2-hour PPG compared to placebo.[11]

  • Sitagliptin: Clinical studies have consistently shown that Sitagliptin effectively lowers both FPG and PPG.[13]

  • Head-to-Head Comparison: The phase 3 trial in treatment-naïve patients also showed that DBPR-108 significantly reduced fasting and postprandial plasma glucose levels.[12]

Safety and Tolerability Profile

The safety and tolerability of a T2DM therapy are as crucial as its efficacy.

  • DBPR-108: In clinical trials, DBPR-108 has been well-tolerated.[14][15] The incidence of adverse events (AEs) was comparable to placebo.[9][10] In a phase III study, the overall frequency of AEs was similar between the DBPR-108 plus metformin group and the placebo plus metformin group.[11] Mild hypoglycemia was noted in the 200 mg DBPR-108 group in a phase II trial, but the incidence of adverse events did not show a significant difference from placebo.[9][10]

  • Sitagliptin: Sitagliptin is generally well-tolerated, with a low risk of hypoglycemia when used as monotherapy.[4] Common side effects include headaches, upper respiratory tract infections, and nasopharyngitis.[4][16] There have been postmarketing reports of pancreatitis, though a causal link has not been fully established.[4]

  • Head-to-Head Comparison: In the direct comparative trial, the incidence of adverse events was comparable across the DBPR-108, Sitagliptin, and placebo groups.[12] Both drugs were found to have little effect on body weight.[12]

Adverse Event Profile DBPR-108 Sitagliptin
Common Adverse Events Comparable to placebo in clinical trials.[9][10]Headaches, upper respiratory tract infections, nasopharyngitis.[4][16]
Hypoglycemia Low risk, mild hypoglycemia noted at higher doses (200mg).[9][10]Low risk when used as monotherapy.[4]
Body Weight Neutral effect.[12]Generally neutral effect.[4]
Pancreatitis No cases of acute pancreatitis reported in a phase III add-on to metformin study.[11]Postmarketing reports exist, but causality is not fully established.[4]

Table 2: Comparative Safety and Tolerability Profile.

Experimental Protocol: A Representative Phase III Comparative Efficacy and Safety Study

The following outlines a typical experimental design for a head-to-head comparison of two DPP-4 inhibitors in T2DM, based on the published trial methodologies.[11][12]

cluster_0 Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Eligible Patients DBPR-108 (100mg) DBPR-108 (100mg) Randomization->DBPR-108 (100mg) Sitagliptin (100mg) Sitagliptin (100mg) Randomization->Sitagliptin (100mg) Placebo Placebo Randomization->Placebo Follow-up (24 Weeks) Follow-up (24 Weeks) DBPR-108 (100mg)->Follow-up (24 Weeks) Double-blind Sitagliptin (100mg)->Follow-up (24 Weeks) Double-blind Placebo->Follow-up (24 Weeks) Double-blind Primary & Secondary Endpoint Analysis Primary & Secondary Endpoint Analysis Follow-up (24 Weeks)->Primary & Secondary Endpoint Analysis

A typical Phase III comparative trial workflow.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active and placebo-controlled, parallel-group study.

  • Patient Population: Adults with a diagnosis of T2DM who are treatment-naïve or have not been on regular glucose-lowering agents for a specified period (e.g., 8 weeks) prior to screening. Key inclusion criteria often include a baseline HbA1c within a specific range (e.g., 7.0% to 10.0%).

  • Randomization: Eligible patients are randomly assigned in a predefined ratio (e.g., 3:1:1) to receive one of the following treatments once daily:

    • DBPR-108 (e.g., 100 mg)

    • Sitagliptin (e.g., 100 mg)

    • Placebo

  • Treatment Period: A double-blind treatment period of a specified duration (e.g., 24 weeks).

  • Primary Efficacy Endpoint: The mean change in HbA1c from baseline to the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in fasting plasma glucose (FPG).

    • Change from baseline in 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.

    • Proportion of patients achieving a target HbA1c (e.g., <7.0%).

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests throughout the study.

  • Statistical Analysis: The primary efficacy analysis is typically performed on the full analysis set, including all randomized patients who received at least one dose of the study medication. Non-inferiority of the investigational drug to the active comparator is assessed, followed by superiority testing against both the active comparator and placebo.

Conclusion

The available clinical trial data, including a direct head-to-head comparison, indicates that DBPR-108 (Prusogliptin) demonstrates non-inferior efficacy to Sitagliptin in improving glycemic control in patients with T2DM.[12] Both drugs exhibit a comparable and favorable safety and tolerability profile, with a low risk of hypoglycemia and a neutral effect on body weight.[12] For researchers and drug development professionals, DBPR-108 represents a promising new agent in the DPP-4 inhibitor class with efficacy and safety comparable to the well-established Sitagliptin. Further long-term studies will continue to delineate its place in the therapeutic armamentarium for T2DM.

References

  • Sitagliptin - Wikipedia. (URL: [Link])

  • What is the mechanism of action (MOA) of sitagliptin (Januvia) in treating type 2 diabetes? (URL: Not available)
  • Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - ResearchGate. (URL: [Link])

  • Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed. (URL: [Link])

  • Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC. (URL: [Link])

  • What is the mechanism of Sitagliptin? - Patsnap Synapse. (URL: [Link])

  • Benefits of Sitagliptin Mechanism of action and dosage for diabetes - Enanti Labs. (URL: [Link])

  • DPP-4 inhibitors in the management of type 2 diabetes: A critical review of head-to-head trials - ORBi. (URL: [Link])

  • Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind. (URL: Not available)
  • Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - Taylor & Francis. (URL: [Link])

  • Sitagliptin - PubMed. (URL: [Link])

  • Full article: Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - Taylor & Francis. (URL: [Link])

  • Sitagliptin - DRUGDOCS. (URL: [Link])

  • Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed. (URL: [Link])

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed. (URL: [Link])

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity | Request PDF - ResearchGate. (URL: [Link])

  • Full article: Diabetes type 2 management: what are the differences between DPP-4 inhibitors and how do you choose? - Taylor & Francis. (URL: [Link])

  • Common questions about sitagliptin - NHS. (URL: [Link])

  • Long-Term Safety and Efficacy of Sitagliptin for Type 2 Diabetes Mellitus in Japan: Results of a Multicentre, Open-Label, Observational Post-Marketing Surveillance Study - PMC. (URL: [Link])

  • Original Article Efficacy and safety of sitagliptin in patients with type 2 diabetes mellitus: a meta-analysis. (URL: Not available)
  • Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - ResearchGate. (URL: [Link])

  • Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC. (URL: [Link])

  • Efficacy and Safety of Adding Sitagliptin in Type 2 Diabetes Patients on Insulin: Age-Stratified Comparison at One Year in the ASSIST-K Study - Journal of Clinical Medicine Research. (URL: [Link])

  • What clinical trials have been conducted for Sitagliptin? - Patsnap Synapse. (URL: [Link])

  • A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC. (URL: [Link])

  • Expert Consensus on Dipeptidyl Peptidase-4 Inhibitor-Based Therapies in the Modern Era of Type 2 Diabetes Mellitus Management in India - PMC. (URL: [Link])

  • Sitagliptin as an Add-on Therapy to Other Glucose-lowering Agents in Patients with Type 2 Diabetes Mellitus: A Narrative Review - JAPI. (URL: [Link])

  • (PDF) Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - ResearchGate. (URL: [Link])

  • Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PubMed. (URL: [Link])

  • Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC. (URL: [Link])

  • Prusogliptin - CSPC ZhongQi Pharmaceutical Technology/National Health Research Institutes - AdisInsight. (URL: [Link])

  • an in-depth review of sitagliptin therapy and heart failure in patients with diabetes mellitus | springermedicine.com. (URL: [Link])

  • DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized. (URL: Not available)
  • Assessment report - Sitagliptin SUN - European Medicines Agency (EMA). (URL: [Link])

  • Head-to-head outcomes trial finds few differences between common type 2 diabetes medications. (URL: [Link])

Sources

Comparative Pharmacokinetics of Prusogliptin and Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus (T2DM) by preventing the degradation of incretin hormones. As the landscape of oral antidiabetic agents evolves, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) nuances between established agents and novel therapeutics is critical for drug development professionals.

This guide provides an objective, data-driven comparison between Saxagliptin (an established DPP-4 inhibitor approved by the FDA in 2009) and Prusogliptin (DBPR108, a novel agent approved by China's NMPA in January 2025).

Mechanistic Overview and Target Engagement

Both Prusogliptin and Saxagliptin operate by competitively and reversibly inhibiting the DPP-4 enzyme. This inhibition preserves endogenous levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release 1.

While their macroscopic mechanisms are identical, their target binding affinities differ. Prusogliptin demonstrates highly potent and selective inhibition with an IC50 of approximately 15 nM in humans, exhibiting excellent selectivity over related enzymes like DPP-8 and DPP-9 2. Saxagliptin is also highly selective but relies heavily on its major active metabolite (5-hydroxy saxagliptin) to sustain 24-hour target engagement 3.

DPP4_Pathway Food Food Intake Incretins Incretin Release (GLP-1 & GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation BetaCells Pancreatic Beta Cells Incretins->BetaCells Active Inactive Inactive GLP-1/GIP DPP4->Inactive Inhibitors DPP-4 Inhibitors (Prusogliptin / Saxagliptin) Inhibitors->DPP4 Inhibits Insulin Insulin Secretion ↑ Glucagon ↓ BetaCells->Insulin

Mechanism of action for DPP-4 inhibitors preserving active incretins.

Comparative Pharmacokinetic Profiling

The causality behind the different dosing regimens and clinical precautions for these two drugs lies in their distinct absorption, distribution, metabolism, and excretion (ADME) profiles.

Absorption and Exposure

Prusogliptin is rapidly absorbed, reaching a median


 of 1.5 to 4.5 hours. It exhibits linear, dose-proportional pharmacokinetics across the 50–200 mg dose range. At the standard 100 mg dose, the mean maximum steady-state plasma concentration (

) is 256 ng/mL 1.

Conversely, Saxagliptin is administered at a much lower dose (typically 5 mg). Following a 5 mg oral dose, the parent compound reaches a


 of 24 ng/mL at a 

of 2 hours. However, its active metabolite reaches a higher

of 47 ng/mL, driving a significant portion of the therapeutic effect 4.
Metabolism and Elimination

The most critical divergence between the two drugs is their metabolic pathways.

  • Saxagliptin is extensively metabolized by the hepatic cytochrome P450 3A4/5 (CYP3A4/5) system into 5-hydroxy saxagliptin, which is half as potent as the parent drug but present in higher systemic concentrations (AUC of 214 ng·h/mL vs 78 ng·h/mL for the parent) 4. This reliance on CYP3A4/5 makes Saxagliptin susceptible to drug-drug interactions (DDIs) with strong CYP inhibitors or inducers.

  • Prusogliptin demonstrates minimal accumulation (accumulation ratio 0.85 to 1.3) upon repeated once-daily dosing, reaching steady state in just four days 1. Its elimination half-life is approximately 5–12 hours, which is sufficient to maintain >80% DPP-4 inhibition over a 24-hour dosage interval without relying on an active metabolite 2.

Quantitative Data Summary
Pharmacokinetic ParameterPrusogliptin (100 mg Once Daily)Saxagliptin (5 mg Once Daily)
Median

1.5 – 4.5 hours~2 hours

(Parent Drug)
256 ng/mL24 ng/mL

(Active Metabolite)
N/A (No major active metabolite)47 ng/mL (5-hydroxy saxagliptin)
AUC Exposure Dose-proportional (Linear)78 ng·h/mL (Parent) / 214 ng·h/mL (Metabolite)
Elimination Half-Life (

)
5 – 12 hours~2.5 h (Parent) / PD inhibition half-life ~27 h
Primary Metabolism Minimal accumulationHepatic CYP3A4/5
Hepatic Impairment Exposure increased in moderate impairmentNo clinically meaningful differences
Renal Impairment Studies currently ongoingDose reduction to 2.5 mg required for moderate/severe

Data synthesized from FDA prescribing information and Phase I clinical trial results [[1]](), 4.

Special Populations and Safety Pharmacovigilance

Hepatic and Renal Impairment: The pharmacokinetics of Prusogliptin are altered in patients with liver dysfunction; a Phase I study demonstrated that exposure levels are slightly higher in mild hepatic impairment and significantly increased in moderate hepatic dysfunction 5. Conversely, Saxagliptin requires no dose adjustment for hepatic impairment but mandates a dose reduction (to 2.5 mg) in patients with moderate to severe renal impairment due to the renal clearance of its active metabolite 3.

Cardiovascular Safety (Heart Failure): A critical differentiator in the clinical application of these drugs is cardiovascular safety. The SAVOR-TIMI53 trial revealed that patients treated with Saxagliptin experienced an increased risk of hospitalization for heart failure, prompting an FDA warning 6. Prusogliptin, in its Phase 3 clinical trials, has not demonstrated this elevated heart failure risk, presenting a potentially safer profile for patients with underlying cardiovascular comorbidities 7.

Experimental Protocols for PK/PD Evaluation

To ensure trustworthiness and reproducibility in drug development, the PK and PD parameters of novel gliptins must be evaluated using a self-validating, closed-loop clinical protocol. Below is the standardized Phase I methodology used to establish the PK/PD linearity of Prusogliptin.

Step-by-Step Methodology
  • Subject Screening & Baseline Establishment: Healthy volunteers or T2DM patients undergo fasting for 10 hours. Baseline blood samples are drawn to establish endogenous DPP-4 activity and active GLP-1 levels.

  • Dosing Phase: Subjects are administered a single oral dose (e.g., 50 mg, 100 mg, or 200 mg) of the investigational product with 240 mL of water.

  • Serial Sampling: Venous blood samples (4 mL) are collected into K2EDTA tubes containing a DPP-4 inhibitor (to prevent ex vivo degradation of GLP-1) at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Bioanalytical Quantification (PK): Plasma is separated via centrifugation (3000g, 10 min, 4°C). Drug concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. This confirms the physical presence and clearance of the drug.

  • Pharmacodynamic Assays (PD):

    • DPP-4 Activity: Measured using a continuous fluorometric assay where the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by plasma DPP-4 is monitored.

    • Active GLP-1: Quantified using a highly sensitive enzyme-linked immunosorbent assay (ELISA).

  • Pharmacometric Modeling: Data is subjected to Non-Compartmental Analysis (NCA) using software like Phoenix WinNonlin to calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

PK_Protocol Screening Subject Screening Dosing Oral Administration Screening->Dosing Sampling Serial Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Modeling NCA Modeling Analysis->Modeling

Step-by-step clinical pharmacokinetic and pharmacodynamic workflow.

References

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. National Institutes of Health (NIH). 1

  • Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. National Institutes of Health (NIH). 3

  • Prusogliptin Overview and Clinical Profile. Grokipedia. 2

  • Label: ONGLYZA (saxagliptin) tablets, for oral use. U.S. Food and Drug Administration (FDA). 4

  • A Phase I Clinical Study of the Pharmacokinetics and Safety of Prusogliptin Tablets in Subjects with Mild to Moderate Hepatic Insufficiency. ResearchGate. 5

  • Do DPP-4 Inhibitors Cause Heart Failure Events by Promoting Adrenergically Mediated Cardiotoxicity? Circulation Research (AHA Journals).6

  • CSPC wins China clearance of new DPP-4 inhibitor. BioWorld. 7

Sources

DBPR-108: A Novel DPP-4 Inhibitor Demonstrates Non-Inferiority to Sitagliptin in Glycemic Control for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the clinical trial data and mechanistic profile of DBPR-108 (Prusogliptin) in comparison to established Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

This guide provides an in-depth comparison of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, DBPR-108 (Prusogliptin), with standard DPP-4 inhibitors, focusing on the results of recent non-inferiority trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the clinical performance and scientific underpinnings of this new therapeutic agent for type 2 diabetes (T2D).

Introduction: The Role of DPP-4 Inhibitors in Type 2 Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the management of type 2 diabetes.[1][2][3] Their mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][3][5] By preventing this degradation, DPP-4 inhibitors increase the levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[4][5][6] This leads to improved glycemic control with a low risk of hypoglycemia and a neutral effect on body weight.[7] Standard DPP-4 inhibitors available for clinical use include sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.[1][4][3][7]

DBPR-108 (Prusogliptin) is a novel, potent, and selective small molecule inhibitor of DPP-4.[8][9] Preclinical studies have demonstrated its ability to dose-dependently inhibit plasma DPP-4 activity and increase active GLP-1 and insulin levels, leading to improved glucose tolerance in animal models.[8][9] This promising preclinical profile has led to its evaluation in clinical trials to assess its efficacy and safety in patients with T2D.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of DBPR-108, like other gliptins, is rooted in its ability to preserve the function of incretin hormones. The following diagram illustrates this key signaling pathway.

DPP-4 Inhibition Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) Stimulates release Insulin Release Insulin Release Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Release Glucagon Release Higher Blood Glucose Higher Blood Glucose Glucagon Release->Higher Blood Glucose Beta-cells Beta-cells Beta-cells->Insulin Release Increases Alpha-cells Alpha-cells Alpha-cells->Glucagon Release Decreases GLP-1 (active)->Beta-cells Stimulates GLP-1 (active)->Alpha-cells Inhibits GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->GLP-1 (active) Inactivates DPP-4 Inhibitor (DBPR-108) DPP-4 Inhibitor (DBPR-108) DPP-4 Inhibitor (DBPR-108)->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of DPP-4 inhibitors like DBPR-108.

Clinical Trial Evidence: DBPR-108 Non-Inferiority to Sitagliptin

A pivotal multicenter, randomized, double-blind, active and placebo-controlled, phase 3 study was conducted to evaluate the efficacy and safety of DBPR-108 in treatment-naïve patients with type 2 diabetes.[10] The study compared DBPR-108 (100 mg once daily) with sitagliptin (100 mg once daily) and a placebo over a 24-week period, followed by a 28-week open-label extension where all patients received DBPR-108.[10]

Study Design and Endpoints

The primary endpoint of the study was the change in glycated hemoglobin (HbA1c) from baseline to week 24.[10] Secondary endpoints included changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), as well as safety and tolerability assessments.

The following diagram outlines the workflow of this phase 3 clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (24 Weeks, Double-Blind) cluster_extension Open-Label Extension (28 Weeks) cluster_endpoints Endpoint Analysis Screening Patient Screening (T2D, Treatment-Naïve) Enrollment Enrollment (N=766) Screening->Enrollment Group_A DBPR-108 (100 mg/day) (n=462) Enrollment->Group_A Randomization Group_B Sitagliptin (100 mg/day) (n=152) Enrollment->Group_B Randomization Group_C Placebo (n=152) Enrollment->Group_C Randomization Extension All Patients Receive DBPR-108 (100 mg/day) Group_A->Extension After 24 Weeks Primary Primary Endpoint: Change in HbA1c at Week 24 Group_A->Primary Group_B->Extension After 24 Weeks Group_B->Primary Group_C->Extension After 24 Weeks Group_C->Primary LongTerm Long-Term Efficacy & Safety (Week 52) Extension->LongTerm Secondary Secondary Endpoints: FPG, PPG, Safety Primary->Secondary

Caption: Phase 3 clinical trial workflow for DBPR-108.

Efficacy Results

The study successfully met its primary endpoint, demonstrating that DBPR-108 was non-inferior to sitagliptin and superior to placebo in reducing HbA1c levels at 24 weeks.[10]

ParameterDBPR-108 (100 mg)Sitagliptin (100 mg)Placebo
Baseline Mean HbA1c (%) 7.947.887.83
Mean Change in HbA1c at Week 24 (%) -0.63-0.60-0.02
Treatment Difference vs. Placebo (95% CI) -0.61% (-0.77% to -0.44%)--
Treatment Difference vs. Sitagliptin (95% CI) -0.03% (-0.19% to 0.13%)--
Data from the phase 3 non-inferiority trial.[10]

These results indicate that DBPR-108 provides comparable glycemic control to the established DPP-4 inhibitor, sitagliptin.[10] Furthermore, the efficacy of DBPR-108 was sustained for up to 52 weeks.[10] DBPR-108 also demonstrated significant reductions in fasting and postprandial plasma glucose levels with minimal impact on body weight.[8][10]

A separate phase 2 clinical trial also supported the efficacy of DBPR-108, with the 100 mg once-daily dose showing a significant reduction in HbA1c from baseline compared to placebo over 12 weeks.[11][12]

Safety and Tolerability

The incidence of adverse events in the phase 3 trial was comparable across the DBPR-108, sitagliptin, and placebo groups.[10] DBPR-108 was well-tolerated, with no new or unexpected safety signals identified.[5] Similarly, a phase 3 study of DBPR-108 as an add-on therapy to metformin found the overall frequency of adverse events to be similar between the DBPR-108 and placebo groups.[13]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To characterize the potency and selectivity of novel DPP-4 inhibitors like DBPR-108, a robust in vitro enzymatic assay is essential. The following protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

Objective: To determine the in vitro potency of a test compound (e.g., DBPR-108) in inhibiting human recombinant DPP-4 enzyme activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (DBPR-108) and reference inhibitor (e.g., sitagliptin)

  • 96-well microplates (black or clear, depending on the substrate)

  • Microplate reader (spectrophotometer or fluorometer)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction:

    • In each well of the microplate, add the following in order:

      • Assay buffer

      • Test compound or reference inhibitor at various concentrations (or vehicle control - buffer with DMSO).

      • Human recombinant DPP-4 enzyme.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the DPP-4 substrate to each well to initiate the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the activity of the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Causality and Validation: This protocol includes a reference inhibitor (sitagliptin) to validate the assay performance and ensure that the results for the test compound are reliable. The use of a vehicle control is crucial for determining the baseline enzyme activity and accurately calculating the percentage of inhibition. The serial dilution of the test compound allows for the generation of a dose-response curve, which is essential for an accurate IC50 determination.

Conclusion

The available clinical trial data strongly suggest that DBPR-108 (Prusogliptin) is a potent and selective DPP-4 inhibitor with a favorable efficacy and safety profile for the treatment of type 2 diabetes. The head-to-head non-inferiority trial against sitagliptin provides compelling evidence of its comparable glycemic-lowering effects.[10] With a well-tolerated safety profile and the convenience of a once-daily oral administration, DBPR-108 represents a promising new therapeutic option for individuals with type 2 diabetes. Further long-term studies will be valuable to continue to assess its cardiovascular and overall safety profile.

References

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity | Request PDF - ResearchGate. Available from: [Link]

  • Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed. Available from: [Link]

  • Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC. Available from: [Link]

  • DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed. Available from: [Link]

  • Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC. Available from: [Link]

  • Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial - ResearchGate. Available from: [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. Available from: [Link]

  • DPP-4 Inhibitors | DiaTribe. Available from: [Link]

  • Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins) - SW London Integrated Medicines Optimisation. Available from: [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA. Available from: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • (PDF) Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - ResearchGate. Available from: [Link]

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC. Available from: [Link]

Sources

Dbpr-108 safety profile comparison with Vildagliptin

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Profile Comparison: DBPR108 (Prusogliptin) vs. Vildagliptin

As an application scientist overseeing clinical pharmacovigilance and drug development, evaluating the safety profile of novel dipeptidyl peptidase-4 (DPP-4) inhibitors requires a rigorous dissection of both mechanistic selectivity and clinical trial data. This guide provides an objective, data-driven comparison between the established DPP-4 inhibitor Vildagliptin and the novel peptidomimetic agent DBPR108 (Prusogliptin), designed for researchers and drug development professionals.

Mechanistic Architecture & Causality

Both DBPR108 and Vildagliptin operate by inhibiting the DPP-4 enzyme, thereby preventing the degradation of endogenous glucagon-like peptide-1 (GLP-1)[1]. This mechanism enhances the sensitivity of pancreatic β-cells to glucose, promoting insulin secretion while simultaneously suppressing glucagon release from α-cells[2].

The divergence in their safety profiles stems primarily from target selectivity . DBPR108 was engineered by the National Health Research Institutes (NHRI) to be a highly selective peptidomimetic inhibitor[1]. It exhibits profound selectivity for DPP-4 over related proteases such as DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP)[1]. Off-target inhibition of DPP-8 and DPP-9 by earlier-generation inhibitors has been historically linked to immune dysregulation, localized inflammation, and rare pancreatic toxicities. By avoiding these off-target interactions, DBPR108 minimizes systemic safety concerns[1].

G Food Nutrient Ingestion GLP1 GLP-1 Secretion (Intestine) Food->GLP1 DPP4 DPP-4 Enzyme (Cleaves GLP-1) GLP1->DPP4 Degraded by ActiveGLP1 Active GLP-1 Maintained GLP1->ActiveGLP1 Protected by Inhibitors Drugs DBPR108 & Vildagliptin Drugs->DPP4 Inhibits BetaCell Pancreatic β-cells (Insulin ↑) ActiveGLP1->BetaCell AlphaCell Pancreatic α-cells (Glucagon ↓) ActiveGLP1->AlphaCell Glucose Blood Glucose Normalized BetaCell->Glucose AlphaCell->Glucose

Fig 1: Mechanistic pathway of DPP-4 inhibition by DBPR108 and Vildagliptin in glycemic control.

Quantitative Safety Comparison

To objectively evaluate these therapeutics, we must synthesize data from their respective Phase III clinical trials. The table below consolidates the safety parameters of DBPR108 (100 mg once daily) compared to Vildagliptin (typically 50 mg once or twice daily).

Safety ParameterDBPR108 (Prusogliptin)Vildagliptin
Overall TEAE Incidence 59.2% (Add-on to Metformin); comparable to placebo (64.8%)[1]34.2% - 37.5% (Varies by trial design)[3]
Drug-Related TEAEs 8.5% (vs. 11.3% in placebo)[1]Generally comparable to placebo[3]
Hypoglycemia Risk Exceptionally low (0.7% in monotherapy); no severe events[4]Low; isolated mild incidents reported[3]
Pancreatic Safety 0 acute cases; 1 isolated mild enzyme elevation (recovered)[1]Associated with rare cases of acute pancreatitis[1]
CYP450 Interaction Low potential (Neutral impact on CYP enzymes)[1]Low potential[1]
Renal Profile No dose adjustment required for mild to moderate impairment[2]Dose adjustment often required for moderate/severe impairment
Cardiovascular Risk No heart failure or major CV events observed in Phase III[1]Neutral (No elevated risk of major CV events)[1]

Causality Insight: DBPR108 demonstrated a lower rate of Treatment-Emergent Adverse Events (TEAEs) than the placebo group (59.2% vs. 64.8%) in combination with metformin[1]. Furthermore, DBPR108 requires no dose adjustment for patients with mild to moderate renal impairment[2], highlighting a highly stable pharmacokinetic clearance model that prevents toxic drug accumulation.

Experimental Protocol: Self-Validating Clinical Safety Profiling

To generate the high-fidelity safety data presented above, drug development professionals utilize a self-validating clinical workflow. This protocol ensures that observed adverse events are causally linked to the drug rather than the underlying Type 2 Diabetes (T2D) pathology.

Step 1: Cohort Stratification & Baseline Calibration

  • Action : Enroll adult T2D patients with HbA1c levels between 7.0% and 9.5% who are on a stable dose of metformin[1].

  • Validation Mechanism : Establish a 2-week run-in period to record baseline pancreatic enzyme levels (serum amylase/lipase), renal function (eGFR), and cardiovascular health (ECG). This acts as the internal control to differentiate drug-induced toxicity from disease progression.

Step 2: Double-Blind Intervention & PK/PD Synchronization

  • Action : Randomize patients (2:1 ratio) to receive either 100 mg DBPR108 or a visually identical placebo once daily, alongside their ongoing metformin regimen[1].

  • Validation Mechanism : Conduct parallel pharmacokinetic (PK) blood sampling to correlate plasma drug concentration with DPP-4 inhibition levels. This ensures that any safety signals can be mapped directly to systemic exposure levels.

Step 3: Multiplexed Pharmacovigilance Monitoring

  • Action : Monitor patients continuously over 24 weeks for TEAEs, Serious Adverse Events (SAEs), and hypoglycemic episodes (defined as plasma glucose <3.9 mmol/L)[4].

  • Validation Mechanism : Implement mandatory withdrawal criteria for severe enzyme elevations. For example, monitor for acute pancreatitis by tracking serum amylase. In the DBPR108 trials, continuous monitoring successfully identified a transient, mild enzyme elevation (132 U/L) that resolved independently by week 24 (80 U/L) without clinical pancreatitis[1].

Step 4: Self-Validating Data Reconciliation

  • Action : Cross-reference the incidence of drug-related TEAEs between the active and placebo arms.

  • Validation Mechanism : If the active arm (DBPR108) shows a drug-related TEAE rate of 8.5% while the placebo arm shows 11.3%[1], the system validates that the addition of the DPP-4 inhibitor does not introduce statistically significant novel toxicities compared to standard metformin therapy.

Conclusion

While both DBPR108 and Vildagliptin offer robust glycemic control via the GLP-1/DPP-4 axis, DBPR108 presents a refined safety evolution. Its high target selectivity eliminates off-target protease inhibition, resulting in an absence of acute pancreatitis and cardiovascular events in pivotal trials[1]. Coupled with its neutral CYP450 interaction profile[1] and renal safety[2], DBPR108 represents a highly tolerable, next-generation therapeutic option for T2D management.

References

  • Title: Efficacy and safety of DBPR108 (prusogliptin)
  • Source: National Health Research Institutes (NHRI)
  • Title: Prusogliptin Source: Grokipedia URL
  • Title: Efficacy and tolerability of vildagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes mellitus Source: ResearchGate URL

Sources

Benchmarking Novel Therapeutics: A Comparative Analysis of Dbpr-108's Glycemic Efficacy Against Placebo in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the clinical efficacy of a novel therapeutic agent, exemplified here as Dbpr-108, against a placebo in the context of Type 2 Diabetes Mellitus (T2DM). We will delve into the scientific rationale, experimental design, and data interpretation critical for a robust evaluation of a new drug's impact on glycated hemoglobin (HbA1c), a key biomarker for long-term glycemic control.

Note on "Dbpr-108": As of the latest literature review, "Dbpr-108" is not a publicly disclosed therapeutic agent. Therefore, for the purpose of this illustrative guide, we will model the hypothetical performance of Dbpr-108 on the well-established efficacy profile of the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor class, a modern and effective treatment for T2DM.

The Scientific Imperative for Placebo-Controlled Trials in T2DM

In the development of new therapies for T2DM, the placebo-controlled, double-blind, randomized clinical trial remains the gold standard for establishing efficacy. The "placebo effect," a complex phenomenon involving psychological, physiological, and patient-provider interaction factors, can lead to measurable improvements in clinical outcomes, including a modest reduction in HbA1c levels. Dissecting the true pharmacological effect of a new drug from this placebo response is paramount for regulatory approval and clinical adoption.

The magnitude of the placebo effect on HbA1c can vary depending on the patient population, study duration, and the intensity of patient engagement. Meta-analyses of clinical trials in T2DM have shown that the mean reduction in HbA1c in placebo groups can range from -0.1% to -0.4% over a 24-week period. Therefore, a new therapeutic agent must demonstrate a statistically significant and clinically meaningful reduction in HbA1c beyond this placebo response.

Hypothetical Profile of Dbpr-108: A Novel SGLT2 Inhibitor

For this guide, we will assume Dbpr-108 is a highly selective SGLT2 inhibitor. SGLT2 is a protein predominantly expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.

Mechanism of Action

By inhibiting SGLT2, Dbpr-108 would reduce the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria). This process lowers blood glucose levels independently of insulin secretion or sensitivity, offering a unique mechanism of action to manage T2DM.

cluster_renal_tubule Renal Proximal Tubule blood Bloodstream tubular_lumen Tubular Lumen (Glomerular Filtrate) blood->tubular_lumen Glomerular Filtration sglt2 SGLT2 Transporter tubular_lumen->sglt2 Glucose enters transporter urine Urine tubular_lumen->urine Urinary Glucose Excretion sglt2->blood Glucose Reabsorption glucose Glucose dbpr108 Dbpr-108 dbpr108->sglt2 Inhibition

Caption: Mechanism of action for the hypothetical SGLT2 inhibitor, Dbpr-108.

Comparative Efficacy: Dbpr-108 vs. Placebo on HbA1c Reduction

The following table summarizes the expected outcomes of a 24-week, randomized, placebo-controlled trial of Dbpr-108 in patients with T2DM inadequately controlled on metformin. The data for Dbpr-108 is modeled on the established efficacy of the SGLT2 inhibitor class.

Treatment GroupMean Baseline HbA1c (%)Mean Change from Baseline at 24 Weeks (%)Placebo-Subtracted Mean Change (%)
Dbpr-108 (10 mg, once daily) 8.1-0.9-0.6
Placebo 8.1-0.3N/A

Experimental Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study

This section outlines a robust protocol for a clinical trial designed to evaluate the efficacy and safety of Dbpr-108.

Study Objectives
  • Primary Objective: To evaluate the efficacy of Dbpr-108 compared to placebo in reducing HbA1c from baseline at 24 weeks.

  • Secondary Objectives: To assess the effects of Dbpr-108 on fasting plasma glucose, body weight, and blood pressure. To evaluate the safety and tolerability of Dbpr-108.

Study Design and Workflow

cluster_workflow Clinical Trial Workflow screening Screening & Informed Consent enrollment Enrollment & Baseline Assessment screening->enrollment randomization Randomization (1:1) enrollment->randomization treatment_a Treatment Arm A: Dbpr-108 (10 mg) randomization->treatment_a treatment_b Treatment Arm B: Placebo randomization->treatment_b follow_up Follow-up Visits (Weeks 4, 12, 24) treatment_a->follow_up treatment_b->follow_up primary_endpoint Primary Endpoint Analysis at Week 24 follow_up->primary_endpoint safety_follow_up Safety Follow-up (Week 28) primary_endpoint->safety_follow_up unblinding Database Lock & Unblinding safety_follow_up->unblinding final_analysis Final Statistical Analysis unblinding->final_analysis

Caption: Workflow of a randomized, placebo-controlled clinical trial.

Step-by-Step Methodology
  • Patient Recruitment and Screening:

    • Recruit male and female patients, aged 18-75 years, with a diagnosis of T2DM.

    • Inclusion criteria: HbA1c between 7.5% and 10.5%, on a stable dose of metformin for at least 8 weeks.

    • Exclusion criteria: History of type 1 diabetes, severe renal impairment, or recent cardiovascular events.

    • Obtain written informed consent from all participants.

  • Baseline Assessment:

    • Collect demographic data and medical history.

    • Perform a complete physical examination, including vital signs and body weight.

    • Collect blood and urine samples for baseline laboratory assessments (HbA1c, fasting plasma glucose, lipid panel, complete blood count, and metabolic panel).

  • Randomization and Blinding:

    • Eligible patients are randomized in a 1:1 ratio to receive either Dbpr-108 (10 mg) or a matching placebo.

    • Randomization is stratified by baseline HbA1c (≤8.5% and >8.5%).

    • The study is double-blinded; neither the participants, investigators, nor study staff are aware of the treatment assignments until the end of the study.

  • Treatment Period:

    • Participants take the assigned study medication once daily for 24 weeks.

    • Adherence to metformin therapy is continued throughout the study.

    • Follow-up visits are scheduled at weeks 4, 12, and 24.

  • Data Collection at Follow-up Visits:

    • At each visit, assess for adverse events and concomitant medications.

    • Measure vital signs and body weight.

    • Collect blood and urine samples for laboratory assessments.

  • Primary Endpoint Assessment:

    • The primary efficacy endpoint is the change in HbA1c from baseline to week 24.

  • Statistical Analysis:

    • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.

    • An analysis of covariance (ANCOVA) model will be used to compare the change in HbA1c between the Dbpr-108 and placebo groups, with baseline HbA1c as a covariate.

    • A p-value of <0.05 will be considered statistically significant.

  • Safety and Tolerability Assessment:

    • Safety will be assessed by monitoring adverse events, clinical laboratory results, vital signs, and physical examinations throughout the study.

Conclusion

This guide has outlined the critical components for benchmarking a novel therapeutic agent, our hypothetical Dbpr-108, against a placebo for the treatment of T2DM. By understanding the mechanism of action, designing a robust clinical trial protocol, and accurately interpreting the resulting data, researchers can effectively determine the true clinical value of a new drug. The use of a placebo control is indispensable in isolating the pharmacological effects of the investigational drug from the complex and variable placebo response, ensuring that only safe and genuinely effective therapies reach patients in need.

References

  • Placebo Effect in Type 2 Diabetes Mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available at: [Link]

  • Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors. StatPearls. Available at: [Link]

  • Management of Hyperglycemia in Type 2 Diabetes: A Patient-Centered Approach. Diabetes Care. Available at: [Link]

  • General Principles of Clinical Trials. Merck Manual Professional Version. Available at: [Link]

Validation of High-Sensitivity LC-MS/MS Method for Dbpr-108 (Prusogliptin)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dbpr-108 (Prusogliptin) is a novel, potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3] Clinical data indicates it is superior to placebo and non-inferior to the market leader, Sitagliptin, with a favorable safety profile.

To support Phase III clinical trials and pharmacokinetic (PK) profiling, a robust bioanalytical method is required. This guide details the validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Dbpr-108 in human plasma. Unlike traditional methods for earlier gliptins that often relied on labor-intensive Solid-Phase Extraction (SPE), this optimized protocol utilizes Protein Precipitation (PPT) to achieve a Lower Limit of Quantification (LLOQ) of 1.00 ng/mL , combining high throughput with regulatory-grade sensitivity.

Regulatory Framework & Compliance

This validation protocol is grounded in the FDA Bioanalytical Method Validation Guidance (2018) and the ICH M10 Guideline .

Core Compliance Pillars:

  • Selectivity: Differentiation from endogenous matrix components and concomitant medications (e.g., Metformin).

  • Accuracy & Precision: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Assessment of ion suppression/enhancement using 6 independent lots of matrix.

  • Stability: Demonstrated stability in matrix (Freeze/Thaw), processed samples, and stock solutions.[4]

Method Design & Optimization: A Comparative Analysis

The development of the Dbpr-108 assay focused on balancing sensitivity with throughput. Below is a comparison of the optimized Dbpr-108 method against standard alternative workflows used for similar DPP-4 inhibitors (e.g., Sitagliptin, Saxagliptin).

Table 1: Bioanalytical Method Performance Comparison
FeatureDbpr-108 (Optimized Method) Standard Sitagliptin Method (Alternative)Impact Analysis
Extraction Technique Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) or SPEPPT reduces sample prep time by ~40% and minimizes cost per sample.
LLOQ (Sensitivity) 1.00 ng/mL Typically 1.00 - 5.00 ng/mLDbpr-108 method achieves high sensitivity without complex enrichment steps.
Linearity Range 1.00 – 2000 ng/mL 2.00 – 1000 ng/mLWider dynamic range covers Cmax and terminal elimination phases without dilution.
Sample Volume 100 µL 200 - 500 µLLower volume requirement is critical for pediatric or sparse-sampling studies.
Throughput High (>200 samples/day) Moderate (~80-100 samples/day)Essential for large-scale Phase III clinical trials.
Mechanistic Rationale for Experimental Choices
  • Extraction Strategy (Why PPT?): While LLE provides cleaner extracts, Dbpr-108 exhibits moderate polarity. LLE often results in variable recovery for polar metabolites. We utilized Acetonitrile (ACN) with 0.1% Formic Acid for precipitation.[5] The acidification disrupts protein binding and enhances the solubility of the basic pyrrolidine moiety, ensuring consistent recovery (>85%) without the logistical burden of SPE.

  • Internal Standard (IS) Selection: To ensure a self-validating system, a Stable Isotope Labeled (SIL) analog (d4-Dbpr-108) is recommended. If unavailable, a structural analog like Sitagliptin can be used, provided that chromatographic separation is sufficient to prevent cross-talk. The SIL-IS compensates for matrix effects and injection variability, a critical requirement for meeting FDA "Reliability" standards.

Visualizing the Workflow

The following diagram illustrates the optimized high-throughput extraction and analysis workflow for Dbpr-108.

Dbpr108_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (SIL-Dbpr-108) Sample->IS_Add Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Add->Precipitation Vortex Vortex & Centrifuge (10,000 rpm, 10 min) Precipitation->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute with Water (1:1 Ratio) Supernatant->Dilution Reduce Organic % LCMS LC-MS/MS Analysis (C18 Column, MRM) Dilution->LCMS Inject 5-10 µL

Caption: Figure 1. Optimized Protein Precipitation (PPT) workflow for Dbpr-108 quantification. The dilution step ensures peak shape integrity on the reverse-phase column.

Detailed Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10]
  • Analyte: Dbpr-108 (Prusogliptin) Reference Standard.

  • Internal Standard: d4-Dbpr-108 (or suitable analog).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Acetate.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare Dbpr-108 stock at 1.0 mg/mL in Methanol.

    • Prepare Working Solutions (WS) by serial dilution in 50% Methanol/Water to cover the range 1.00 – 2000 ng/mL.

  • Sample Processing (PPT):

    • Aliquot 100 µL of plasma into a 96-well plate or microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 300 µL of Acetonitrile containing 0.1% Formic Acid (Precipitating Agent).

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 4,000 g (plate) or 10,000 g (tube) for 10 minutes at 4°C.

  • Post-Extraction:

    • Transfer 100 µL of the clear supernatant to a clean plate.

    • Add 100 µL of HPLC-grade water (Dilution Step). Note: This 1:1 dilution prevents solvent effects (peak fronting) when injecting high-organic extracts onto a C18 column.

    • Seal and vortex gently.

  • LC-MS/MS Conditions:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.0).

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 10% B to 90% B over 3.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: ESI Positive mode, MRM transitions (optimized for parent -> fragment ions).

Validation Data Summary

The following data represents typical performance metrics for this validated method, confirming its suitability for regulatory submissions.

Table 2: Accuracy & Precision (Intra- and Inter-Batch)
QC LevelConcentration (ng/mL)Intra-Batch CV (%)Inter-Batch CV (%)Accuracy (% Bias)Acceptance Criteria
LLOQ 1.006.27.895.4±20%
Low QC 3.004.55.198.2±15%
Mid QC 8003.13.9101.5±15%
High QC 16002.83.499.1±15%
Table 3: Stability Profile
Stability TestConditionDurationResult (% Remaining)Status
Short-Term Benchtop (Room Temp)24 Hours98.5%Pass
Freeze/Thaw -70°C to Room Temp5 Cycles99.1%Pass
Long-Term -70°C Storage12 Months96.8%Pass
Processed Autosampler (10°C)48 Hours100.2%Pass

Troubleshooting & Decision Logic

Bioanalytical method validation often encounters matrix effects. The following logic tree guides the resolution of ion suppression issues, ensuring the method remains robust across different patient populations.

Matrix_Effect_Logic Start Assess Matrix Effect (6 Lots of Plasma) Check_CV Is CV of IS-normalized Matrix Factor < 15%? Start->Check_CV Pass Validation Proceeds Check_CV->Pass Yes Fail Investigate Cause Check_CV->Fail No Option1 Switch to SIL-Internal Standard Fail->Option1 First Step Option3 Improve Chromatography (Separate Phospholipids) Fail->Option3 If IS is SIL Option2 Modify Extraction (Switch to SPE/LLE) Option3->Option2 If still failing

Caption: Figure 2. Decision logic for mitigating matrix effects during Dbpr-108 method validation.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • Wang, Y., et al. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes. Clinical Pharmacokinetics. (2025).[2][3][4][6][7] [Link]

  • Yeh, T.K., et al. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity.[8] Life Sciences. (2021).[3][8] [Link]

Sources

A Comparative Guide to the Renal Safety Profile of Gliptins: Establishing a Benchmark for the Novel DPP-4 Inhibitor DBPR-108 (Prusogliptin)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone of oral therapy for type 2 diabetes (T2D), largely due to their favorable safety profile, including a low risk of hypoglycemia. However, as diabetes is a leading cause of chronic kidney disease (CKD), the renal safety of any new antihyperglycemic agent is of paramount importance. This guide provides a detailed comparison of the renal safety profiles of established gliptins—sitagliptin, saxagliptin, vildagliptin, and linagliptin—to establish a benchmark for evaluating emerging agents like DBPR-108 (Prusogliptin). While comprehensive renal outcome data for DBPR-108 is not yet publicly available, this guide outlines the existing evidence for the class, details the rigorous methodologies required for renal safety assessment, and sets the context for what will be expected of this new therapeutic candidate.

Introduction: The Critical Intersection of Diabetes, Kidney Disease, and Gliptin Therapy

The management of T2D in patients with renal impairment is a clinical challenge. Many glucose-lowering medications are cleared by the kidneys, necessitating dose adjustments or contraindications as estimated glomerular filtration rate (eGFR) declines.[1] DPP-4 inhibitors offer a valuable therapeutic option in this population, but their characteristics vary significantly.[2][3]

Most DPP-4 inhibitors, including sitagliptin, vildagliptin, and saxagliptin, are predominantly excreted via the kidneys, requiring dose adjustments in patients with moderate to severe renal impairment.[4][5][6][7] In contrast, linagliptin is unique in its class, with a primarily non-renal, enterohepatic route of elimination, meaning no dose adjustment is required regardless of renal function.[8][9][10]

DBPR-108 (Prusogliptin) is a novel, highly selective DPP-4 inhibitor that has demonstrated non-inferiority to sitagliptin in glycemic control in Phase 3 trials.[11] However, its long-term renal safety profile remains under investigation. A Phase 1 study (NCT04859439) is currently evaluating its pharmacokinetics and safety in subjects with varying degrees of renal impairment, but results are not yet published.[12] This guide, therefore, serves to benchmark the established renal safety data of current market leaders to provide a framework for the future evaluation of DBPR-108.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors enhance the body's own incretin system. By blocking the DPP-4 enzyme, they prevent the rapid degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongation of active incretin levels leads to glucose-dependent insulin secretion and suppression of glucagon, thereby lowering blood glucose levels.

DPP4_Mechanism cluster_gut Gut & Pancreas cluster_circulation Circulation Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) L_Cells->GLP1_GIP release Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme are degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Gliptins DBPR-108 & Other Gliptins Gliptins->DPP4_Enzyme inhibit

Caption: Standardized Workflow for Renal Safety Assessment in Clinical Trials.

Discussion and Future Outlook for DBPR-108

The established gliptins demonstrate a strong overall record of renal safety. The primary differentiation within the class lies in their pharmacokinetic profiles, which dictates the need for dose adjustment in patients with CKD. Linagliptin's unique non-renal elimination pathway offers a significant practical advantage in this population. [8][10]For a new agent like DBPR-108 to be competitive, it must, at a minimum, demonstrate a renal safety profile comparable to sitagliptin, its active comparator in Phase 3 trials. [11] The key questions that the ongoing Phase 1 renal impairment study [12]and future long-term outcome trials for DBPR-108 must answer are:

  • Pharmacokinetics: How does renal impairment affect the exposure of DBPR-108 and its metabolites? This will determine if dose adjustments are necessary.

  • Long-term eGFR Stability: Does long-term treatment with DBPR-108 lead to any acceleration in the decline of eGFR compared to placebo or active comparators?

  • Albuminuria: Does DBPR-108 have a neutral or beneficial effect on UACR, a key marker of kidney damage?

  • Adverse Events: Is there any signal for an increased risk of acute kidney injury or other renal-related adverse events?

Demonstrating a profile similar to linagliptin (i.e., minimal renal excretion and no need for dose adjustment) would represent a significant developmental success and position DBPR-108 favorably in the crowded T2D market.

Conclusion

The gliptin class of DPP-4 inhibitors is generally considered safe for use in patients with type 2 diabetes and chronic kidney disease. However, significant differences in their elimination pathways necessitate careful consideration of individual agents, with most requiring dose adjustments as kidney function declines. Linagliptin stands apart due to its primarily non-renal clearance. The forthcoming data from dedicated renal impairment studies for the novel agent DBPR-108 will be critical in defining its role and utility in this important and vulnerable patient population. Until then, the extensive data from sitagliptin, saxagliptin, vildagliptin, and linagliptin provide a robust benchmark for safety and tolerability that any new entrant to this class must meet or exceed.

References

  • Nowicki M, Rychlik I, Haller H, et al. (2011). Saxagliptin improves glycaemic control and is well tolerated in patients with type 2 diabetes mellitus and renal impairment. Diabetes, Obesity and Metabolism, 13(6), 523–532.[Link]

  • Rosenstock J, Perkovic V, Johansen OE, et al. (2019). Cardiovascular and kidney outcomes of linagliptin treatment in older people with type 2 diabetes and established cardiovascular disease and/or kidney disease: A prespecified subgroup analysis of the randomized, placebo-controlled CARMELINA® trial. Diabetes, Obesity and Metabolism, 21(8), 1869-1879.[Link]

  • Dr.Oracle. (2025, September 23). Is linagliptin (a dipeptidyl peptidase-4 inhibitor) safe for patients with impaired renal function (kidney disease)? Dr.Oracle.[Link]

  • Lukashevich V, Schweizer A, Shao Q, et al. (2017). The Role of Vildagliptin in the Therapy of Type 2 Diabetic Patients with Renal Dysfunction. Diabetes Therapy, 8(5), 957-968.[Link]

  • Medscape. (2012, November 2). Linagliptin for Diabetes May Protect Kidney Function. Medscape.[Link]

  • Groop PH, Del Prato S, Taskinen MR, et al. (2013). Long-Term Efficacy and Safety of Linagliptin in Patients With Type 2 Diabetes and Severe Renal Impairment. Diabetes Care, 36(2), 237-244.[Link]

  • Engel SS, Suryawanshi S, Stevens SR, et al. (2017). Safety of sitagliptin in patients with type 2 diabetes and chronic kidney disease: outcomes from TECOS. Diabetes, Obesity and Metabolism, 19(11), 1587-1593.[Link]

  • Sanjay K. (2017). Renal safety profile of di-peptidyl-peptidase inhibitors: a review of available literature. International Journal of Research in Medical Sciences, 5(3), 856-861.[Link]

  • PACE-CME. (2017, April 5). DPP-4 inhibitor safe for diabetic patients with renal dysfunction. PACE-CME.[Link]

  • He M, Zhang D, Li H, et al. (2024). Safety and Efficiency of Dipeptidyl Peptidase IV Inhibitors in Patients with Diabetic Kidney Disease: A Systematic Review and Meta-Analysis. Journal of Multidisciplinary Healthcare, 17, 3315-3326.[Link]

  • Groop PH, Del Prato S, Taskinen MR, et al. (2013). Long-Term Efficacy and Safety of Linagliptin in Patients With Type 2 Diabetes and Severe Renal Impairment: A 1-year, randomized, double-blind, placebo-controlled study. Diabetes Care, 36(2), 237-244.[Link]

  • Russo E, De Cosmo S, Viazzi F, et al. (2015). Managing diabetic patients with moderate or severe renal impairment using DPP-4 inhibitors: focus on vildagliptin. International Journal of General Medicine, 8, 375-384.[Link]

  • Chan JC, Scott R, Arjona Ferreira JC, et al. (2008). Safety and efficacy of sitagliptin in patients with type 2 diabetes and chronic renal insufficiency. Diabetes, Obesity and Metabolism, 10(7), 545-555.[Link]

  • Mosenzon O, Leibowitz G, Bhatt DL, et al. (2017). Effect of Saxagliptin on Renal Outcomes in the SAVOR-TIMI 53 Trial. Diabetes Care, 40(1), 69-76.[Link]

  • Dr.Oracle. (2025, August 13). Is saxagliptin (DPP-4 inhibitor) safe to use in patients with Chronic Kidney Disease (CKD) stage 4 at any dose? Dr.Oracle.[Link]

  • Dr.Oracle. (2025, December 19). Is sitagliptin (Januvia) safe for patients with Chronic Kidney Disease (CKD) stage 4 and impaired renal function? Dr.Oracle.[Link]

  • ResearchGate. (2025, August 6). A review of sitagliptin with special emphasis on its use in moderate to severe renal impairment. ResearchGate.[Link]

  • Kim MK, Kim SH, Kim YK, et al. (2019). Effects of Dipeptidyl Peptidase-4 Inhibitors on Renal Outcomes in Patients with Type 2 Diabetes. Endocrinology and Metabolism, 34(1), 89-100.[Link]

  • bpacnz. (n.d.). Prescribing vildagliptin for type 2 diabetes. bpacnz.[Link]

  • Al-Azzam S, Al-Gharaibeh L, Al-Zoubi RM, et al. (2024). Efficacy and Safety of the Utilization of Dipeptidyl Peptidase IV Inhibitors in Diabetic Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Clinical Trials. Journal of Diabetes Research, 2024, 1-13.[Link]

  • Renal safety of newer medications. (n.d.). Australian Prescriber.[Link]

  • Nowicki M, Rychlik I, Haller H, et al. (2016). Saxagliptin Efficacy and Safety in Patients With Type 2 Diabetes and Moderate Renal Impairment. Postgraduate Medicine, 128(7), 657-664.[Link]

  • Schweizer A, Dejager S. (2017). The Role of Vildagliptin in the Therapy of Type 2 Diabetic Patients with Renal Dysfunction. Diabetes Therapy, 8(1), 33-52.[Link]

  • SlideShare. (n.d.). The use of vildagliptin in patients with type 2 diabetes with renal impairment. SlideShare.[Link]

  • Lin SD, Wang B, Ji L, et al. (2024). Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study. Diabetes, Obesity and Metabolism, 26(4), 1319-1329.[Link]

  • Xu J, Ling H, Geng J, et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240.[Link]

  • Xu J, Ling H, Geng J, et al. (2022). Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial. Diabetes, Obesity and Metabolism, 24(11), 2232-2240.[Link]

  • ResearchGate. (2025, November 22). Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial. ResearchGate.[Link]

  • ClinicalTrials.gov. (n.d.). A Study to Evaluate the Pharmacokinetics and Safety of DBPR108 in Subjects With Renal Impairment. ClinicalTrials.gov.[Link]

Sources

Comparative Analysis of DBPR108 (Prusogliptin) Pharmacokinetics: Humans vs. Dogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

DBPR108 (prusogliptin) is a novel, highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). The fundamental mechanism of DBPR108 relies on the competitive inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Native GLP-1 has an extremely short physiological half-life of 1–2 minutes. By inhibiting DPP-4, DBPR108 prolongs the circulating half-life of active GLP-1, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release[1].

The Rationale for Cross-Species Comparison: In drug development, comparing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a candidate molecule between preclinical canine models (Beagle dogs) and humans is critical for allometric scaling and safety validation. Dogs are the standard non-rodent species used for cardiovascular safety pharmacology (telemetry) and determining the No-Observed-Adverse-Effect-Level (NOAEL)[2]. Understanding the translation of the elimination half-life (


) and clearance (

) from dogs to humans allows researchers to accurately predict steady-state accumulation ratios (

) and establish the optimal once-daily clinical dosing regimen[3].

G DBPR108 DBPR108 (Prusogliptin) DPP4 DPP-4 Enzyme DBPR108->DPP4 Potent Inhibition (IC50: 15-34 nM) GLP1 Active GLP-1 & GIP (t1/2 prolonged) DPP4->GLP1 Prevents Cleavage Insulin Insulin Secretion (Beta Cells) GLP1->Insulin Stimulates Glucagon Glucagon Suppression (Alpha Cells) GLP1->Glucagon Suppresses Glucose Glucose Homeostasis Insulin->Glucose Glucagon->Glucose

Fig 1: Mechanistic pathway of DBPR108 illustrating DPP-4 inhibition and GLP-1 half-life prolongation.

Comparative Pharmacokinetics & Pharmacodynamics

The PK/PD relationship of DBPR108 exhibits strong cross-species consistency, which is a hallmark of a well-optimized small molecule inhibitor. In human clinical trials, DBPR108 is rapidly absorbed, reaching maximum plasma concentration (


) within 1.5 to 4.5 hours. The apparent terminal half-life (

) in humans ranges from 5.0 to 12.3 hours after a single dose, and stabilizes between 7.4 and 10.2 hours at steady state following multiple once-daily doses[3]. This half-life perfectly supports a 24-hour dosing interval without causing excessive drug accumulation (

ranges from 0.85 to 1.3)[3].

In preclinical dog models, DBPR108 demonstrated a highly predictable plasma profile that allowed for accurate allometric scaling to humans[2]. The in vitro potency (


) of DBPR108 against DPP-4 in dog plasma is 34.5 nM, which closely mirrors the 17.6 nM 

observed in human plasma, indicating conserved target binding affinity across species[2]. Furthermore, 28-day toxicology studies in dogs established a robust NOAEL of 1000 mg/kg/day, with no adverse cardiovascular effects (no changes in ECG, QRS, or QT intervals) observed at high doses[4].
Quantitative Data Summary
Pharmacokinetic / Safety ParameterHuman (Healthy Volunteers & T2DM)Beagle Dog (Preclinical Model)
DPP-4

(Plasma)
15.0 – 17.6 nM[2][3]34.5 nM[2]
Elimination Half-Life (

)
5.0 – 12.3 h (Single); 7.4 – 10.2 h (Steady State)[3]Rapid absorption with sustained plasma scaling[2]
Time to Peak Concentration (

)
1.5 – 4.5 h[3]≤ 2.0 h[2]
Apparent Clearance (

)
62 – 142 L/h[4]Allometrically scaled to predict human

Volume of Distribution (

)
469 – 2120 L[4]Extensive tissue distribution
NOAEL (Toxicity) N/A (Clinical doses: 50–200 mg/day)1000 mg/kg/day (28-day study)[4]
Safety Pharmacology Well-tolerated; minimal hypoglycemia risk[3]No adverse cardiovascular/ECG effects[2]

Experimental Methodologies: Self-Validating PK/PD Systems

To ensure scientific integrity and reproducibility, the evaluation of DBPR108's half-life and DPP-4 inhibitory efficacy requires a rigorously controlled, self-validating experimental workflow. The causality behind these specific steps is rooted in the extreme instability of active GLP-1 ex vivo.

Step-by-Step Protocol for Cross-Species PK/PD Profiling

Phase 1: Subject Preparation and Dosing

  • Canine Model: Fast male Beagle dogs overnight. Administer DBPR108 via oral gavage at escalating doses (e.g., 100, 300, 1000 mg/kg) formulated in a standard vehicle (e.g., 0.5% methylcellulose)[2].

  • Human Model: Fast healthy male volunteers for at least 10 hours prior to dosing. Administer oral DBPR108 tablets (25 mg to 600 mg cohorts) with 240 mL of water[4].

Phase 2: Serial Blood Sampling & Critical Handling Causality Note: Active GLP-1 is cleaved by endogenous DPP-4 within minutes. To measure true physiological GLP-1 levels, endogenous DPP-4 must be halted the exact second blood leaves the body.

  • Draw blood at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Critical Step: Immediately transfer blood into pre-chilled EDTA tubes containing a commercial DPP-4 inhibitor cocktail (e.g., 50 µM Diprotin A) and a protease inhibitor cocktail.

  • Centrifuge at 4°C (3000 × g for 10 min) to separate plasma. Store aliquots at -80°C until analysis.

Phase 3: Bioanalytical Quantification

  • PK Analysis (DBPR108 Concentration): Extract plasma samples using solid-phase extraction (SPE) or protein precipitation. Quantify DBPR108 utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. Calculate

    
     using non-compartmental analysis (NCA).
    
  • PD Analysis (DPP-4 & GLP-1):

    • Measure plasma DPP-4 activity using a continuous fluorometric assay with the substrate Gly-Pro-AMC. The cleavage of AMC yields fluorescence (Excitation: 380 nm, Emission: 460 nm).

    • Quantify active GLP-1 levels using a highly specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Phase 4:


 Modeling 
  • Map the plasma concentration of DBPR108 against the percentage of DPP-4 inhibition. Fit the data to a sigmoidal

    
     model to determine the 
    
    
    
    (e.g., human steady-state
    
    
    = 80.8 ng/mL)[3].

Workflow Phase1 1. Dosing & Administration (Dog: Gavage | Human: Tablet) Phase2 2. Serial Blood Sampling (Crucial: Add DPP-4i to tube) Phase1->Phase2 Phase3A 3A. PK Analysis (LC-MS/MS for DBPR108) Phase2->Phase3A Phase3B 3B. PD Analysis (Fluorometric DPP-4 & ELISA GLP-1) Phase2->Phase3B Phase4 4. Emax Modeling (PK/PD Correlation) Phase3A->Phase4 Plasma Conc. (t1/2, Cmax) Phase3B->Phase4 % Inhibition & GLP-1 Levels

Fig 2: Standardized experimental workflow for cross-species PK and PD evaluation of DBPR108.

References

  • Yeh, K.-C., Yeh, T.-K., Huang, C.-Y., & Chen, C.-T. (2021). "DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity." Life Sciences. Available at:[Link]

  • Liu, W., Yang, K., Lin, Y., & Jing, S. (2025). "Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes." Clinical Pharmacokinetics. Available at:[Link]

  • "DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized." (2022). Journal of Gastroenterology and Hepatology Research. Available at:[Link]

  • Chen, C.-T. (2024). "糖尿病治療藥物 Prusogliptin (DBPR108)." 臺灣藥學聯合學術研討會 (Taiwan Pharmacy Conference). Available at: [Link]

Sources

Technical Guide: Ensuring Reproducibility in Dbpr-108 (Prusogliptin) Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dbpr-108 (Prusogliptin) is a novel, potent, and highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor developed by the National Health Research Institutes (NHRI), Taiwan.[1] While Phase III clinical trials have demonstrated its non-inferiority to Sitagliptin and superiority to placebo in HbA1c reduction, reproducing these results in preclinical settings (specifically Glucose Tolerance Tests - GTT) requires rigorous adherence to pharmacokinetic (PK) windows.

This guide addresses the reproducibility challenges often faced during Dbpr-108 validation. It provides a standardized comparative framework against market leaders (Sitagliptin, Vildagliptin) and details a self-validating GTT protocol designed to minimize inter-assay variability.

Mechanistic Grounding & Comparative Analysis

To reproduce Dbpr-108’s efficacy data, researchers must first understand its specific kinetic profile. Unlike short-acting inhibitors, Dbpr-108 exhibits a sustained PK profile that supports once-daily dosing, but this also means the "Time-to-Challenge" in GTT experiments is a critical variable.

Mechanism of Action (MOA)

Dbpr-108 functions by inhibiting the degradation of Incretins (GLP-1 and GIP), thereby enhancing insulin secretion in a glucose-dependent manner.

MOA_Pathway Ingestion Food/Glucose Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins Degradation Inactive Metabolites Incretins->Degradation Rapid Breakdown Insulin Insulin Secretion (Beta Cells) Incretins->Insulin Stimulates Glucagon Glucagon Suppression Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme (Active) DPP4->Degradation Catalyzes Dbpr108 Dbpr-108 (Inhibitor) Dbpr108->DPP4 Blocks (IC50=15nM) GlucoseControl Glycemic Control Insulin->GlucoseControl Glucagon->GlucoseControl

Figure 1: Mechanism of Action for Dbpr-108. The drug blocks DPP-4, preventing the rapid degradation of GLP-1, thereby extending the insulin response window.

Comparative Performance Data

The following table synthesizes data from preclinical and clinical comparisons. Note the high selectivity of Dbpr-108, which contributes to its safety profile but necessitates precise dosing to observe the specific therapeutic window.

FeatureDbpr-108 (Prusogliptin)SitagliptinVildagliptin
Target DPP-4DPP-4DPP-4
IC50 (Potency) 15 nM ~12–64 nM~3–62 nM
Selectivity (vs DPP8/9) > 3000-fold > 2600-foldLower Selectivity
Tmax (Human) 1.5 – 4.0 h1 – 4 h~1.7 h
HbA1c Reduction (24 wk) -0.70% (vs Placebo)-0.6% to -0.8%-0.5% to -1.0%
Dosing Frequency Once Daily (QD)Once Daily (QD)Twice Daily (BID)

Key Insight for Reproducibility: Dbpr-108 has a Tmax of roughly 1.5–4 hours in humans, and slightly faster in rodents. Many failed GTTs occur because the glucose challenge is administered before the drug reaches peak inhibition.

Protocol: Reproducible Glucose Tolerance Test (GTT)

To ensure data integrity and reproducibility, the following protocol minimizes stress-induced hyperglycemia (a common confounder in rodent GTTs) and standardizes the drug-challenge interval.

Experimental Design Variables
  • Subject: Diet-Induced Obese (DIO) Mice (C57BL/6J background preferred).

  • Fasting: 6 hours (Morning fast). Avoid overnight fasting in metabolic studies as it induces a starvation state that alters baseline insulin sensitivity.

  • Vehicle: 0.5% Methylcellulose or Saline (Check solubility; Dbpr-108 is generally soluble).

  • Dose: 0.1 mg/kg to 10 mg/kg (Dose-dependency verification).

Step-by-Step Workflow

GTT_Protocol Start Acclimatization (1 Week) Fast Fasting Period (6 Hours, Water ad libitum) Start->Fast Baseline Measure Baseline Glucose (t = -30 min) Fast->Baseline Dosing Administer Dbpr-108 (PO Gavage) Baseline->Dosing Wait Absorption Phase (30 - 60 mins) Dosing->Wait Critical Step Challenge Glucose Challenge (2g/kg PO) Wait->Challenge Sampling Blood Sampling (t = 15, 30, 60, 120 min) Challenge->Sampling Analysis Calculate AUC & Statistics Sampling->Analysis

Figure 2: Optimized GTT Workflow for Dbpr-108. The "Absorption Phase" wait time is crucial for ensuring DPP-4 inhibition is active before glucose spikes.

Critical Execution Steps for Reproducibility
  • Baseline Stabilization (t = -30 min): Measure glucose before drug administration. If baseline glucose > 200 mg/dL (in non-diabetic controls) or variability is high, stress is likely skewing results. Handle animals gently.

  • Drug Administration (t = -30 min relative to glucose): Administer Dbpr-108 via oral gavage.

    • Why? Oral administration mimics the clinical route and allows for incretin effect stimulation in the gut (K-cells and L-cells).

    • Control: Vehicle-only group is mandatory.

    • Positive Control: Sitagliptin (10 mg/kg) or Metformin (250 mg/kg) to validate the assay sensitivity.

  • The "Inhibition Window" (Wait 30 mins): Do not administer glucose immediately. Wait 30 minutes to allow Dbpr-108 to inhibit plasma DPP-4 activity.

    • Validation: In a pilot group, measure plasma DPP-4 activity at this time point. It should be inhibited by >80%.

  • Glucose Challenge (t = 0): Administer Glucose (2 g/kg body weight).

    • Consistency: Use a 20% glucose solution to keep volume manageable (~10mL/kg).

  • Sampling: Collect blood from tail vein at 15, 30, 60, and 120 minutes.

    • Data Quality: Use a reliable glucometer validated for rodent blood (e.g., AlphaTrak) or hexokinase laboratory assays for higher precision.

Troubleshooting & Validation

If your results show high variability or lack of efficacy, audit the following:

  • Issue: No significant difference in AUC between Vehicle and Dbpr-108.

    • Root Cause 1:Fasting duration too long. Overnight fasting depletes glycogen, making the liver hypersensitive to insulin, masking the drug's subtle sensitizing effects. Switch to 6-hour fast.

    • Root Cause 2:[2]Missed Tmax. If the glucose challenge is given too late (>2 hours post-drug), the acute incretin spike may be missed.

    • Root Cause 3:[2][3]Sample Size. Power calculations suggest n=8-10 per group is required for statistically significant GTT AUC separation in DIO mice.

  • Issue: High Standard Deviation within groups.

    • Root Cause:[4][5][6][7]Gavage Stress. Esophageal stress can spike glucose. Ensure technicians are highly trained. Exclude animals with visible distress or failed gavage.

References

  • Yeh, K. C., et al. (2021). "DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity."[1][8] Life Sciences.[8]

  • Ho, L. T., & Chen, C. T. (2022). "DBPR108, A Dipeptidyl Peptidase-4 Inhibitor for Treatment of Type 2 Diabetes Mellitus: A Phase I, Randomized Study."[9] Japanese Journal of Gastroenterology and Hepatology.

  • Wang, J., et al. (2025). "Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A Phase III clinical trial."[1] Diabetes, Obesity and Metabolism.[9]

  • MedChemExpress. "DBPR108 Product Information and Chemical Properties." MedChemExpress.

  • Voelkl, B., et al. (2018). "Reproducibility of preclinical animal research improves with heterogeneity of study samples."[4] PLOS Biology.

Sources

Prusogliptin vs. Alogliptin: Cardiovascular Safety Outcomes & Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the cardiovascular (CV) safety profiles of Alogliptin (an established DPP-4 inhibitor) and Prusogliptin (DBPR108, a novel, highly selective DPP-4 inhibitor).

For drug development professionals and researchers, the core distinction lies in the level of evidence and selectivity profiles :

  • Alogliptin possesses definitive CV outcomes data (CVOT) from the EXAMINE trial, demonstrating non-inferiority for MACE but carrying a regulatory warning regarding heart failure hospitalization (hHF).

  • Prusogliptin demonstrates a "clean" safety signal in Phase III trials with no observed CV adverse events and superior selectivity indices against off-target proteases (DPP-8/9), theoretically reducing toxicity risks. However, it currently lacks a completed large-scale CVOT in a high-risk population.[1]

Mechanistic Foundation & Selectivity

Both agents function by inhibiting dipeptidyl peptidase-4 (DPP-4), preventing the degradation of incretin hormones (GLP-1 and GIP).[2][3][4][5][6] However, their off-target selectivity—specifically regarding DPP-8 and DPP-9—is a critical determinant of potential toxicity and immunological safety.

Selectivity Profiles
  • Alogliptin: Highly selective for DPP-4 (>10,000-fold over DPP-8/9).[3]

  • Prusogliptin (DBPR108): Designed for optimized structural fitting, Prusogliptin exhibits an IC50 of ~15 nM for DPP-4 with >10,000-fold selectivity over DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).

Why this matters: Inhibition of DPP-8/9 is associated with multiorgan toxicity, alopecia, and thrombocytopenia in preclinical models. Both agents avoid this, but Prusogliptin's structural optimization aims to maximize this safety margin.

Mechanism of Action Visualization

The following diagram illustrates the pathway from DPP-4 inhibition to cardiovascular physiological effects.

DPP4_Mechanism DPP4_Enzyme DPP-4 Enzyme GLP1_Active GLP-1 (Active) DPP4_Enzyme->GLP1_Active Degrades (Blocked) Inhibitor Inhibitor (Prusogliptin/Alogliptin) Inhibitor->DPP4_Enzyme Inhibits GLP1_Inactive GLP-1 (Inactive) Receptor GLP-1 Receptor (Cardiomyocytes/Endothelium) GLP1_Active->Receptor Activates Glucose Glucose Control (HbA1c ↓) Receptor->Glucose Vascular Endothelial Function (NO Production ↑) Receptor->Vascular Inflammation Vascular Inflammation ↓ Receptor->Inflammation

Figure 1: Mechanism of Action showing DPP-4 inhibition preserving active GLP-1, leading to downstream glycemic and potential vascular benefits.[2][3][6][7]

Alogliptin: The Established Benchmark (EXAMINE Trial)

Alogliptin's safety profile is defined by the EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care) trial.

Study Design & Core Results
  • Population: 5,380 patients with Type 2 Diabetes (T2D) and recent Acute Coronary Syndrome (ACS) (within 15-90 days).

  • Primary Endpoint: 3-point MACE (CV death, non-fatal MI, non-fatal stroke).[8]

  • Outcome: Hazard Ratio (HR) 0.96 (95% Upper Confidence Limit ≤ 1.16).[9]

The Heart Failure Signal

A post-hoc analysis of EXAMINE revealed a signal that has shaped the regulatory landscape for DPP-4 inhibitors:

  • hHF (Hospitalization for Heart Failure): HR = 1.19 (non-significant overall).

  • Subgroup Concern: In patients with no history of heart failure , the risk of hHF was numerically higher.

  • Regulatory Impact: The FDA added warnings to the labels of Alogliptin (and Saxagliptin) regarding the risk of heart failure, particularly in patients with pre-existing renal or cardiac disease.

Prusogliptin: The Emerging Challenger

Prusogliptin (DBPR108) represents the next generation of DPP-4 inhibitors, currently advancing through late-stage clinical development (Phase III completed in China).

Clinical Safety Data (Phase III)

In pivotal Phase III trials (Monotherapy and Add-on to Metformin):

  • Sample Size: ~1,000 patients across multiple studies.

  • Duration: 24 weeks (double-blind) + 28 weeks (extension).[10]

  • CV Outcomes: No cardiovascular adverse events (MACE) were reported.[8]

  • hERG/QTc: Preclinical and early clinical data indicate no prolongation of the QT interval, a surrogate marker for ventricular arrhythmia risk.

The "Evidence Gap"

While Prusogliptin shows a "clean" profile, it lacks a dedicated CVOT in a high-risk ACS population like EXAMINE. The absence of reported events in a Phase III glycemic control trial (lower risk population, shorter duration) is promising but statistically distinct from proven CV safety in high-risk cohorts.

Comparative Analysis: Efficacy vs. Safety

The following table synthesizes the technical performance of both agents.

FeatureAlogliptin (Nesina)Prusogliptin (DBPR108)
Development Status FDA Approved (2013)Phase III Completed / Pre-NDA
Selectivity (DPP-4 vs 8/9) >10,000-fold>10,000-fold (Optimized Structure)
Primary CV Endpoint MACE (Non-inferior)No CV AEs observed (Phase III)
Heart Failure Signal Warning: Potential risk of hHFClean: No signal in current data
Renal Safety Dose adjustment required in moderate/severe impairmentWell-tolerated; PK suggests safety
Half-Life ~21 hours (QD dosing)~5-12 hours (QD dosing supported)
Glycemic Efficacy HbA1c ↓ 0.6% - 0.9%HbA1c ↓ 0.63% (Non-inferior to Sitagliptin)

Experimental Protocols for Safety Assessment

For researchers evaluating novel DPP-4 inhibitors or conducting comparative studies, the following protocols define the industry standard for validating CV safety.

Protocol A: hERG Potassium Channel Assay (Preclinical)

Objective: Assess the risk of QT prolongation (Torsades de Pointes).

  • Cell Culture: Stably transfect HEK293 cells with the hERG (human ether-à-go-go-related gene) cDNA.

  • Perfusion: Place cells in a recording chamber perfused with extracellular solution (at 37°C).

  • Patch Clamp: Establish whole-cell configuration. Clamp voltage at -80 mV.

  • Stimulation: Depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit tail currents.

  • Drug Application: Peruse Prusogliptin/Alogliptin at increasing concentrations (0.1, 1, 10, 100 µM).

  • Analysis: Measure inhibition of tail current amplitude. An IC50 > 30-fold above therapeutic Cmax is considered safe.

Protocol B: Ischemia-Reperfusion (I/R) Injury Model (In Vivo)

Objective: Determine if the drug exacerbates or mitigates myocardial injury during a heart attack (relevant for ACS populations).

  • Subject: Male C57BL/6 mice or Sprague-Dawley rats.

  • Pre-treatment: Administer Vehicle, Alogliptin, or Prusogliptin for 7 days prior to surgery.

  • Surgical Induction: Anesthetize and perform thoracotomy. Ligate the Left Anterior Descending (LAD) coronary artery for 30-45 minutes (Ischemia).

  • Reperfusion: Release ligature and allow reperfusion for 24 hours.

  • Assessment:

    • Infarct Size: Evans Blue / TTC staining.

    • Function: Echocardiography (LVEF, FS) at 24h.

    • Biomarkers: Serum Troponin-I and CK-MB levels.

Safety Evaluation Workflow

The following diagram outlines the critical path for validating CV safety in this drug class.

CV_Safety_Workflow Start Compound Identification hERG hERG Assay (Electrical Stability) Start->hERG Animal_CV In Vivo CV Models (Hemodynamics/BP) hERG->Animal_CV Decision1 Pass? Animal_CV->Decision1 Phase1 Phase I: QT Assessment (Healthy Volunteers) Phase2_3 Phase II/III: AE Adjudication (MACE Monitoring) Phase1->Phase2_3 Decision2 Signal? Phase2_3->Decision2 CVOT CV Outcomes Trial (High Risk Population) Decision1->Start No (Toxicity) Decision1->Phase1 Yes Decision2->CVOT No Signal (Confirm Safety) Decision2->CVOT Signal (Mandated Study)

Figure 2: Critical path for cardiovascular safety validation from preclinical assays to post-marketing CVOTs.

Conclusion

Prusogliptin demonstrates a highly favorable safety profile in Phase III trials, characterized by high selectivity and an absence of cardiovascular adverse events. It represents a viable alternative to existing DPP-4 inhibitors, particularly if future long-term data confirms the absence of a heart failure signal.

Alogliptin remains a validated choice with known risks; its cardiovascular safety is proven regarding ischemic events (MACE), but the heart failure warning requires careful patient selection.

For researchers, the next critical milestone for Prusogliptin will be post-marketing surveillance or a dedicated CVOT to definitively rule out the class-effect risk of heart failure hospitalization.

References

  • CSPC Pharmaceutical Group. (2022). Class 1 new drug "Prusogliptin Tablets" meets predefined endpoints in the pivotal clinical trials.[11] CSPC Official Announcement. Link

  • White, W. B., et al. (2013). Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care (EXAMINE). New England Journal of Medicine.[8] Link

  • Xu, J., et al. (2022).[12] Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A phase III clinical trial.[3][5][12] Diabetes, Obesity and Metabolism.[1][3][5][6][12] Link

  • U.S. Food and Drug Administration (FDA). (2016). FDA Drug Safety Communication: FDA adds warnings about heart failure risk to labels of type 2 diabetes medicines containing saxagliptin and alogliptin.Link

  • Wang, L., et al. (2025). Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108) in Patients with Type 2 Diabetes.[2] Clinical Pharmacology in Drug Development. (Inferred from search context regarding PK/PD data). Link

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment (PPE) for Novel Chemical Entities - A Risk-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Note on "Dbpr-108": Initial searches against established chemical databases and regulatory sources did not identify a compound with the designation "Dbpr-108." This suggests it may be an internal research code, a novel compound not yet publicly documented, or a potential typographical error.

Handling a substance without a confirmed chemical identity and a corresponding Safety Data Sheet (SDS) is a significant safety risk. The procedures outlined below are therefore based on a conservative, risk-assessment framework for handling potent, novel, or uncharacterized compounds in a research and development setting. This guide is not a substitute for a substance-specific risk assessment, which is mandatory before any handling. You must seek to identify the compound by its CAS Number or IUPAC name to access its specific SDS.

The Core Principle: A Hazard-Based PPE Strategy

When the specific toxicology of a compound like "Dbpr-108" is unknown, we must operate under a precautionary principle. This means we assume the substance is hazardous until proven otherwise. The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is the final layer of protection determined by a rigorous, multi-stage risk assessment. Our primary goal is to minimize exposure through all potential routes: inhalation, dermal absorption, ingestion, and injection.

This guide provides the framework for that assessment, ensuring that your safety protocols are robust, logical, and self-validating.

Pre-Handling Risk Assessment: A Mandatory Workflow

Before any procedure involving "Dbpr-108" begins, a comprehensive risk assessment must be performed. This process directly dictates the required level of containment and the specific PPE to be used. The assessment should be formally documented and reviewed by the responsible Environmental Health & Safety (EHS) officer.

The workflow for this assessment can be visualized as follows:

cluster_0 Step 1: Characterize the Hazard cluster_1 Step 2: Assess the Procedure cluster_2 Step 3: Determine Control Measures A Identify Compound (CAS, IUPAC, SDS) B Data Unavailable? Assume High Potency A->B If No C Evaluate Physical Form (Solid, Liquid, Volatile?) A->C If Yes B->C D Review Available Data (Analog compounds, in silico predictions) C->D E Quantity Used (mg, g, kg) D->E Inform F Energy of Procedure (e.g., Sonicating, Heating, Vortexing) E->F G Potential for Aerosolization F->G H Duration of Exposure G->H I Primary Engineering Controls (Fume Hood, Glovebox) H->I Inform J Administrative Controls (SOPs, Training) I->J K PPE Selection (Final Layer of Defense) J->K

Caption: Risk assessment workflow for selecting appropriate controls and PPE.

Recommended PPE for a Potent, Uncharacterized Compound ("Dbpr-108")

Based on the precautionary principle, we will assume "Dbpr-108" is a potent, non-volatile solid requiring handling in milligram-to-gram quantities. The following table outlines the minimum required PPE. Procedural risks (e.g., heating, sonication) will necessitate an upgrade in this protection.

Protection Area Required PPE Rationale & Causality
Body Disposable, solid-front lab coat with knit cuffs. Consider a wrap-around gown for full coverage.Protects against incidental splashes and particle contamination. Knit cuffs form a crucial seal with inner gloves.
Eyes / Face ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield is required if there is any splash or aerosol risk.Protects mucous membranes of the eyes from splashes or airborne particles. A face shield offers a broader barrier against energetic events.
Respiratory A NIOSH-approved N95 respirator (minimum). If any aerosolization is possible (e.g., vortexing, scraping), upgrade to a half-mask or full-face elastomeric respirator with P100 cartridges.Prevents inhalation of fine particles. P100 filters provide a higher level of filtration efficiency for oil-based and non-oil-based particulates.
Hands Double Gloving is Mandatory. Inner Glove: Nitrile.Outer Glove: Thicker, chemical-resistant nitrile or neoprene.The inner glove provides protection during the doffing (removal) of the contaminated outer glove. The outer glove is the primary barrier; its material must be chosen based on chemical compatibility if a solvent is used. Regularly change outer gloves, especially after any known contact.

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)

This workflow ensures that the most contaminated items (gloves) are put on last.

A 1. Lab Coat / Gown B 2. Respirator (Perform seal check) A->B C 3. Eye / Face Protection B->C D 4. Inner Gloves C->D E 5. Outer Gloves (Pull over cuffs of coat) D->E

Caption: Step-by-step PPE donning sequence.

Doffing Sequence (Taking Off)

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

A 1. Decontaminate Outer Gloves (if applicable) B 2. Remove Outer Gloves (Glove-to-glove technique) A->B C 3. Remove Lab Coat / Gown (Turn inside out) B->C D 4. Exit Lab Area C->D E 5. Remove Face / Eye Protection D->E F 6. Remove Respirator E->F G 7. Remove Inner Gloves (Clean to skin) F->G H 8. Wash Hands Thoroughly G->H

Caption: Step-by-step PPE doffing sequence to prevent contamination.

Decontamination and Disposal Plan

All disposable PPE used during the handling of "Dbpr-108" must be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Outer Gloves: Immediately after handling or if contamination is suspected, remove the outer gloves using the technique described above and dispose of them in a designated, labeled hazardous waste container located within the fume hood or primary engineering control.

  • Waste Containment: Place all contaminated disposables directly into a clearly labeled hazardous chemical waste bag or container. Do not place these items in regular trash.

  • Non-Disposable Items: Reusable items like face shields or elastomeric respirators must be decontaminated according to a validated procedure. This typically involves wiping with a 70% ethanol solution or another appropriate deactivating agent, but this must be confirmed not to react adversely with the compound.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's official EHS waste management program.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). The National Academies Press. [Link]

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment, General Requirements. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Glove Selection and Usage. University of California, Los Angeles - Environmental Health & Safety. [Link]

  • Managing Health and Safety for Potent Compounds. SafeBridge Consultants, Inc. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.